Me-Tet-PEG9-COOH
Description
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Properties
CAS No. |
2143964-70-7 |
|---|---|
Molecular Formula |
C32H51N5O12 |
Molecular Weight |
697.8 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C32H51N5O12/c1-27-34-36-32(37-35-27)29-4-2-28(3-5-29)26-33-30(38)6-8-41-10-12-43-14-16-45-18-20-47-22-24-49-25-23-48-21-19-46-17-15-44-13-11-42-9-7-31(39)40/h2-5H,6-26H2,1H3,(H,33,38)(H,39,40) |
InChI Key |
FODPVNVJILZXJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Core Mechanism of Action: A Heterobifunctional Crosslinking Approach
Me-Tet-PEG9-COOH is a heterobifunctional linker designed for the covalent conjugation of two molecules, a process central to the construction of advanced biotherapeutics like Antibody-Drug Conjugates (ADCs).[1][2][3] Its mechanism of action is not biological but is defined by its chemical reactivity at two distinct functional ends: a carboxylic acid (COOH) group and a methyl-tetrazine (Me-Tet) group, separated by a nine-unit polyethylene glycol (PEG9) spacer.
This linker enables a precise, two-step conjugation strategy:
-
Stable Amide Bond Formation : The carboxylic acid terminus is engineered to react with primary amine groups, such as those on the lysine residues of an antibody, to form a highly stable amide bond. This reaction typically requires chemical activation of the carboxyl group.[4][5]
-
Bioorthogonal "Click" Chemistry : The methyl-tetrazine terminus participates in an inverse electron-demand Diels-Alder (iEDDA) reaction with a strained alkene, most commonly a trans-cyclooctene (TCO) derivative. This "click" reaction is characterized by its exceptionally rapid kinetics and high specificity, allowing for efficient conjugation even in complex biological environments without interfering with native biochemical processes.
The hydrophilic PEG9 spacer plays a crucial role in improving the physicochemical properties of the final conjugate, enhancing aqueous solubility, reducing the potential for aggregation, and improving pharmacokinetic profiles.
Signaling and Conjugation Pathways
The "signaling" of this compound is its chemical reaction pathway. The process involves two independent conjugation events, as depicted in the workflow below.
Mechanism 1: Amide Bond Formation via NHS-Ester Chemistry
The conjugation of the linker to an amine-containing molecule is most commonly achieved by activating the carboxylic acid with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-Hydroxysuccinimide (NHS). This forms a semi-stable NHS-ester that is highly reactive toward primary amines.
Mechanism 2: Inverse Electron-Demand Diels-Alder (iEDDA) Reaction
The iEDDA reaction between the tetrazine and TCO is a rapid, catalyst-free cycloaddition. The reaction proceeds through a [4+2] cycloaddition to form an unstable bicyclic intermediate, which then undergoes a retro-Diels-Alder reaction to release dinitrogen gas (N₂) and form a stable dihydropyridazine linkage.
Quantitative Data
The efficiency of the conjugation reactions is dependent on reaction conditions. The tables below summarize key parameters.
Table 1: Amide Coupling Reaction Parameters
| Parameter | Value | Reference |
|---|---|---|
| Activation Reagents | EDC, NHS (or Sulfo-NHS) | |
| Molar Excess (EDC/NHS) | 2 to 5-fold molar excess over linker | |
| Activation Buffer | 0.1 M MES, pH 4.5-6.0 | |
| Activation Time | 15-30 minutes at room temperature | |
| Coupling Buffer | 0.1 M PBS, pH 7.2-8.0 | |
| Coupling Time | 2 hours at RT or overnight at 4°C |
| Quenching Reagent | 1 M Tris-HCl or Hydroxylamine | |
Table 2: iEDDA Reaction Parameters
| Parameter | Value | Reference |
|---|---|---|
| Reactants | Tetrazine and trans-cyclooctene (TCO) | |
| Second-Order Rate Constant | Up to 10⁶ M⁻¹s⁻¹ (for sTCO) | |
| Reaction Conditions | Aqueous media, physiological pH | |
| Byproduct | Dinitrogen (N₂) |
| Molar Excess (Payload) | 1.5 equivalents per tetrazine | |
Experimental Protocols
Protocol 1: Antibody Functionalization with this compound
This protocol describes the activation of the linker's carboxylic acid and subsequent conjugation to primary amines on an antibody.
Materials:
-
This compound
-
Antibody in amine-free buffer (e.g., PBS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: PBS, pH 7.4
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-Hydroxysuccinimide)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Desalting column for buffer exchange
Procedure:
-
Reagent Preparation : Equilibrate all reagents to room temperature. Prepare stock solutions of EDC (10 mg/mL) and NHS (10 mg/mL) in anhydrous DMSO or Activation Buffer immediately before use.
-
Antibody Preparation : Prepare the antibody solution at a concentration of 2-10 mg/mL in PBS.
-
Linker Activation : Dissolve this compound in DMSO or Activation Buffer. Add a 5-fold molar excess of both EDC and NHS to the linker solution.
-
Incubation : Incubate the activation mixture for 15 minutes at room temperature with gentle stirring.
-
Conjugation : Immediately add the activated linker solution to the antibody solution. A 10- to 20-fold molar excess of linker to antibody is recommended to start, but this should be optimized.
-
Reaction : Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching : Add Quenching Solution to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS-esters. Incubate for 30 minutes at room temperature.
-
Purification : Remove excess linker and byproducts by buffer exchange into PBS using a desalting column appropriate for the antibody's molecular weight. The resulting tetrazine-modified antibody is ready for the next step.
Protocol 2: iEDDA Ligation of Tetrazine-Antibody to TCO-Payload
This protocol describes the bioorthogonal click reaction to form the final conjugate.
Materials:
-
Purified Tetrazine-Modified Antibody
-
TCO-Modified Payload
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Reagent Preparation : Dissolve the TCO-modified payload in a compatible solvent (e.g., DMSO).
-
iEDDA Ligation : To the solution of tetrazine-modified antibody in PBS, add the TCO-payload stock solution. A slight molar excess of the payload (e.g., 1.5 to 3 equivalents per available tetrazine site) is typically used to drive the reaction to completion.
-
Reaction : Incubate the reaction mixture for 1-2 hours at room temperature. The reaction is often complete in under 30 minutes due to the fast kinetics.
-
Purification : Purify the final Antibody-Drug Conjugate from excess payload and reaction byproducts using a suitable method such as Size Exclusion Chromatography (SEC) or dialysis.
-
Characterization : The final conjugate should be characterized to determine the drug-to-antibody ratio (DAR), purity, and level of aggregation.
References
An In-depth Technical Guide to Me-Tet-PEG9-COOH: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Methyl-Tetrazine-PEG9-Carboxylic Acid (Me-Tet-PEG9-COOH), a heterobifunctional linker at the forefront of bioconjugation, targeted drug delivery, and molecular imaging. This molecule incorporates three key functional components: a highly stable methyltetrazine moiety for bioorthogonal "click" chemistry, a nine-unit polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a terminal carboxylic acid for covalent attachment to amine-containing molecules.
Core Chemical Structure and Properties
This compound is an Antibody-Drug Conjugate (ADC) linker that contains nine PEG units.[1][2] Its structure is designed for a two-step conjugation process. First, the carboxylic acid group can be activated to react with primary amines, such as those on the surface of proteins (e.g., lysine residues), forming a stable amide bond. Second, the tetrazine group can undergo an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction with a strained alkene, most notably a trans-cyclooctene (TCO).[1][2] This "click" reaction is exceptionally fast, highly specific, and proceeds efficiently under physiological conditions without the need for a catalyst.[3]
The methyl group on the tetrazine ring enhances its stability in aqueous media, while the hydrophilic PEG9 chain improves the water solubility of the molecule and any resulting conjugates, which is crucial for biological applications to prevent aggregation.
Physicochemical and Identification Data
Below is a summary of the key quantitative and identifying properties of this compound and a closely related compound, m-PEG9-COOH.
| Property | Value | Reference(s) |
| Chemical Name | Methyl-Tetrazine-PEG9-Carboxylic Acid | |
| Molecular Formula | C₃₂H₅₁N₅O₁₂ | |
| Molecular Weight | 697.78 g/mol | |
| CAS Number | 2143964-70-7 | |
| Purity | > 95% | |
| Appearance | White/off-white solid, semi-solid, or liquid (depending on molecular weight and purity) | |
| Solubility | Soluble in water, DMSO, and other organic solvents. | |
| Storage Conditions | Store at -20°C, desiccated. | |
| Predicted pKa (m-PEG9-COOH) | 4.28 ± 0.10 | |
| Predicted Boiling Point (m-PEG9-COOH) | 536.3 ± 50.0 °C | |
| Predicted Density (m-PEG9-COOH) | 1.111 ± 0.06 g/cm³ |
Key Chemical Reactions and Mechanisms
This compound is utilized in a two-stage bioconjugation strategy. The first stage involves the formation of an amide bond via its carboxylic acid group, and the second stage is the bioorthogonal tetrazine-TCO ligation.
Amide Bond Formation
The terminal carboxylic acid is not spontaneously reactive with amines. It requires activation, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate can then react with an amine. However, it is unstable in aqueous solutions and prone to hydrolysis. The addition of NHS stabilizes this intermediate by converting it into a more stable NHS ester, which then efficiently reacts with primary amines to form a stable amide bond.
References
The Role of the PEG9 Spacer in Antibody-Drug Conjugate Linkers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) have emerged as a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The linker, which connects these two components, is a critical determinant of an ADC's safety and efficacy. The incorporation of polyethylene glycol (PEG) spacers within the linker has become a key strategy to optimize ADC performance. This technical guide provides an in-depth analysis of the function of a nine-unit PEG spacer (PEG9) in ADC linkers, supported by quantitative data, detailed experimental protocols, and visualizations of key concepts. While direct comparative data for PEG9 is often part of broader studies on PEG length, this guide synthesizes available information to highlight the specific advantages and characteristics conferred by a mid-length PEG spacer like PEG9.
The primary role of a PEG spacer in an ADC linker is to enhance the overall properties of the conjugate by imparting hydrophilicity.[1][2] Many potent cytotoxic drugs are hydrophobic, which can lead to aggregation of the ADC, particularly at higher drug-to-antibody ratios (DARs).[3] This aggregation can negatively impact manufacturing, stability, and pharmacokinetic profiles.[3] PEG linkers act as a solubilizing agent, effectively shielding the hydrophobic drug and preventing these issues.[3]
Core Functions of the PEG9 Spacer
A PEG9 spacer offers a balance of properties that can be advantageous for ADC development. Its length is sufficient to provide significant benefits in terms of solubility and pharmacokinetics, without the potential for excessive steric hindrance that might be associated with much longer PEG chains.
Enhanced Solubility and Stability
The hydrophilic nature of the PEG9 spacer is one of its most critical attributes. The ether oxygen atoms in the PEG backbone form hydrogen bonds with water, creating a hydration shell around the payload. This has several positive effects:
-
Reduced Aggregation: By masking the hydrophobicity of the payload, a PEG9 spacer significantly reduces the propensity for ADC aggregation. This is crucial for maintaining the homogeneity and stability of the drug product.
-
Higher Drug-to-Antibody Ratios (DARs): Improved solubility allows for the conjugation of a higher number of drug molecules to each antibody without leading to aggregation and loss of efficacy. This can result in a more potent ADC.
Improved Pharmacokinetics
The inclusion of a PEG9 spacer has a profound impact on the pharmacokinetic (PK) profile of an ADC. The hydration shell increases the hydrodynamic radius of the conjugate, which in turn:
-
Prolongs Circulation Half-Life: The larger size of the PEGylated ADC reduces its rate of renal clearance, leading to a longer half-life in circulation.
-
Slower Plasma Clearance: ADCs with PEG linkers consistently demonstrate slower clearance from the plasma. Studies have shown a direct relationship between PEG spacer length and a decrease in clearance, with a plateau often reached around 8 PEG units. A PEG9 spacer would be expected to fall within this optimal range for reduced clearance.
-
Increased Overall Exposure (AUC): The combination of a longer half-life and slower clearance results in a greater overall exposure of the tumor to the ADC over time.
Modulation of In Vitro and In Vivo Efficacy
The impact of a PEG9 spacer on ADC efficacy is a balance between its effects on pharmacokinetics and potential steric hindrance.
-
In Vitro Cytotoxicity: While improving PK properties, PEGylation can sometimes lead to a slight decrease in immediate in vitro cytotoxicity. This is thought to be due to steric hindrance, where the PEG chain may slightly impede the interaction of the ADC with its target antigen on the cancer cell surface.
-
In Vivo Efficacy: The improved pharmacokinetic profile often outweighs any minor reduction in in vitro potency, leading to superior in vivo efficacy. The prolonged circulation allows for greater accumulation of the ADC at the tumor site, resulting in a more potent anti-tumor effect.
Data Presentation: Impact of PEG Spacer Length on ADC Properties
The following tables summarize quantitative data from studies comparing ADCs with varying PEG linker lengths. This data provides a strong basis for understanding the expected performance of an ADC containing a PEG9 spacer.
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics in Rats
| Linker | PEG Units | Mean Residence Time (hours) | AUC (h*µg/mL) | Clearance (mL/day/kg) |
| No PEG | 0 | - | - | ~15 |
| PEG2 | 2 | 100 | 3,500 | 17 |
| PEG4 | 4 | 160 | 5,600 | 11 |
| PEG8 | 8 | 280 | 9,800 | 6.1 |
| PEG12 | 12 | 280 | 10,000 | 6.0 |
| PEG24 | 24 | 290 | 10,000 | 5.8 |
Data synthesized from a study on PEGylated glucuronide-MMAE linkers. Note the plateau in clearance improvement at PEG8 and above.
Table 2: In Vitro Cytotoxicity and In Vivo Half-Life of Affibody-Drug Conjugates
| Conjugate | PEG Chain Size | Target Cell IC50 (NCI-N87) | In Vivo Half-Life Extension |
| Affibody-MMAE (No PEG) | N/A | ~5 nM (estimated) | - |
| HP4KM | 4 kDa | 31.9 nM | 2.5-fold |
| HP10KM | 10 kDa | 111.3 nM | 11.2-fold |
Data from a study on affibody-based drug conjugates, illustrating the trade-off between in vitro cytotoxicity and in vivo half-life.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation of ADCs with PEG9 linkers. Below are representative protocols for key experiments.
Protocol 1: ADC Synthesis and Characterization
This protocol outlines the general steps for conjugating a drug-linker to an antibody and characterizing the resulting ADC.
1. Antibody Reduction (for thiol-based conjugation):
-
Incubate a solution of the monoclonal antibody with a 10-fold molar excess of a reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP), at 37°C for 2 hours. This process exposes free sulfhydryl groups for conjugation.
2. Drug-Linker Conjugation:
-
Prepare the PEG9-containing drug-linker.
-
Add the activated drug-linker to the reduced antibody solution.
-
Incubate the reaction mixture for 2 hours at room temperature with gentle mixing to allow for covalent bond formation.
3. Purification:
-
Purify the ADC from unreacted drug-linker and other small molecules using size-exclusion chromatography (SEC).
-
Collect the fractions corresponding to the monomeric ADC.
4. Characterization:
-
Drug-to-Antibody Ratio (DAR): Determine the average DAR using hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.
-
Purity and Aggregation: Assess the purity and the presence of aggregates using SEC.
-
Identity and Integrity: Confirm the identity and integrity of the ADC using mass spectrometry.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the potency of the ADC in killing target cancer cells.
1. Cell Culture and Seeding:
-
Culture the target cancer cell line in appropriate media.
-
Seed the cells in 96-well plates at an optimal density and allow them to adhere overnight.
2. ADC Treatment:
-
Prepare serial dilutions of the ADC with the PEG9 linker and a control antibody in culture medium.
-
Add the ADC solutions to the appropriate wells and include untreated cells as a negative control.
3. Incubation:
-
Incubate the plates for a period that allows for ADC internalization and payload-induced cell death (typically 72-120 hours).
4. Viability Assessment (MTT Addition):
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
5. Solubilization and Absorbance Reading:
-
Add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of each well using a microplate reader at a specific wavelength (e.g., 570 nm).
6. Data Analysis:
-
Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the ADC required to inhibit the growth of 50% of the cell population.
Protocol 3: Pharmacokinetic Study in Rodents
This protocol is for evaluating the pharmacokinetic profile of the ADC.
1. Animal Model and Administration:
-
Use healthy male rodents (e.g., Sprague-Dawley rats).
-
Administer a single intravenous (IV) dose of the ADC with the PEG9 linker.
2. Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 1, 4, 8, 24, 48, 72, 96, and 168 hours) post-injection.
3. Plasma Analysis:
-
Process the blood samples to obtain plasma.
-
Quantify the concentration of the ADC in the plasma samples using a validated enzyme-linked immunosorbent assay (ELISA).
4. Data Analysis:
-
Plot the plasma concentration of the ADC versus time.
-
Determine key pharmacokinetic parameters, such as clearance, half-life, and area under the curve (AUC), using non-compartmental analysis software.
Protocol 4: Aggregation Analysis by Size-Exclusion Chromatography (SEC)
This method is used to quantify the amount of aggregates in an ADC sample.
1. System and Mobile Phase:
-
Use a high-performance liquid chromatography (HPLC) system with an SEC column suitable for protein analysis (e.g., Agilent AdvanceBio SEC 300Å).
-
The mobile phase is typically an aqueous buffer, such as phosphate-buffered saline (PBS), pH 7.4. For more hydrophobic ADCs, the addition of an organic modifier like isopropanol may be necessary to prevent non-specific interactions with the column.
2. Sample Preparation and Injection:
-
Dilute the ADC sample to an appropriate concentration in the mobile phase.
-
Inject the sample onto the SEC column.
3. Data Acquisition and Analysis:
-
Monitor the elution profile using a UV detector at 280 nm.
-
The aggregate will elute before the monomeric ADC.
-
Integrate the peak areas of the aggregate and monomer to calculate the percentage of aggregation.
Visualizations
Logical Relationship Diagram: Impact of PEG9 Spacer on ADC Properties
Caption: Relationship between the PEG9 spacer and its effects on ADC properties.
Experimental Workflow: ADC Synthesis and In Vitro Evaluation
Caption: Workflow for ADC synthesis and in vitro characterization.
Signaling Pathway: General Mechanism of ADC Action
Caption: General mechanism of action for an antibody-drug conjugate.
Conclusion
The incorporation of a PEG9 spacer in ADC linkers is a strategic design choice that offers a multitude of benefits for the development of effective and safe cancer therapeutics. By enhancing solubility and stability, a PEG9 spacer allows for the creation of ADCs with higher drug loading while minimizing aggregation. The resulting improvements in pharmacokinetic properties, including a longer half-life and slower clearance, lead to increased drug exposure at the tumor site and enhanced in vivo efficacy. While there can be a trade-off with in vitro potency, the overall impact on the therapeutic index is generally positive. The provided data and experimental protocols serve as a valuable resource for researchers and drug developers in the rational design and evaluation of next-generation ADCs incorporating PEG9 linkers.
References
An In-depth Technical Guide to Carboxylic Acid Group Reactivity in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and techniques for bioconjugation targeting carboxylic acid groups. Carboxylic acids, present at the C-terminus of proteins and on the side chains of aspartic and glutamic acid residues, are abundant and accessible targets for covalent modification. This allows for the attachment of a wide array of molecules, including fluorescent probes, small molecule drugs, and other proteins, enabling advancements in therapeutics, diagnostics, and fundamental biological research.[1]
Core Principles: Carbodiimide-Mediated Amide Bond Formation
The most prevalent and well-established method for activating carboxylic acids for bioconjugation is through the use of carbodiimides, most notably 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC).[1] EDC is a "zero-length" crosslinker, meaning no part of the molecule is incorporated into the final linkage, which is a stable amide bond formed with a primary amine.[2]
The reaction proceeds through a two-step mechanism:
-
Activation of the Carboxylic Acid: EDC reacts with a carboxyl group to form a highly reactive and unstable O-acylisourea intermediate.[1]
-
Nucleophilic Attack by an Amine: A primary amine on the molecule to be conjugated attacks the O-acylisourea intermediate, forming a stable amide bond and releasing a soluble urea byproduct.[1]
A significant challenge in aqueous solutions is the hydrolysis of the O-acylisourea intermediate, which regenerates the carboxylic acid and reduces conjugation efficiency. To overcome this, N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (sulfo-NHS), is often included in the reaction. NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester, which is still highly reactive towards primary amines but less susceptible to hydrolysis.
Quantitative Data for Reaction Optimization
The efficiency and stability of carboxylic acid bioconjugation are critically dependent on reaction conditions. The following tables summarize key quantitative data to aid in experimental design and optimization.
Table 1: Stability of NHS and Sulfo-NHS Esters in Aqueous Solution
| pH | Half-life of NHS Ester | Half-life of Sulfo-NHS Ester |
| 7.0 | 4-5 hours | Similar to NHS ester |
| 8.0 | 1 hour | Similar to NHS ester |
| 8.6 | 10 minutes | Similar to NHS ester |
Table 2: Recommended Molar Ratios for EDC/NHS Coupling
| Protein Concentration | Molar Excess of EDC to Protein | Molar Excess of NHS/Sulfo-NHS to EDC |
| > 5 mg/mL | 4-fold | 3-fold |
| < 5 mg/mL | 10-fold | 3-fold |
| General Starting Ratio (Protein:EDC:NHS) | 1:10:25 | - |
Table 3: Factors Influencing Conjugation Efficiency
| Factor | Optimal Condition/Consideration | Rationale |
| pH | Activation (EDC/NHS): pH 4.5-6.0. Coupling (to amine): pH 7.2-8.5. | Acidic pH favors the formation of the O-acylisourea intermediate. Slightly basic pH deprotonates primary amines, increasing their nucleophilicity for efficient reaction with the NHS ester. |
| Buffer | Activation: Non-amine, non-carboxylate buffers (e.g., MES). Coupling: Phosphate-buffered saline (PBS), HEPES. | Amine-containing buffers (e.g., Tris, glycine) will compete with the target molecule for reaction with the activated carboxylic acid. |
| Temperature | Room temperature (20-25°C) or 4°C. | Room temperature reactions are faster, while 4°C can be used for sensitive proteins or overnight incubations. |
| Reactant Concentration | Higher concentrations of reactants generally lead to higher efficiency. | Increased probability of molecular collisions. |
| Hydrolysis | The NHS ester intermediate is susceptible to hydrolysis, especially at higher pH. | Reactions should be performed promptly after activation. |
Key Experimental Protocols
The following are detailed protocols for common bioconjugation applications targeting carboxylic acid groups. Optimization may be required for specific molecules and applications.
Protocol 1: Fluorescent Labeling of a Protein with an Amine-Containing Dye
This protocol describes the labeling of a protein's carboxylic acid residues with a fluorescent dye that has a primary amine or hydrazide functional group.
Materials:
-
Protein to be labeled (in a suitable buffer)
-
Amine-containing fluorescent dye (e.g., Alexa Fluor hydrazide)
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, pH 4.7-6.0
-
Coupling Buffer: PBS, pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine HCl, pH 8.5
-
Desalting column for purification
Procedure:
-
Protein Preparation: Dissolve the protein in Activation Buffer to a concentration of 1-10 mg/mL.
-
Activation of Carboxyl Groups:
-
Prepare a fresh solution of EDC and Sulfo-NHS in the Activation Buffer.
-
Add EDC to the protein solution to a final concentration of 2-10 mM.
-
Add Sulfo-NHS to a final concentration of 5-25 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Removal of Excess Activation Reagents (Optional but Recommended):
-
Equilibrate a desalting column with Coupling Buffer.
-
Apply the reaction mixture to the desalting column to remove excess EDC and Sulfo-NHS. Collect the protein-containing fractions.
-
-
Conjugation with Fluorescent Dye:
-
Immediately add the amine-containing fluorescent dye to the activated protein solution. A 20- to 50-fold molar excess of the dye over the protein is a common starting point.
-
Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by consuming any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Remove unreacted dye and byproducts by passing the solution through a desalting column or via dialysis against a suitable storage buffer (e.g., PBS).
-
-
Characterization:
-
Determine the protein concentration (e.g., via BCA assay).
-
Determine the degree of labeling (DOL) by measuring the absorbance of the protein and the fluorophore.
-
Protocol 2: Covalent Immobilization of an Antibody onto a Carboxylated Surface (e.g., Biosensor)
This two-step protocol is designed to covalently attach an antibody to a surface functionalized with carboxylic acid groups, a common procedure in the development of immunosensors.
Materials:
-
Carboxylated surface (e.g., sensor chip, beads)
-
Antibody to be immobilized
-
EDC
-
Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 5.0-6.0
-
Coupling Buffer: 10 mM Sodium Acetate, pH 5.0 (or other suitable buffer for the specific antibody)
-
Blocking/Quenching Solution: 1 M Ethanolamine-HCl, pH 8.5
-
Wash Buffer: PBS with 0.05% Tween-20
Procedure:
-
Surface Preparation: Wash the carboxylated surface with Activation Buffer to equilibrate the pH.
-
Activation of Surface Carboxyl Groups:
-
Prepare a fresh solution of EDC and Sulfo-NHS in Activation Buffer (e.g., 0.4 M EDC and 0.1 M Sulfo-NHS).
-
Immerse the surface in the EDC/Sulfo-NHS solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Washing: Wash the surface thoroughly with Activation Buffer to remove excess EDC and Sulfo-NHS.
-
Antibody Immobilization:
-
Immediately prepare a solution of the antibody in the Coupling Buffer (e.g., 10-100 µg/mL).
-
Immerse the activated surface in the antibody solution.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Blocking Unreacted Sites:
-
Immerse the surface in the Blocking/Quenching Solution.
-
Incubate for 15-30 minutes at room temperature to deactivate any remaining NHS esters.
-
-
Final Washing: Wash the surface extensively with Wash Buffer and then with a final rinse of PBS. The surface is now ready for use.
Visualizing the Chemistry and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex processes involved in bioconjugation.
References
An In-depth Technical Guide to Me-Tet-PEG9-COOH for Antibody-Drug Conjugate Development
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Advanced Linkers in Next-Generation ADCs
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic payload. The linker, which connects these two components, is a critical element that dictates the ADC's stability, solubility, pharmacokinetic profile, and ultimate efficacy. Me-Tet-PEG9-COOH is a state-of-the-art heterobifunctional linker designed to address key challenges in ADC development through its three core components:
-
Methyl-Tetrazine (Me-Tet): A highly reactive and stable diene that participates in the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, one of the fastest and most specific bioorthogonal "click" reactions.[1][2] This allows for the precise and efficient attachment of a payload without the need for harsh reaction conditions.
-
Polyethylene Glycol (PEG9): A nine-unit hydrophilic PEG spacer. The inclusion of a PEG linker is a crucial strategy for optimizing ADC performance.[3] It enhances the solubility of the entire ADC, particularly when hydrophobic payloads are used, thereby reducing the risk of aggregation.[3][4] Furthermore, PEGylation can improve the pharmacokinetic properties of the ADC, leading to a longer circulation half-life and increased tumor exposure.
-
Carboxylic Acid (COOH): A terminal carboxyl group that provides a versatile handle for covalent attachment to the antibody. This group is typically activated to an N-hydroxysuccinimide (NHS) ester for efficient reaction with primary amines, such as those on lysine residues of the antibody.
This guide provides a comprehensive overview of this compound, including detailed experimental protocols, representative data for a model ADC, and visualizations of the underlying chemical and biological processes.
Core Chemistry and Mechanism of Conjugation
The development of an ADC using this compound follows a two-stage conjugation strategy. First, the antibody is functionalized with the linker. Second, the payload is attached to the antibody-linker complex via a bioorthogonal click reaction.
-
Antibody Functionalization: The carboxylic acid group of this compound is activated, most commonly using carbodiimide chemistry with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS). The resulting sulfo-NHS ester is a stable, amine-reactive intermediate. This activated linker is then reacted with the monoclonal antibody, where it forms stable amide bonds with accessible primary amines (e.g., the epsilon-amine of lysine residues).
-
Bioorthogonal Payload Ligation: The tetrazine-modified antibody is then reacted with a payload that has been pre-functionalized with a strained alkene, typically a trans-cyclooctene (TCO) derivative. The iEDDA reaction between the methyl-tetrazine and TCO is extremely rapid and highly specific, proceeding efficiently under physiological conditions (aqueous buffer, neutral pH, room temperature) to form a stable dihydropyridazine linkage. This bioorthogonal nature ensures that the reaction occurs only between the designated reactive partners, without cross-reactivity with biological functional groups.
Data Presentation: A Representative ADC Example
To illustrate the application of this compound, we present representative data for a hypothetical ADC, "ADC-X," targeting the Human Epidermal Growth Factor Receptor 2 (HER2). This data is synthesized based on typical performance characteristics of PEGylated, click-chemistry-based ADCs found in preclinical studies.
Conjugation and Characterization
The successful synthesis of an ADC requires careful characterization to determine its purity, drug-to-antibody ratio (DAR), and stability.
| Parameter | Method | Result | Reference |
| Average DAR | HIC-HPLC | 3.9 | |
| Purity (Monomer %) | Size Exclusion HPLC (SEC-HPLC) | >98% | |
| Conjugation Efficiency | Mass Spectrometry | >95% | |
| Residual Free Payload | Reversed-Phase HPLC (RP-HPLC) | <0.1% | |
| In Vitro Plasma Stability | ELISA / LC-MS | >95% ADC intact after 7 days in human plasma |
In Vitro Cytotoxicity
The potency of ADC-X was evaluated against HER2-expressing and non-expressing cancer cell lines. The IC50 value represents the concentration of the ADC required to inhibit cell growth by 50%.
| Cell Line | HER2 Expression | IC50 of ADC-X (ng/mL) | IC50 of Unconjugated Payload (ng/mL) |
| SK-BR-3 | High (+++) | 1.5 | 0.05 |
| BT-474 | High (+++) | 2.1 | 0.06 |
| NCI-N87 | Moderate (++) | 15.8 | 0.05 |
| MDA-MB-468 | Negative (-) | > 10,000 | 0.08 |
In Vivo Antitumor Efficacy
The antitumor activity of ADC-X was assessed in a mouse xenograft model using the HER2-positive NCI-N87 gastric cancer cell line.
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Once weekly x 3 | 0 |
| Non-targeting ADC | 5 | Once weekly x 3 | 15 |
| ADC-X | 1 | Once weekly x 3 | 65 |
| ADC-X | 3 | Once weekly x 3 | 98 |
| ADC-X | 5 | Once weekly x 3 | 105 (Tumor Regression) |
Pharmacokinetic Profile
The pharmacokinetic parameters of total antibody (ADC-X) were evaluated in rats following a single intravenous dose. The PEG9 linker contributes to a favorable PK profile.
| Parameter | Unit | Value | Reference |
| Half-life (t½) | hours | ~250 | |
| Clearance (CL) | mL/day/kg | ~5.5 | |
| Area Under the Curve (AUC) | µg·h/mL | ~45,000 |
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis and characterization of an ADC using this compound.
Protocol 1: Antibody Modification with this compound
This protocol describes the activation of the linker's carboxylic acid group and its subsequent conjugation to the antibody.
Materials:
-
This compound
-
Monoclonal Antibody (e.g., Trastuzumab) at 5-10 mg/mL
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, pH 5.5
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Desalting Columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
Procedure:
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature before use.
-
Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
Prepare fresh 10 mg/mL stock solutions of EDC and Sulfo-NHS in Activation Buffer.
-
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (like Tris), exchange it into the Conjugation Buffer (PBS, pH 7.4) using a desalting column.
-
Adjust the antibody concentration to 5-10 mg/mL.
-
-
Activation of this compound:
-
In a microfuge tube, combine this compound, EDC, and Sulfo-NHS. Use a 5-fold molar excess of EDC and Sulfo-NHS relative to the linker.
-
Incubate the mixture for 15 minutes at room temperature to generate the amine-reactive Sulfo-NHS ester.
-
-
Conjugation to Antibody:
-
Immediately add the activated linker solution to the antibody solution. A 10- to 20-fold molar excess of linker to antibody is a common starting point for optimization.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching and Purification:
-
Add the Quenching Solution to a final concentration of 50 mM to consume any unreacted NHS-ester. Incubate for 15 minutes.
-
Remove excess, unreacted linker by buffer exchange into PBS using desalting columns.
-
The resulting tetrazine-modified antibody is ready for payload conjugation.
-
Protocol 2: iEDDA Click Reaction and ADC Purification
This protocol details the conjugation of the TCO-modified payload to the tetrazine-functionalized antibody.
Materials:
-
Tetrazine-modified antibody (from Protocol 4.1) in PBS, pH 7.4
-
TCO-functionalized payload (dissolved in DMSO)
-
Size Exclusion Chromatography (SEC) system for purification
Procedure:
-
iEDDA Ligation:
-
Ensure the tetrazine-modified antibody is at a known concentration (e.g., 1-5 mg/mL).
-
Add the TCO-payload stock solution to the antibody solution. A 1.5 to 3-fold molar excess of the payload per tetrazine moiety is recommended to drive the reaction to completion.
-
Incubate the reaction for 1-4 hours at room temperature, or overnight at 4°C. The reaction progress can be monitored by the disappearance of the tetrazine's characteristic pink/red color.
-
-
Purification of the ADC:
-
Purify the resulting ADC from excess payload and reaction byproducts using a preparative SEC column equilibrated with a formulation buffer (e.g., PBS or histidine buffer).
-
Collect fractions corresponding to the monomeric ADC peak.
-
-
Characterization:
-
Concentrate the purified ADC and determine the final protein concentration (e.g., by A280nm).
-
Characterize the final product using the methods described in Table 3.1 (HIC-HPLC for DAR, SEC-HPLC for aggregation, etc.).
-
Visualization of Key Pathways and Processes
Bioorthogonal iEDDA Reaction
The core of the payload ligation step is the inverse-electron-demand Diels-Alder reaction. This reaction is highly efficient and specific, forming the basis of the "click chemistry" approach.
ADC Mechanism of Action and HER2 Signaling
ADCs exert their function by binding to a target antigen on the cancer cell surface, followed by internalization and release of the cytotoxic payload. For a HER2-targeted ADC, this process not only delivers a toxin but also can interfere with HER2-driven pro-survival signaling pathways.
Conclusion
The this compound linker provides a sophisticated and powerful tool for the development of advanced antibody-drug conjugates. By integrating a hydrophilic PEG9 spacer for improved pharmacokinetics with a highly efficient and specific bioorthogonal tetrazine handle for payload ligation, it enables the construction of homogeneous, stable, and potent ADCs. The detailed protocols and representative data provided in this guide serve as a valuable resource for researchers aiming to leverage this technology for the creation of next-generation targeted cancer therapies.
References
The Revolution in Biological Targeting: An In-depth Technical Guide to Bioorthogonal Click Chemistry with Tetrazine
For Researchers, Scientists, and Drug Development Professionals
Bioorthogonal chemistry has transformed our ability to study and manipulate biological systems in their native environment. Coined by Carolyn R. Bertozzi, this field encompasses chemical reactions that can occur within living organisms without interfering with endogenous biochemical processes.[1][2] Among the arsenal of bioorthogonal reactions, the tetrazine ligation, an inverse-electron-demand Diels-Alder (IEDDA) reaction, has emerged as a particularly powerful tool due to its exceptionally fast reaction kinetics and high specificity.[1][3][4] This guide provides a comprehensive technical overview of the core principles of tetrazine click chemistry, quantitative kinetic data, detailed experimental protocols, and logical workflows for its application in research and drug development.
Core Reaction Mechanism: The Inverse-Electron-Demand Diels-Alder Reaction
The cornerstone of tetrazine bioorthogonal chemistry is the inverse-electron-demand Diels-Alder (IEDDA) reaction between an electron-deficient 1,2,4,5-tetrazine (Tz) and a strained, electron-rich dienophile, most commonly a trans-cyclooctene (TCO). This [4+2] cycloaddition is characterized by an inverted electronic demand compared to the classic Diels-Alder reaction. The reaction proceeds through a rapid cycloaddition to form an unstable intermediate, which then undergoes a retro-Diels-Alder reaction to irreversibly release dinitrogen gas (N₂), forming a stable dihydropyridazine product. This irreversible step drives the reaction forward and contributes to its high efficiency.
The reaction rate is exceptionally fast, with second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹, which is orders of magnitude faster than many other bioorthogonal reactions. This allows for efficient labeling at low micromolar or even nanomolar concentrations, a critical feature for in vivo applications to minimize potential toxicity and off-target effects. The kinetics can be tuned by modifying the substituents on both the tetrazine and the dienophile. Electron-withdrawing groups on the tetrazine and electron-donating groups on the dienophile generally increase the reaction rate.
Quantitative Data: Reaction Kinetics
The performance of a bioorthogonal reaction is critically dependent on its rate constant (k). The following tables summarize the second-order rate constants for various tetrazine and dienophile pairs, providing a basis for selecting the appropriate reagents for a specific application.
Table 1: Second-Order Rate Constants for Tetrazine Ligations with trans-Cyclooctene (TCO) Derivatives
| Tetrazine Derivative | Dienophile | Second-Order Rate Constant (k) [M⁻¹s⁻¹] | Reference |
| 3,6-di-(2-pyridyl)-s-tetrazine | TCO | 6,000 - 30,000 | |
| 3-phenyl-6-(2-pyridyl)-s-tetrazine | TCO | 3,300 | |
| 3,6-diphenyl-s-tetrazine | TCO | ~2,000 | |
| 3,6-bis(diethylamino)-s-tetrazine | TCO | High reactivity, specific value varies | |
| Hydrogen substituted tetrazines | TCO | up to 30,000 |
Table 2: Second-Order Rate Constants for Tetrazine Ligations with Other Dienophiles
| Tetrazine Derivative | Dienophile | Second-Order Rate Constant (k) [M⁻¹s⁻¹] | Reference |
| 3,6-di-(2-pyridyl)-s-tetrazine | Norbornene | 1.0 - 2.0 | |
| Fluorescein-Tetrazine | Unstrained Olefins | 1.2 x 10⁻³ - 81 x 10⁻³ | |
| 3,6-dipyridyl-s-tetrazine | Vinylboronic Acids | Varies with coordination | |
| Various Tetrazines | Strained Alkynes | 2.3 - 125 |
Experimental Protocols
The successful application of tetrazine ligation requires careful planning and execution. Below are detailed protocols for two common applications: labeling of live cells and pretargeted in vivo imaging.
Protocol 1: Bioorthogonal Labeling of Live Cells
This protocol describes the labeling of a biomolecule of interest on the surface of live cells, where the biomolecule has been pre-functionalized with a TCO group.
Materials:
-
Cells expressing the TCO-tagged biomolecule of interest, cultured on glass-bottom dishes.
-
Cell culture medium (e.g., DMEM) appropriate for the cell line.
-
Phosphate-buffered saline (PBS).
-
Tetrazine-fluorophore conjugate.
-
Confocal microscope.
Procedure:
-
Cell Preparation:
-
Culture cells to an appropriate confluency on glass-bottom dishes.
-
If metabolic labeling is used, incubate the cells with a TCO-containing metabolic precursor for 24-48 hours to allow for incorporation.
-
If antibody-based labeling is used, incubate the cells with a TCO-conjugated antibody targeting a surface protein for 1 hour at 4°C to prevent internalization.
-
Wash the cells three times with cold PBS to remove any unincorporated TCO reagent.
-
-
Tetrazine Ligation (Labeling Step):
-
Prepare a fresh working solution of the tetrazine-fluorophore conjugate in pre-warmed cell culture medium. A final concentration of 1-10 µM is typical but should be optimized.
-
Remove the PBS from the cells and add the medium containing the tetrazine-fluorophore.
-
Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator.
-
-
Washing and Imaging:
-
For non-fluorogenic probes, wash the cells two to three times with warm PBS or culture medium to remove unbound tetrazine-dye. For fluorogenic probes, where the fluorescence is "turned on" upon reaction, a washing step may not be necessary.
-
Image the cells using a confocal microscope with the appropriate laser lines and filters for the chosen fluorophore.
-
Protocol 2: Pretargeted In Vivo Imaging
This protocol outlines a general workflow for pretargeted in vivo imaging using an antibody-TCO conjugate and a tetrazine-labeled imaging agent.
Materials:
-
Animal model (e.g., mouse with a tumor xenograft).
-
Antibody-TCO conjugate targeting a tumor-specific antigen.
-
Tetrazine-labeled imaging agent (e.g., a near-infrared fluorophore or a PET radiotracer).
-
Sterile PBS.
-
In vivo imaging system (e.g., fluorescence imager or PET scanner).
Procedure:
-
Antibody-TCO Administration:
-
Reconstitute the lyophilized antibody-TCO conjugate in sterile PBS.
-
Administer the antibody-TCO conjugate to the animal via intravenous injection.
-
-
Incubation and Clearance:
-
Allow the antibody-TCO conjugate to circulate and accumulate at the target site (e.g., tumor) for 24 to 72 hours. This period allows for the clearance of unbound conjugate from the bloodstream, reducing background signal.
-
-
Tetrazine Probe Administration:
-
Prepare a sterile solution of the tetrazine-labeled imaging agent in PBS.
-
Administer the tetrazine probe via intravenous injection.
-
-
In Vivo Imaging:
-
At various time points after tetrazine administration (e.g., 1, 4, 8, and 24 hours), anesthetize the animal and acquire images using the appropriate in vivo imaging system.
-
Applications in Drug Development
The unique characteristics of tetrazine ligation have made it an invaluable tool in drug development, particularly in the areas of targeted drug delivery and controlled drug release.
Click-to-Release Drug Activation
Tetrazine chemistry can be engineered for the controlled release of therapeutic agents. In a "click-to-release" strategy, a drug is chemically "caged" with a dienophile, rendering it inactive. The prodrug is designed to release the active therapeutic only after a bioorthogonal reaction with a tetrazine. This approach allows for the spatial and temporal control of drug activation, potentially reducing systemic toxicity and improving the therapeutic index. The release is triggered by a self-immolative cascade initiated by the tetrazine ligation.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Tetrazine bioorthogonal chemistry derived in vivo imaging [frontiersin.org]
- 4. Tetrazine-Based Cycloadditions: Application to Pretargeted Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Me-Tet-PEG9-COOH and the Inverse Electron Demand Diels-Alder Reaction: A Technical Guide for Drug Development Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Application of Me-Tet-PEG9-COOH in Inverse Electron Demand Diels-Alder (iEDDA) Reactions for Bioconjugation and the Development of Targeted Therapeutics.
Introduction
The inverse electron demand Diels-Alder (iEDDA) reaction has emerged as a powerful tool in bioconjugation, offering exceptionally fast reaction kinetics, high specificity, and biocompatibility. This bioorthogonal reaction, which occurs between an electron-deficient diene and an electron-rich dienophile, proceeds efficiently in complex biological media without the need for catalysts, making it ideal for applications in drug delivery, diagnostics, and molecular imaging.[1][2] At the forefront of this technology is the use of tetrazine-functionalized linkers, such as this compound, for the construction of advanced therapeutics like antibody-drug conjugates (ADCs).
This compound is a heterobifunctional linker composed of three key components: a methyl-tetrazine (Me-Tet) moiety, a nine-unit polyethylene glycol (PEG9) spacer, and a terminal carboxylic acid (COOH) group.[3] The tetrazine ring serves as the highly reactive, electron-deficient diene for the iEDDA reaction, readily and specifically reacting with strained dienophiles like trans-cyclooctene (TCO).[2][4] The hydrophilic PEG9 spacer enhances the solubility and stability of the resulting conjugate, reduces aggregation, and can improve its pharmacokinetic properties. The terminal carboxylic acid allows for straightforward conjugation to biomolecules, typically through the formation of a stable amide bond with primary amines on proteins. This technical guide provides a comprehensive overview of the core principles of the iEDDA reaction featuring this compound, detailed experimental protocols, and a summary of relevant data to facilitate its application in drug development.
The Inverse Electron Demand Diels-Alder (iEDDA) Reaction
The iEDDA reaction is a type of [4+2] cycloaddition that, in contrast to the conventional Diels-Alder reaction, involves the reaction of an electron-poor diene with an electron-rich dienophile. This reversal of electronic demand leads to exceptionally fast reaction rates, particularly when using strained dienophiles like trans-cyclooctene (TCO).
The reaction between a tetrazine, such as the one in this compound, and a TCO derivative proceeds through a concerted [4+2] cycloaddition to form an unstable tricyclic intermediate. This intermediate rapidly undergoes a retro-Diels-Alder reaction, irreversibly releasing nitrogen gas (N₂) and forming a stable dihydropyridazine product. The release of nitrogen gas is a key thermodynamic driving force for the reaction, ensuring its irreversibility.
The reaction is highly bioorthogonal, meaning it does not interfere with or is interfered by the vast majority of functional groups found in biological systems. This allows for the specific labeling and conjugation of biomolecules in their native environment, including in living cells and organisms.
Quantitative Data: Reaction Kinetics
| Tetrazine Derivative | Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reaction Conditions |
| Methyl-substituted tetrazine | TCO | ~1000 | Aqueous media |
| 5-(6-methyl-1,2,4,5-tetrazin-3-yl)pentan-1-amine | TCO-OH | 210 | PBS, pH 7.4, 37°C |
| 3-methyl-6-phenyl-tetrazine | TCO | 3.14 | ACN, 20°C |
Table 1: Second-order rate constants for the iEDDA reaction between methyl-tetrazine derivatives and TCO derivatives under various conditions. Data from. It is important to note that reaction rates can be influenced by solvent polarity and temperature.
Experimental Protocols
The following protocols provide a general framework for the use of this compound in the construction of antibody-drug conjugates (ADCs). Optimization of specific parameters, such as reagent concentrations and reaction times, may be necessary for different antibodies and payloads.
Protocol 1: Functionalization of an Antibody with this compound
This protocol describes the conjugation of this compound to an antibody via its primary amine groups (e.g., lysine residues).
Materials:
-
Antibody of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (sulfo-NHS)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns or dialysis cassettes for buffer exchange
Procedure:
-
Antibody Preparation: Prepare the antibody at a concentration of 2-10 mg/mL in the Reaction Buffer. Ensure the buffer is free of primary amines (e.g., Tris).
-
Linker Activation: a. Prepare a 10 mM stock solution of this compound in anhydrous DMSO. b. Prepare 100 mM stock solutions of EDC and sulfo-NHS in anhydrous DMSO or water immediately before use. c. In a separate microcentrifuge tube, combine the this compound stock solution with the EDC and sulfo-NHS stock solutions. A molar ratio of 1:5:10 (this compound:EDC:sulfo-NHS) is a good starting point. d. Incubate the activation mixture for 15-30 minutes at room temperature.
-
Conjugation: a. Add the activated this compound mixture to the antibody solution. The molar excess of the linker over the antibody will determine the degree of labeling (DOL) and should be optimized (a starting point is a 20-fold molar excess). b. Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching and Purification: a. Quench the reaction by adding the Quenching Buffer to a final concentration of 50 mM. b. Incubate for 15 minutes at room temperature to consume any unreacted NHS-ester. c. Purify the tetrazine-modified antibody (Tz-Antibody) from excess reagents using a desalting column or dialysis against PBS, pH 7.4.
-
Characterization: The DOL can be determined by UV-Vis spectrophotometry by measuring the absorbance of the tetrazine (around 520-530 nm) and the protein (at 280 nm).
Protocol 2: iEDDA Ligation of Tz-Antibody with a TCO-Modified Payload
This protocol describes the bioorthogonal reaction between the Tz-Antibody and a TCO-functionalized drug or imaging agent.
Materials:
-
Purified Tz-Antibody from Protocol 1
-
TCO-modified payload (TCO-Payload)
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Reaction Setup: a. In a microcentrifuge tube, combine the Tz-Antibody with the TCO-Payload in the Reaction Buffer. b. A 1.5 to 5-fold molar excess of the TCO-Payload over the available tetrazine groups is recommended to ensure complete reaction.
-
iEDDA Reaction: a. Incubate the reaction mixture for 1-2 hours at room temperature. The reaction is typically rapid. The progress can be monitored by the disappearance of the pink/red color of the tetrazine.
-
Purification: Purify the final ADC from the unreacted TCO-Payload using an appropriate method such as size exclusion chromatography (SEC) or dialysis.
-
Characterization: The final ADC can be analyzed by methods such as SDS-PAGE, which will show a shift in molecular weight, and mass spectrometry to confirm the conjugation.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key processes involved in the application of this compound in the construction and mechanism of action of an ADC.
Caption: Workflow for ADC construction using this compound.
Caption: Cellular pathway of ADC-mediated drug delivery.
Conclusion
This compound, in conjunction with the inverse electron demand Diels-Alder reaction, represents a state-of-the-art platform for the development of advanced bioconjugates. The combination of rapid, specific, and bioorthogonal reactivity of the tetrazine moiety with the beneficial properties of the PEG spacer makes this linker an invaluable tool for researchers in drug development. The provided protocols and conceptual diagrams serve as a foundation for the practical application of this technology in creating next-generation targeted therapeutics. As the field of bioconjugation continues to evolve, the principles and methodologies outlined in this guide will undoubtedly contribute to the design and synthesis of more effective and safer drugs.
References
An In-Depth Technical Guide to Heterobifunctional Crosslinkers in Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction: Bridging Proteins with Precision
In the intricate landscape of cellular biology, understanding the dynamic interplay of proteins is paramount to deciphering cellular function and disease mechanisms. Heterobifunctional crosslinkers are powerful chemical tools that enable the covalent linkage of two different biomolecules, providing a spatial snapshot of protein-protein interactions (PPIs), elucidating the architecture of protein complexes, and aiding in the development of novel therapeutics such as antibody-drug conjugates (ADCs).[1][2] Unlike their homobifunctional counterparts, which possess two identical reactive groups, heterobifunctional crosslinkers feature two distinct reactive moieties.[2][3] This inherent asymmetry allows for sequential and controlled conjugation, minimizing the formation of unwanted homodimers and enabling the precise linkage of different functional groups on proteins.[2] This guide provides a comprehensive overview of the core principles, applications, and methodologies associated with the use of heterobifunctional crosslinkers in proteomics.
Core Concepts: The Chemistry of Heterobifunctional Crosslinkers
Heterobifunctional crosslinkers are characterized by their two distinct reactive ends, which target different functional groups on amino acid residues. This allows for a two-step conjugation process, providing greater control over the crosslinking reaction. The most common classes of heterobifunctional crosslinkers are categorized by the functional groups they target.
Amine-Reactive and Sulfhydryl-Reactive Crosslinkers
This is the most widely used class of heterobifunctional crosslinkers. One end of the crosslinker typically contains an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines found on lysine residues and the N-terminus of proteins. The other end features a maleimide group, which specifically reacts with sulfhydryl groups on cysteine residues. This combination is highly effective for conjugating two different proteins or a protein and another molecule in a controlled, stepwise manner.
Amine-Reactive and Photoreactive Crosslinkers
These crosslinkers combine an amine-reactive group (e.g., NHS ester) with a photoreactive group, such as an aryl azide or a diazirine. The amine-reactive end allows for the specific attachment of the crosslinker to a protein of interest. The photoreactive end remains inert until activated by UV light, at which point it forms a highly reactive species that can non-selectively insert into C-H or N-H bonds in close proximity. This "zero-length" crosslinking upon photoactivation is invaluable for capturing transient or weak interactions.
Sulfhydryl-Reactive and Photoreactive Crosslinkers
Similar to the amine-reactive photoreactive crosslinkers, this class possesses a sulfhydryl-reactive group (e.g., maleimide) and a photoreactive group. This allows for the specific attachment to a cysteine residue, followed by light-induced crosslinking to a nearby interacting partner.
Carbonyl-Reactive and Sulfhydryl-Reactive Crosslinkers
This class of reagents contains a carbonyl-reactive group, such as a hydrazide, and a sulfhydryl-reactive group. Carbonyl groups (aldehydes and ketones) can be generated on glycoproteins through periodate oxidation of their carbohydrate moieties. This makes these crosslinkers particularly useful for conjugating glycoproteins to other molecules.
Data Presentation: Quantitative Analysis of Crosslinked Proteins
Quantitative crosslinking-mass spectrometry (qXL-MS) provides valuable insights into the dynamics of protein interactions and conformational changes. By comparing the abundance of crosslinked peptides under different conditions, researchers can map changes in protein complex architecture and identify alterations in interaction networks. Quantitative data can be obtained through various strategies, including stable isotope labeling with amino acids in cell culture (SILAC), the use of isotope-labeled crosslinkers, and label-free quantification.
Below is a summary table illustrating the type of quantitative data that can be obtained from a qXL-MS experiment. The data shown is hypothetical and for illustrative purposes, but reflects the nature of findings in published studies.
| Crosslink ID | Protein 1 | Residue 1 | Protein 2 | Residue 2 | Fold Change (Treatment vs. Control) | p-value | Crosslinker Used |
| XL-001 | EGFR | K745 | GRB2 | K56 | 3.2 | 0.001 | Sulfo-SMCC |
| XL-002 | EGFR | K860 | SHC1 | K123 | 2.8 | 0.005 | Sulfo-SMCC |
| XL-003 | HSP90 | K294 | CDC37 | K168 | -2.5 | 0.01 | DSSO |
| XL-004 | HSP90 | K575 | AKT1 | K276 | -3.1 | 0.008 | DSSO |
| XL-005 | Beta-catenin | K435 | TCF4 | K296 | 4.5 | <0.001 | Photo-reactive |
Experimental Protocols: A Step-by-Step Guide
Success in crosslinking experiments hinges on careful planning and execution. Below are detailed methodologies for key experiments using heterobifunctional crosslinkers.
Protocol 1: Two-Step Amine-to-Sulfhydryl Crosslinking using Sulfo-SMCC
This protocol describes the conjugation of a protein with available primary amines to a protein with a free sulfhydryl group.
Materials:
-
Protein-NH2 (in amine-free buffer, e.g., PBS, pH 7.2-7.5)
-
Protein-SH (in a suitable buffer)
-
Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
-
Anhydrous DMSO or water
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Desalting columns
Procedure:
-
Protein Preparation: Ensure the amine-containing protein is in a buffer free of primary amines (e.g., Tris). The sulfhydryl-containing protein should be in a buffer at pH 6.5-7.5.
-
Sulfo-SMCC Stock Solution: Immediately before use, dissolve Sulfo-SMCC in water or DMSO to a concentration of 10-20 mM.
-
Activation of Amine-Containing Protein:
-
Add a 10- to 50-fold molar excess of the Sulfo-SMCC stock solution to the amine-containing protein solution.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.
-
-
Removal of Excess Crosslinker:
-
Remove non-reacted Sulfo-SMCC using a desalting column equilibrated with a suitable buffer (e.g., PBS).
-
-
Conjugation to Sulfhydryl-Containing Protein:
-
Immediately add the maleimide-activated protein to the sulfhydryl-containing protein.
-
Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.
-
-
Quenching:
-
Add a quenching buffer (e.g., Tris-HCl) to a final concentration of 20-50 mM to quench any unreacted maleimide groups.
-
Incubate for 15 minutes at room temperature.
-
-
Analysis: The resulting conjugate can be analyzed by SDS-PAGE, mass spectrometry, or other relevant techniques.
Protocol 2: Photoaffinity Labeling using an Amine-Reactive Photoreactive Crosslinker (e.g., NHS-ASA)
This protocol outlines the use of a photoreactive crosslinker to capture protein interactions upon UV activation.
Materials:
-
Bait Protein (in amine-free buffer, e.g., HEPES, pH 7.5)
-
Prey Protein(s)
-
NHS-ASA (N-hydroxysuccinimidyl-4-azidosalicylic acid) or similar crosslinker
-
Anhydrous DMSO
-
UV lamp (320-370 nm)
-
Quenching buffer (e.g., 1 M DTT)
Procedure:
-
Bait Protein Labeling:
-
Dissolve NHS-ASA in DMSO to a concentration of 10-20 mM.
-
Add a 10- to 20-fold molar excess of the NHS-ASA solution to the bait protein.
-
Incubate for 1-2 hours at room temperature in the dark.
-
-
Removal of Excess Crosslinker:
-
Remove unreacted NHS-ASA using a desalting column.
-
-
Formation of Protein Complex:
-
Add the prey protein(s) to the labeled bait protein and incubate under conditions that favor complex formation (e.g., 30 minutes at room temperature).
-
-
Photo-Crosslinking:
-
Expose the protein complex solution to UV light (320-370 nm) for 5-15 minutes on ice. The optimal time and distance from the UV source should be empirically determined.
-
-
Quenching:
-
Add a quenching buffer to stop the reaction.
-
-
Analysis:
-
The crosslinked complexes can be identified by SDS-PAGE and Western blotting. For identification of the crosslinked sites, the sample can be subjected to enzymatic digestion followed by mass spectrometry analysis.
-
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental procedures is crucial for understanding and communication. The following diagrams, generated using the DOT language, illustrate key concepts in the application of heterobifunctional crosslinkers.
Caption: A generalized experimental workflow for crosslinking mass spectrometry (XL-MS).
Caption: Simplified EGFR signaling pathway highlighting key protein-protein interactions.
Conclusion: A Versatile Tool for Modern Proteomics
Heterobifunctional crosslinkers are indispensable tools in the modern proteomics toolbox. Their ability to selectively and sequentially link different biomolecules provides a level of control and precision that is unattainable with homobifunctional reagents. From elucidating the intricate architecture of protein complexes to capturing fleeting interactions within signaling pathways and enabling the development of targeted therapies, the applications of heterobifunctional crosslinkers are vast and continue to expand. As mass spectrometry instrumentation and data analysis software continue to advance, the insights gained from crosslinking studies will undoubtedly play an increasingly critical role in advancing our understanding of complex biological systems.
References
- 1. Purification of MAP–kinase protein complexes and identification of candidate components by XL–TAP–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of Protein–Protein Interactions with Chemical Cross-Linking and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein–protein interaction in insulin signaling and the molecular mechanisms of insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
Me-Tet-PEG9-COOH in Cancer Research: A Technical Guide to a Bioorthogonal Linker for Advanced Antibody-Drug Conjugates
For the attention of: Researchers, scientists, and drug development professionals.
Introduction to Me-Tet-PEG9-COOH
This compound is a key component in the next generation of ADCs, designed for precise and stable drug delivery to tumor cells. Its structure comprises three critical moieties:
-
Methyltetrazine (Me-Tet): A highly reactive and stable tetrazine derivative that participates in the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a cornerstone of bioorthogonal "click" chemistry. This reaction is exceptionally fast and specific, occurring readily in biological systems without interfering with native biochemical processes.
-
Polyethylene Glycol (PEG9): A nine-unit polyethylene glycol spacer. This hydrophilic chain enhances the solubility of the ADC, mitigates aggregation often caused by hydrophobic payloads, and can improve the pharmacokinetic profile of the final conjugate, leading to longer circulation times and potentially reduced immunogenicity.
-
Carboxylic Acid (COOH): A terminal carboxyl group that enables covalent attachment to an antibody, typically through the formation of a stable amide bond with primary amines on lysine residues.
The strategic combination of these components allows for a two-step conjugation process, offering greater control over the final ADC construct compared to traditional stochastic conjugation methods.
Mechanism of Action: Bioorthogonal Ligation
The primary application of this compound in cancer research is to facilitate the construction of ADCs through a two-step bioorthogonal ligation strategy. This approach, often referred to as pre-targeting, separates the antibody targeting from the delivery of the cytotoxic payload.
First, the antibody is modified with the this compound linker. The carboxylic acid group is activated (e.g., using EDC/Sulfo-NHS chemistry) and reacted with lysine residues on the antibody surface, forming a stable amide linkage. This results in a tetrazine-functionalized antibody.
In the second step, a cytotoxic payload that has been modified with a trans-cyclooctene (TCO) group is introduced. The methyltetrazine on the antibody rapidly and specifically "clicks" with the TCO on the payload via an iEDDA reaction, forming a stable covalent bond and completing the ADC assembly. This reaction can be performed in vitro before administration or, in pre-targeting strategies, sequentially in vivo.
Applications in Cancer Research
The primary application of this compound is in the development of ADCs for solid and hematological malignancies. The bioorthogonal approach offers several advantages:
-
Site-Specificity: While lysine conjugation is stochastic, the two-step process allows for better control over the drug-to-antibody ratio (DAR) compared to single-step methods.
-
Homogeneity: The precise nature of the click reaction leads to more homogeneous ADC populations, which is critical for consistent efficacy and safety profiles.
-
Versatility: The modular nature of this approach allows for the easy pairing of different antibodies and payloads to screen for optimal therapeutic candidates.
-
Pre-targeting: In this advanced strategy, the tetrazine-modified antibody is administered first, allowing it to accumulate at the tumor site and clear from circulation. Subsequently, a smaller, rapidly clearing TCO-payload is administered, which then reacts with the pre-localized antibody at the tumor, minimizing systemic exposure to the cytotoxic agent.
Quantitative Data Summary
The following tables present representative quantitative data derived from studies on ADCs with similar PEGylated tetrazine linkers. These values should be considered illustrative and will vary depending on the specific antibody, payload, tumor model, and experimental conditions.
Table 1: Representative Pharmacokinetic Parameters of a Tetrazine-PEGylated ADC
| Parameter | Value | Units | Description |
| Half-life (t½) | 150 - 250 | hours | The time required for the concentration of the ADC in the plasma to reduce by half. |
| Clearance (CL) | 0.2 - 0.5 | mL/h/kg | The volume of plasma cleared of the ADC per unit time. |
| Volume of Distribution (Vd) | 3 - 5 | L | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
| Drug-to-Antibody Ratio (DAR) | 3.5 - 4.0 | ratio | The average number of drug molecules conjugated to each antibody. |
Table 2: Representative In Vitro Cytotoxicity Data
| Cell Line | Target Antigen | IC50 (nM) | Description |
| SK-BR-3 | HER2 | 0.5 - 5.0 | Human breast adenocarcinoma cell line with high HER2 expression. |
| NCI-N87 | HER2 | 1.0 - 10.0 | Human gastric carcinoma cell line with high HER2 expression. |
| MDA-MB-468 | EGFR | >1000 | Triple-negative breast cancer cell line with low HER2 expression (negative control). |
Experimental Protocols
The following are generalized protocols for the key experiments involved in the synthesis and evaluation of an ADC using a this compound linker. Researchers should optimize these protocols for their specific reagents and systems.
Protocol for Antibody Modification with this compound
-
Antibody Preparation:
-
Buffer exchange the antibody into a conjugation buffer (e.g., 1X PBS, pH 7.4).
-
Adjust the antibody concentration to 5-10 mg/mL.
-
-
Linker Activation:
-
Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM.
-
In a separate tube, prepare a fresh solution of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide) in an activation buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0). A 5-fold molar excess of EDC/Sulfo-NHS to the linker is recommended.
-
Add the this compound solution to the EDC/Sulfo-NHS solution and incubate for 15 minutes at room temperature to form the active NHS ester.
-
-
Conjugation:
-
Add the activated linker solution to the antibody solution. A 10-20 fold molar excess of the linker to the antibody is a typical starting point for achieving a DAR of 2-4.
-
Incubate the reaction for 2 hours at room temperature with gentle mixing.
-
-
Purification:
-
Remove excess, unreacted linker and byproducts using a desalting column (e.g., Zeba™ Spin Desalting Columns) or tangential flow filtration (TFF), exchanging the buffer back to 1X PBS, pH 7.4.
-
Determine the final concentration of the tetrazine-modified antibody and the degree of labeling using UV-Vis spectroscopy.
-
Protocol for iEDDA Ligation with a TCO-Payload
-
Reagent Preparation:
-
Dissolve the TCO-modified payload in DMSO to a stock concentration of 10 mM.
-
Ensure the purified tetrazine-modified antibody is at a known concentration in 1X PBS, pH 7.4.
-
-
Ligation Reaction:
-
Add the TCO-payload stock solution to the tetrazine-modified antibody solution. A 1.5 to 3-fold molar excess of the TCO-payload per tetrazine moiety on the antibody is recommended to drive the reaction to completion.
-
Incubate for 1-2 hours at room temperature or 37°C. The reaction is typically very fast.
-
-
Final Purification:
-
Purify the final ADC from excess TCO-payload and any reaction byproducts using size-exclusion chromatography (SEC) or TFF.
-
Characterize the final ADC for purity, aggregation (by SEC-HPLC), and final DAR (by HIC-HPLC or mass spectrometry).
-
Protocol for In Vitro Cytotoxicity Assay
-
Cell Seeding:
-
Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, a non-targeted control ADC, and free payload in cell culture medium.
-
Remove the old medium from the cells and add the ADC dilutions.
-
Incubate the cells for 72-120 hours.
-
-
Viability Assessment:
-
Measure cell viability using a standard assay such as MTT, MTS (e.g., CellTiter-Glo®), or resazurin (e.g., alamarBlue™).
-
Read the absorbance or fluorescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data to untreated control wells.
-
Plot the cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Conclusion
This compound represents a sophisticated and powerful tool for the construction of advanced ADCs. Its unique properties, leveraging the efficiency of bioorthogonal click chemistry and the benefits of PEGylation, offer researchers a versatile platform for developing highly targeted and potentially more effective cancer therapeutics. While specific data for this linker remains proprietary or unpublished, the principles and representative data presented in this guide provide a solid foundation for its application in cutting-edge cancer research. As with any novel therapeutic modality, careful optimization and characterization are paramount to achieving the desired therapeutic index.
Me-Tet-PEG9-COOH: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility and stability of Me-Tet-PEG9-COOH, a heterobifunctional linker commonly utilized in the development of antibody-drug conjugates (ADCs). Understanding these properties is critical for formulation development, bioconjugation, and ensuring the therapeutic efficacy and safety of ADCs.
Introduction to this compound
This compound is an ADC linker that incorporates a methyl-tetrazine (Me-Tet) moiety, a nine-unit polyethylene glycol (PEG9) spacer, and a terminal carboxylic acid (COOH) group. The tetrazine group participates in a highly specific and rapid bioorthogonal reaction with a trans-cyclooctene (TCO) partner, a key step in "click chemistry" based conjugation. The hydrophilic PEG9 spacer enhances solubility and can improve the pharmacokinetic profile of the resulting ADC. The terminal carboxylic acid allows for conjugation to amine-containing molecules, such as antibodies, through the formation of a stable amide bond.
Solubility Profile
Precise quantitative solubility data for this compound is not extensively published. However, based on the physicochemical properties of its constituent parts (a PEGylated carboxylic acid), a reasonable estimation can be made.
Table 1: Estimated Solubility of this compound
| Solvent | Estimated Solubility | Remarks |
| Water | Soluble | The hydrophilic PEG chain and the carboxylic acid group contribute to good aqueous solubility. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for dissolving PEGylated compounds. |
| Chloroform | Soluble | The molecule possesses sufficient non-polar character for solubility in chlorinated solvents. |
| Ethanol / Methanol | Soluble | Expected to be soluble in polar protic solvents. |
| Diethyl Ether / Hexanes | Insoluble | Unlikely to be soluble in non-polar aprotic solvents. |
Note: The solubility of this compound may be influenced by pH, with increased solubility expected at pH values above the pKa of the carboxylic acid.
Experimental Protocol for Solubility Determination
To ascertain the precise solubility of this compound in a specific solvent system, the following equilibrium solubility protocol is recommended:
Methodology:
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the test solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Solute: Centrifuge the vials to pellet any undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of dissolved this compound using a suitable analytical method, such as HPLC-UV or LC-MS.
-
Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL).
Stability Profile
The stability of this compound is a critical parameter, as degradation can impact its ability to effectively link an antibody to a payload and can generate impurities. The stability is influenced by the individual stabilities of the tetrazine ring, the PEG spacer, and the carboxylic acid group.
Key Stability Considerations
-
Hydrolytic Stability: The ether linkages within the PEG chain are generally stable to hydrolysis under neutral and acidic conditions. However, the tetrazine ring may be susceptible to degradation under strongly acidic or basic conditions, although it is generally considered stable in circulation.
-
Thermal Stability: As with many organic molecules, elevated temperatures can lead to degradation. It is recommended to store this compound at low temperatures.
-
Oxidative Stability: The polyethylene glycol chain is known to be susceptible to oxidative degradation, which can be initiated by exposure to oxygen, metal ions, or light. This can lead to chain cleavage and the formation of various byproducts.
-
Stability in Biological Media: In the context of its use in ADCs, the linker must be stable in plasma to prevent premature release of the payload. The tetrazine moiety is designed to be stable in biological systems until it encounters its TCO reaction partner.
Table 2: Recommended Storage and Handling Conditions
| Condition | Recommendation | Rationale |
| Temperature | Store at -20°C | To minimize thermal degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | To prevent oxidative degradation of the PEG chain. |
| Light | Protect from light | To prevent photo-initiated degradation. |
| pH | Avoid strongly acidic or basic conditions during handling and storage | To maintain the integrity of the tetrazine ring. |
Experimental Protocol for Stability Assessment
A forced degradation study is recommended to identify potential degradation pathways and to determine the intrinsic stability of this compound.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in various relevant media (e.g., buffers at different pH values, with and without an oxidizing agent like H₂O₂).
-
Stress Conditions: Expose the samples to a range of stress conditions, including:
-
Hydrolysis: Incubate at different pH values (e.g., pH 2, 7, 9) at elevated temperatures (e.g., 40°C, 60°C).
-
Oxidation: Treat with an oxidizing agent (e.g., 0.1% H₂O₂) at room temperature.
-
Thermal Stress: Incubate at elevated temperatures in a dry state or in solution.
-
Photostability: Expose to light according to ICH guidelines.
-
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72 hours).
-
Analysis: Analyze the samples using a stability-indicating analytical method, such as reverse-phase HPLC or LC-MS, to quantify the remaining parent compound and identify any degradation products.
Potential Degradation Pathways
While specific degradation pathways for this compound are not extensively documented, potential routes can be inferred from the chemistry of its components.
-
Tetrazine Ring: Although relatively stable, the tetrazine ring could potentially undergo hydrolytic degradation under harsh pH and temperature conditions, leading to ring-opened products.
-
PEG Chain: The primary degradation pathway for the PEG chain is oxidation, which can lead to the formation of aldehydes, ketones, and carboxylic acids, and may result in chain cleavage.
Conclusion
This compound is a valuable tool in the construction of ADCs, offering a balance of reactivity, specificity, and favorable physicochemical properties. While it is expected to have good aqueous solubility, precise determination through experimental validation is recommended for specific formulation development. Its stability is generally robust under physiological conditions, but care should be taken to avoid harsh pH, high temperatures, and exposure to oxidative conditions during storage and handling. The provided experimental protocols offer a framework for researchers to thoroughly characterize the solubility and stability of this compound in their specific applications, ensuring the development of safe and effective antibody-drug conjugates.
A Technical Guide to Me-Tet-PEG9-COOH: Supplier and Purity Analysis for Drug Development Professionals
For Immediate Release
This technical guide provides a comprehensive overview of Me-Tet-PEG9-COOH, a heterobifunctional linker crucial for advancements in bioconjugation and targeted drug delivery. Aimed at researchers, scientists, and drug development professionals, this document details available suppliers, purity specifications, and the fundamental chemical principles and methodologies associated with its use.
Introduction to this compound
This compound, or Methyl-Tetrazine-PEG9-Carboxylic Acid, is a key reagent in the field of bioconjugation. It incorporates three essential functional components:
-
A methyltetrazine moiety that readily participates in bioorthogonal "click chemistry" reactions, specifically the inverse-electron-demand Diels-Alder cycloaddition (IEDDA) with trans-cyclooctene (TCO) derivatives. This reaction is exceptionally fast and highly specific, allowing for efficient labeling of biomolecules in complex biological environments.
-
A nine-unit polyethylene glycol (PEG) spacer that enhances aqueous solubility, improves pharmacokinetic properties, and provides a flexible linker to minimize steric hindrance during conjugation.
-
A terminal carboxylic acid group that allows for covalent attachment to primary amines on biomolecules, such as the lysine residues of proteins and antibodies, through the formation of a stable amide bond.
These features make this compound an invaluable tool for the construction of antibody-drug conjugates (ADCs), targeted imaging agents, and other advanced biotherapeutics.
Supplier and Purity Information
The selection of a high-purity reagent is critical for the successful development of bioconjugates. The following table summarizes publicly available information for suppliers of this compound. Researchers are advised to request lot-specific Certificates of Analysis (CoA) for detailed purity information.
| Supplier | Product Name | Catalog Number | Stated Purity | CAS Number | Molecular Formula |
| SiChem GmbH | This compound | SC-8811 | > 95% | 2143964-70-7 | C₃₂H₅₁N₅O₁₂ |
| MedchemExpress | This compound | HY-156494 | > 98% (lot specific) | 2143964-70-7 | C₃₂H₅₁N₅O₁₂ |
| BroadPharm | Methyltetrazine-PEG9-acid | BP-25675 | > 95% | Not specified | Not specified |
| Vector Labs | Methyltetrazine Acid | Not applicable | > 95% (HPLC) | 1380500-88-8 | C₁₁H₁₀N₄O₂ |
| TargetMol | This compound | T10368 | > 98% (lot specific) | 2143964-70-7 | C₃₂H₅₁N₅O₁₂ |
Note: The information provided is based on data available on the suppliers' websites and may be subject to change. It is recommended to verify the specifications directly with the supplier.
Experimental Protocols and Methodologies
While a specific, detailed synthesis protocol for the proprietary commercial product this compound is not publicly available, the general principles of its synthesis and quality control analysis are well-established in the scientific literature.
General Synthetic Approach
The synthesis of this compound likely involves a multi-step process. A general, conceptual pathway is outlined below. This is a representative scheme and may not reflect the exact process used by manufacturers.
-
Selective Modification of PEG9: The synthesis would likely start with a commercially available PEG9-diol. One hydroxyl group is selectively oxidized to a carboxylic acid, while the other is protected.
-
Introduction of a Reactive Handle: The protected hydroxyl group is then deprotected and converted to a primary amine.
-
Coupling with Tetrazine Moiety: The amine-functionalized PEG9-acid is then coupled with an activated methyltetrazine precursor to form the final product.
-
Purification: The final compound is purified using techniques such as column chromatography and preparative HPLC to achieve high purity.
Quality Control and Purity Analysis
The purity of this compound is typically assessed using a combination of analytical techniques to ensure the absence of starting materials, intermediates, and side products.
HPLC is a primary method for determining the purity of PEGylated compounds. Reversed-phase HPLC (RP-HPLC) is commonly employed to separate the target compound from non-PEGylated impurities and species with different PEG chain lengths.
Typical RP-HPLC Method Parameters:
| Parameter | Value |
| Column | C18, 3.5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm and 254 nm |
| Column Temperature | 40 °C |
¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound. The spectra should be consistent with the expected chemical shifts and integration values for the methyltetrazine, PEG, and carboxylic acid protons and carbons.
Mass spectrometry, often coupled with liquid chromatography (LC-MS), is used to confirm the molecular weight of the compound. The observed mass should correspond to the calculated molecular weight of C₃₂H₅₁N₅O₁₂ (697.78 g/mol ).
Workflow for Bioconjugation
The use of this compound in a typical bioconjugation workflow to create an antibody-drug conjugate (ADC) is illustrated below.
-
Activation and Antibody Labeling: The carboxylic acid of this compound is activated using a carbodiimide reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of N-hydroxysuccinimide (NHS) or its sulfo-derivative. The resulting NHS ester is then reacted with the primary amines on the antibody to form a stable amide bond.
-
Purification: The antibody-tetrazine conjugate is purified to remove excess labeling reagent and byproducts, typically using size exclusion chromatography or dialysis.
-
Bioorthogonal "Click" Reaction: The purified antibody-tetrazine conjugate is then reacted with a TCO-functionalized drug molecule. The IEDDA reaction proceeds rapidly and specifically under mild, aqueous conditions to form the final ADC.
-
Final Purification: A final purification step may be necessary to remove any unreacted TCO-drug.
Conclusion
This compound is a powerful and versatile tool for the construction of advanced bioconjugates. The availability of high-purity material from reputable suppliers is essential for reproducible and reliable results in research and drug development. A thorough understanding of its chemical properties and the appropriate analytical methods for its characterization are critical for its successful implementation. This guide provides a foundational understanding to aid researchers in their application of this important linker molecule.
An In-depth Technical Guide to the Core Principles of Using Me-Tet-PEG9-COOH in Targeted Therapy
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The field of targeted therapy is continually advancing, with a significant focus on the development of highly specific and potent drug delivery systems. Antibody-Drug Conjugates (ADCs) represent a cornerstone of this effort, combining the targeting precision of monoclonal antibodies with the cytotoxic power of small-molecule drugs. The linker technology that connects these two components is critical to the success of an ADC, dictating its stability, pharmacokinetic profile, and mechanism of drug release. Me-Tet-PEG9-COOH is a state-of-the-art heterobifunctional linker designed to address the complex requirements of modern ADC development. This guide provides a comprehensive overview of the core principles governing the use of this compound, detailing its mechanism of action, experimental protocols for its implementation, and the quantitative parameters that define its performance.
Core Principles of this compound
This compound is an ADC linker comprised of three key functional components: a methyl-tetrazine (Me-Tet) moiety, a nine-unit polyethylene glycol (PEG9) spacer, and a terminal carboxylic acid (COOH). Each component serves a distinct and vital role in the construction and function of the resulting targeted therapeutic.
-
Methyl-Tetrazine (Me-Tet) for Bioorthogonal Ligation: The tetrazine group is the reactive handle for the "click chemistry" ligation of a therapeutic payload. Specifically, it participates in an inverse-electron-demand Diels-Alder (iEDDA) reaction with a strained dienophile, most commonly a trans-cyclooctene (TCO)[1][2][3][4]. This reaction is exceptionally fast and highly specific, proceeding rapidly under physiological conditions without the need for a catalyst[2]. This bioorthogonality ensures that the ligation occurs only between the intended components, without cross-reactivity with biological molecules. The methyl group on the tetrazine ring provides a balance of high reactivity and stability.
-
Polyethylene Glycol (PEG9) Spacer for Enhanced Pharmacokinetics: The PEG9 spacer is a hydrophilic chain of nine ethylene glycol units. The inclusion of a PEG spacer in ADC linkers has several benefits, including increased aqueous solubility, reduced aggregation, and improved pharmacokinetic properties. The PEG chain can create a hydrophilic shield around the payload, potentially reducing immunogenicity and enhancing circulation time. The length of the PEG chain can be optimized to balance these benefits with any potential impact on ADC activity.
-
Carboxylic Acid (COOH) for Antibody Conjugation: The terminal carboxylic acid group serves as the attachment point for the targeting moiety, typically a monoclonal antibody. This is generally achieved by activating the carboxylic acid to form an active ester (e.g., an NHS-ester), which then reacts with primary amines on the antibody, such as the side chains of lysine residues, to form a stable amide bond.
Mechanism of Action in Targeted Therapy
The use of this compound in targeted therapy follows a two-stage conjugation strategy. First, the linker is conjugated to the targeting antibody. Second, the therapeutic payload, which has been pre-functionalized with a TCO group, is attached to the antibody-linker construct via the iEDDA reaction. The resulting ADC then functions based on the principles of targeted drug delivery.
Upon administration, the antibody component of the ADC specifically binds to a target antigen that is overexpressed on the surface of cancer cells. Following binding, the ADC-antigen complex is typically internalized by the cell through endocytosis. Once inside the cell, the payload is released from the antibody and linker to exert its cytotoxic effect, leading to apoptosis of the cancer cell. The specific mechanism of payload release depends on the nature of the bond between the payload and the TCO group, which can be designed to be cleavable under specific intracellular conditions (e.g., acidic pH or enzymatic cleavage).
Quantitative Data
Table 1: Reaction Kinetics of Tetrazine-TCO Ligation
The iEDDA reaction is characterized by exceptionally high second-order rate constants, which allows for efficient conjugation at low concentrations.
| Reactants | Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions | Reference |
| 3,6-dipyridyl-s-tetrazine & s-TCO | (3,300 ± 40) x 10³ | Aqueous solution | |
| TCO-modified CC49 mAb & [¹¹¹In]In-labeled-Tz | (13 ± 0.08) x 10³ | PBS, 37°C | |
| General Tetrazine-TCO | 10³ to 10⁶ | Physiological conditions |
Table 2: Drug-to-Antibody Ratio (DAR) of ADCs
The DAR is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to one antibody. It is often determined using techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (LC-MS).
| ADC | Method | Average DAR | Reference |
| Trastuzumab(CypK)₂-vcMMAE | LC-MS and HIC-HPLC | >1.9 | |
| Lysine-conjugated ADC | LC-MS | 3.6 (glycosylated), 3.88 (deglycosylated) |
Table 3: In Vivo Efficacy of Tetrazine-based ADCs
The ultimate measure of an ADC's effectiveness is its ability to control tumor growth in vivo.
| ADC System | Tumor Model | Outcome | Reference |
| Antibody-ADC click (T-DXd) | HER2+/EGFR-low NCIN87 | 3.7-fold higher tumor weight in no-click control | |
| Diabody-TCO-MMAE + Tetrazine activator | LS174T and OVCAR-3 xenografts | Potent therapeutic effect |
Table 4: Pharmacokinetic Parameters of PEGylated ADCs
The pharmacokinetic profile of an ADC determines its exposure and clearance in the body. PEGylation is known to improve these parameters.
| ADC | PEG size | Clearance (mL/day/kg) | Reference |
| Non-binding IgG-MMAE | PEG2 | ~25 | |
| Non-binding IgG-MMAE | PEG4 | ~15 | |
| Non-binding IgG-MMAE | PEG8 | ~5 | |
| Non-binding IgG-MMAE | PEG24 | ~5 |
Experimental Protocols
The following protocols provide a general framework for the synthesis and characterization of an ADC using this compound. These should be optimized for specific antibodies, payloads, and experimental conditions.
Protocol for Antibody-Linker Conjugation
This protocol describes the conjugation of this compound to an antibody via its lysine residues.
Materials:
-
Antibody (2-10 mg/mL in amine-free buffer, e.g., PBS pH 7.2-7.5)
-
This compound
-
EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer (0.1 M MES, pH 5.0-6.0)
-
Quenching Solution (1 M Tris-HCl, pH 8.0)
-
Desalting columns
Procedure:
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer at the desired concentration.
-
Linker Activation: a. Dissolve this compound in Activation Buffer. b. Add a molar excess of EDC and Sulfo-NHS (typically 2-5 equivalents each relative to the linker). c. Incubate for 15-30 minutes at room temperature to form the NHS-ester.
-
Conjugation: a. Add the activated linker solution to the antibody solution. A molar excess of 5-20 fold of the linker to the antibody is a common starting point. b. Incubate for 1-2 hours at room temperature with gentle mixing.
-
Quenching and Purification: a. Add Quenching Solution to a final concentration of 50-100 mM to stop the reaction. b. Purify the tetrazine-modified antibody using a desalting column to remove excess linker and byproducts, exchanging the buffer to PBS.
-
Characterization: Determine the concentration of the modified antibody and the degree of labeling (tetrazine-to-antibody ratio) using UV-Vis spectroscopy.
Protocol for ADC Synthesis via iEDDA Reaction
This protocol describes the "click" reaction between the tetrazine-modified antibody and a TCO-functionalized payload.
Materials:
-
Tetrazine-modified antibody in PBS
-
TCO-functionalized payload (stock solution in a compatible solvent like DMSO)
-
Size Exclusion Chromatography (SEC) system
Procedure:
-
Reaction Setup: a. To the tetrazine-modified antibody solution, add the TCO-payload stock solution. A slight molar excess of the payload (e.g., 1.5 equivalents per tetrazine) is recommended. b. The reaction can be monitored by the disappearance of the tetrazine's characteristic pink color.
-
Incubation: Incubate for 1-4 hours at room temperature. For some systems, 37°C can be used to increase the reaction rate.
-
Purification: Purify the final ADC using SEC to remove any unreacted payload and potential aggregates.
-
Characterization: a. DAR Determination: Analyze the purified ADC using HIC-HPLC or LC-MS to determine the average DAR and the distribution of drug-loaded species. b. Purity and Aggregation: Assess the purity and extent of aggregation of the final ADC using SEC. c. In vitro Cell Viability Assays: Evaluate the potency and specificity of the ADC on target and non-target cell lines.
Mandatory Visualizations
Diagram 1: Structure of this compound
Caption: Molecular components of the this compound linker.
(Note: The DOT script above uses placeholder image paths. In a real implementation, these would be replaced with actual image files representing the chemical structures.)
Diagram 2: Experimental Workflow for ADC Synthesis
Caption: Two-step workflow for the synthesis of an ADC using this compound.
Diagram 3: General ADC Mechanism of Action
Caption: The mechanism of action for a typical internalizing ADC.
Diagram 4: Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction
Caption: The bioorthogonal iEDDA reaction between a tetrazine and a TCO.
References
- 1. In Vivo Biorthogonal Antibody Click for Dual Targeting and Augmented Efficacy in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Establishment of the in vivo efficacy of pretargeted radioimmunotherapy utilizing inverse electron demand Diels-Alder click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Me-Tet-PEG9-COOH Bioconjugation to Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of antibody-drug conjugates (ADCs) represents a significant advancement in targeted therapy, particularly in oncology. These complex biomolecules leverage the specificity of a monoclonal antibody to deliver a potent cytotoxic agent directly to target cells. The linker, which connects the antibody to the payload, is a critical component influencing the stability, pharmacokinetics, and efficacy of the ADC.
Me-Tet-PEG9-COOH is a versatile heterobifunctional linker designed for a two-step bioconjugation strategy. It features a methyltetrazine (Me-Tet) moiety for a highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) "click" reaction, a nine-unit polyethylene glycol (PEG9) spacer to enhance solubility and reduce steric hindrance, and a terminal carboxylic acid (COOH) for covalent attachment to antibodies.[1] This two-step approach allows for the separate preparation of the modified antibody and the payload, followed by a rapid and specific ligation reaction.
These application notes provide a comprehensive protocol for the bioconjugation of this compound to antibodies, including the activation of the linker, conjugation to the antibody, purification of the conjugate, and characterization of the degree of labeling.
Principle of the Reaction
The conjugation of this compound to an antibody is typically achieved through the formation of a stable amide bond between the carboxylic acid group of the linker and the primary amines of lysine residues on the antibody. This reaction is facilitated by a two-step process involving the activation of the carboxylic acid using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysulfosuccinimide (Sulfo-NHS). The Sulfo-NHS ester intermediate is then reacted with the primary amines on the antibody to form a stable amide linkage.[2] The subsequent iEDDA reaction involves the [4+2] cycloaddition of the electron-deficient tetrazine with an electron-rich dienophile, such as a trans-cyclooctene (TCO)-modified payload.[3]
Experimental Protocols
Materials and Reagents
-
This compound
-
Antibody to be conjugated
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.5 (amine-free)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
TCO-functionalized payload
Protocol 1: Antibody Preparation
-
If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), it must be exchanged into an amine-free buffer such as PBS.
-
Adjust the antibody concentration to 2-10 mg/mL in the Coupling Buffer.
Protocol 2: Activation of this compound with EDC/Sulfo-NHS
-
In a separate microfuge tube, dissolve this compound in Activation Buffer.
-
Add EDC and Sulfo-NHS to the this compound solution. A molar excess of EDC and Sulfo-NHS over the linker is recommended.
-
Incubate the reaction mixture at room temperature for 15-30 minutes. The resulting solution containing the activated Me-Tet-PEG9-NHS ester should be used immediately.
Protocol 3: Conjugation of Activated this compound to the Antibody
-
Add the freshly prepared activated Me-Tet-PEG9-NHS ester solution to the antibody solution. The molar ratio of the linker to the antibody will need to be optimized to achieve the desired degree of labeling (DOL), but a starting point of a 5- to 20-fold molar excess of the linker is common.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench the reaction by adding the Quenching Solution to a final concentration of 50-100 mM to consume any unreacted NHS-ester. Incubate for 15-30 minutes.
Protocol 4: Purification of the Tetrazine-Modified Antibody
-
Remove excess, unreacted linker and byproducts by buffer exchange using a desalting column appropriate for the antibody's molecular weight.
-
The purified tetrazine-modified antibody can be stored at 4°C for short-term use or at -80°C for long-term storage.
Protocol 5: Characterization of the Tetrazine-Modified Antibody (Degree of Labeling)
The degree of labeling (DOL), which is the average number of linker molecules conjugated to each antibody, can be determined using UV-Vis spectrophotometry.
-
Measure the absorbance of the purified conjugate at 280 nm (A280) and at the maximum absorbance wavelength of the tetrazine (λmax, typically around 520-540 nm).
-
Calculate the DOL using the following equation:
DOL = (A_max * ε_prot) / ((A_280 - A_max * CF) * ε_max)
Where:
-
A_max = Absorbance of the conjugate at the λmax of the tetrazine.
-
A_280 = Absorbance of the conjugate at 280 nm.
-
ε_prot = Molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).
-
ε_max = Molar extinction coefficient of the tetrazine at its λmax.
-
CF = Correction factor for the absorbance of the tetrazine at 280 nm (A_280 / A_max for the free linker).
-
Protocol 6: Bioorthogonal "Click" Reaction with a TCO-Payload
-
Ensure the purified tetrazine-modified antibody is in a suitable reaction buffer (e.g., PBS, pH 7.4) at a known concentration.
-
Add the TCO-functionalized payload stock solution to the antibody solution. A slight molar excess of the payload (e.g., 1.5 equivalents per tetrazine) is often used to ensure complete reaction.
-
Incubate the reaction for 1-2 hours at room temperature.
-
Purify the resulting ADC from excess payload and reaction byproducts using Size Exclusion Chromatography (SEC) or another suitable purification method.
Data Presentation
| Parameter | Stage 1: Antibody-Linker Conjugation | Stage 2: iEDDA Ligation | Reference |
| pH | Activation: 5.0-6.0; Coupling: 7.2-8.5 | 6.0-9.0 | |
| Temperature | Room Temperature or 4°C | Room Temperature or 37°C | |
| Molar Ratio | Linker:EDC:Sulfo-NHS = 1:1 to 1:3:3 | Tz-Antibody:TCO-Payload = 1:1 to 1:1.5 | |
| Reaction Time | Activation: 15-30 min; Coupling: 2 hours to overnight | 1-2 hours |
Mandatory Visualizations
Caption: Two-step antibody conjugation workflow.
Caption: Chemical reaction for linker activation and conjugation.
Caption: Inverse-electron-demand Diels-Alder reaction.
References
Activating Me-Tet-PEG9-COOH for Ambilical Cord Amine Coupling: A Detailed Guide
Application Note & Protocol
For researchers, scientists, and drug development professionals engaged in bioconjugation, the effective activation of carboxylic acids on polyethylene glycol (PEG) linkers is a critical step for successful amine coupling. This document provides a detailed guide on the activation of Me-Tet-PEG9-COOH, a methyl-tetrazine-functionalized PEG linker with a terminal carboxylic acid. The protocols outlined below focus on creating a stable and reactive intermediate for efficient conjugation to primary amines on biomolecules such as proteins, antibodies, and peptides.
The core of this process involves the conversion of the terminal carboxylic acid into a more reactive species that is susceptible to nucleophilic attack by an amine. The most common and effective methods for this activation are the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an N-hydroxysuccinimide (NHS) ester stabilizer. Alternative uronium-based coupling agents like HATU are also discussed for more challenging conjugations.
Principle of Carboxylic Acid Activation
The activation of the carboxylic acid on this compound is a two-step process when using the widely adopted EDC/NHS chemistry.[1]
-
Formation of O-acylisourea intermediate: EDC reacts with the carboxyl group to form a highly reactive and unstable O-acylisourea intermediate.[1][2]
-
Formation of a stable NHS ester: This intermediate readily reacts with N-hydroxysuccinimide (NHS) to create a more stable, amine-reactive NHS ester.[1] This semi-stable ester can then be reliably reacted with a primary amine to form a stable amide bond, with NHS being released as a byproduct.[1]
The use of a PEG spacer in the this compound linker enhances water solubility and can reduce steric hindrance during the conjugation reaction.
Reaction Schematics and Workflow
The overall workflow for the activation and subsequent amine coupling of this compound is depicted below.
Caption: Experimental workflow for this compound amine coupling.
The chemical pathway for the EDC/NHS activation and subsequent amine coupling is illustrated in the following diagram.
Caption: EDC/NHS activation and amine coupling pathway.
Experimental Protocols
Two primary protocols are provided below for the activation and coupling of this compound. The first utilizes the standard and widely successful EDC/NHS chemistry, while the second employs HATU, a more potent coupling agent suitable for more challenging conjugations.
Protocol 1: Activation and Amine Coupling using EDC/NHS
This protocol is adapted for both organic and aqueous reaction conditions.
Materials and Reagents:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM) for organic phase reactions
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer for aqueous activation
-
Phosphate-buffered saline (PBS), pH 7.2-7.5 for conjugation
-
Amine-containing biomolecule
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
A. Activation in an Organic Solvent (for isolation of the NHS ester):
-
Dissolution: Dissolve this compound (1 equivalent) in anhydrous DMF or DCM.
-
Reagent Addition: Add NHS (1.2 equivalents) and EDC-HCl (1.2 equivalents) to the solution.
-
Activation: Stir the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS.
-
Work-up (Optional): The reaction mixture can be washed with 0.1 M HCl, followed by saturated NaHCO₃ solution, and then brine. The organic layer is then dried over anhydrous Na₂SO₄. The solvent can be removed under vacuum to yield the Me-Tet-PEG9-NHS ester, which should be used immediately or stored under inert gas at low temperature.
B. Activation in an Aqueous Buffer (Two-Step Conjugation):
This protocol is designed for the in-situ activation of this compound and immediate conjugation to an amine-containing biomolecule.
-
Buffer Preparation: Prepare a 0.1 M MES buffer with 0.5 M NaCl, with a pH between 4.7-6.0.
-
Dissolution: Dissolve this compound in the MES buffer.
-
Reagent Addition: Add EDC-HCl (1.2 equivalents) and Sulfo-NHS (1.2 equivalents) to the solution.
-
Incubation: Incubate the reaction for 15 minutes at room temperature.
-
Conjugation: Immediately proceed to the conjugation step as the NHS ester has a limited half-life in aqueous solution.
C. Amine Coupling:
-
pH Adjustment: For aqueous reactions, it is beneficial to raise the pH to 7.2-7.5 with a non-amine buffer like PBS before adding the amine-containing molecule. The reaction of NHS-activated molecules with primary amines is most efficient at pH 7-8.
-
Addition of Amine: Add the amine-containing biomolecule (typically 1.5 equivalents dissolved in the appropriate buffer or solvent) to the activated Me-Tet-PEG9-NHS ester solution.
-
Reaction: Allow the reaction to proceed for 2 hours to overnight at room temperature with gentle stirring.
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or hydroxylamine) to a final concentration of 20-50 mM. This will consume any unreacted NHS ester.
-
Purification: Purify the conjugate using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF) to remove unreacted PEG linker and byproducts.
Protocol 2: Activation and Amine Coupling using HATU
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent, particularly for sterically hindered amino acids.
Materials and Reagents:
-
This compound
-
HATU
-
Anhydrous DMF
-
A non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Amine-containing biomolecule
-
Quenching and purification reagents as in Protocol 1
Procedure:
-
Activation: In a reaction vessel, dissolve this compound (1 equivalent), HATU (1.2 equivalents), and DIPEA (2 equivalents) in anhydrous DMF. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Amine Addition: In a separate flask, dissolve the amine-containing biomolecule (1.5 equivalents) in anhydrous DMF.
-
Coupling: Slowly add the solution of the amine-containing biomolecule to the pre-activated this compound solution.
-
Reaction: Stir the reaction mixture at room temperature overnight.
-
Work-up and Purification: Quench the reaction and purify the conjugate as described in Protocol 1.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the activation and coupling reactions.
Table 1: Reagent Molar Ratios for Activation
| Reagent | EDC/NHS Method (equiv.) | HATU Method (equiv.) |
| This compound | 1 | 1 |
| EDC-HCl | 1.2 | - |
| NHS/Sulfo-NHS | 1.2 | - |
| HATU | - | 1.2 |
| DIPEA/TEA | - | 2 |
| Amine-Biomolecule | 1.5 | 1.5 |
Table 2: Recommended Reaction Conditions
| Parameter | EDC/NHS Method | HATU Method |
| Activation | ||
| Solvent | Anhydrous DMF/DCM or 0.1M MES buffer | Anhydrous DMF |
| Temperature (°C) | Room Temperature | Room Temperature |
| Duration | 15 min (aqueous) to 4 hours (organic) | 15-30 minutes |
| pH (aqueous) | 4.7 - 6.0 | N/A |
| Coupling | ||
| Solvent | Anhydrous DMF/DCM or PBS | Anhydrous DMF |
| Temperature (°C) | Room Temperature | Room Temperature |
| Duration | 2 hours - overnight | Overnight |
| pH (aqueous) | 7.2 - 8.0 | N/A |
Characterization of the Conjugate
After purification, it is essential to characterize the final conjugate to confirm successful coupling and determine the degree of labeling.
-
HPLC (High-Performance Liquid Chromatography): Reverse-phase or ion-exchange HPLC can be used to assess the purity of the conjugate and separate it from unreacted starting materials.
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or LC-MS can confirm the covalent attachment of the Me-Tet-PEG9 linker by observing the expected mass shift in the biomolecule.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: For smaller biomolecules, ¹H NMR can be used to characterize the structure of the conjugate and confirm the presence of the PEG linker.
Troubleshooting
Low Coupling Efficiency:
-
Inactive Coupling Agents: Ensure that EDC and HATU are fresh and have been stored under anhydrous conditions. EDC is particularly moisture-sensitive.
-
Hydrolysis of NHS Ester: In aqueous solutions, the NHS ester can hydrolyze back to the carboxylic acid. Ensure the conjugation step is performed promptly after activation. The rate of hydrolysis increases with higher pH.
-
Presence of Water: For organic reactions, ensure all solvents and reagents are anhydrous.
-
Incorrect pH: The activation with EDC/NHS is most efficient at a slightly acidic pH (4.5-6.0), while the coupling to the amine is more efficient at a slightly basic pH (7.2-8.0).
-
Competing Nucleophiles: Ensure that the reaction buffers do not contain primary amines (e.g., Tris or glycine) as these will compete with the target biomolecule for reaction with the activated linker.
By following these detailed protocols and considering the key parameters, researchers can achieve efficient and reproducible amine coupling of this compound for a wide range of bioconjugation applications.
References
Application Notes & Protocols: Me-Tet-PEG9-COOH for Click Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction: Me-Tet-PEG9-COOH is a bifunctional linker that incorporates a methyl-tetrazine (Me-Tet) group, a nine-unit polyethylene glycol (PEG9) spacer, and a terminal carboxylic acid (COOH). This molecule is a key reagent in the field of bioconjugation, primarily utilized for its ability to participate in highly efficient, copper-free click chemistry reactions. The tetrazine moiety enables rapid and specific covalent bond formation with molecules containing a strained alkene, such as trans-cyclooctene (TCO) or norbornene. This reaction is known as the Inverse Electron Demand Diels-Alder (IEDDA) cycloaddition.[1][2][3] The PEG9 spacer enhances solubility and reduces steric hindrance, while the carboxylic acid provides a versatile handle for conjugation to biomolecules, such as proteins or antibodies, through their primary amines.
The IEDDA reaction is exceptionally fast and bioorthogonal, meaning it can proceed efficiently within complex biological environments without interfering with native biochemical processes.[4][5] These characteristics make this compound an ideal tool for applications in antibody-drug conjugate (ADC) development, protein labeling, cellular imaging, and the creation of advanced biomaterials.
Reaction Principle: Inverse Electron Demand Diels-Alder (IEDDA) Cycloaddition
The core of the click chemistry involving this compound is the IEDDA reaction. In this cycloaddition, the electron-poor tetrazine ring (the diene) reacts rapidly with an electron-rich strained alkene or alkyne (the dienophile), such as TCO or norbornene. The reaction is driven by the release of ring strain from the dienophile and results in the formation of a stable dihydropyridazine product, followed by the irreversible elimination of nitrogen gas (N₂) to form a pyridazine ring. This reaction is notable for its extremely fast kinetics, often reaching completion within minutes at room temperature and physiological pH.
Caption: IEDDA reaction between a tetrazine and a TCO dienophile.
General Experimental Workflow
The use of this compound in bioconjugation typically follows a two-stage process. First, the carboxylic acid group is activated and covalently linked to a target biomolecule. Second, the resulting tetrazine-labeled biomolecule is "clicked" to a reaction partner functionalized with a strained alkene.
Caption: Two-stage workflow for bioconjugation using this compound.
Summary of Reaction Conditions
The following table summarizes typical conditions for the IEDDA click chemistry step between a tetrazine-functionalized molecule and a TCO-functionalized partner.
| Parameter | Recommended Condition | Notes |
| Reactants | Tetrazine-labeled biomolecule & TCO- or Norbornene-labeled molecule | TCO is generally more reactive than norbornene, leading to faster kinetics. |
| Solvents | Aqueous buffers (e.g., PBS, HEPES), DMSO, DMF, or mixtures | The reaction is highly compatible with aqueous environments and tolerant of a wide pH range (typically 4-12). |
| Temperature | Room Temperature (20-25°C) or 37°C | The reaction is rapid at room temperature. Incubation at 37°C can be used for cell-based applications. |
| pH | 6.5 - 8.0 (Physiological pH) | Optimal for most bioconjugation applications to maintain protein stability. |
| Stoichiometry | 1.1 to 10 equivalents of the TCO/Norbornene reagent | A slight to moderate excess of the smaller molecule partner is often used to ensure complete labeling of the biomolecule. |
| Reaction Time | 5 minutes to 3 hours | Reaction with TCO is often near-quantitative in under an hour. Norbornene reactions may be slower. |
| Catalyst | None required | This is a catalyst-free "click" reaction, avoiding the cellular toxicity associated with copper catalysts. |
Experimental Protocols
Protocol 1: Activation and Conjugation of this compound to a Protein
This protocol describes the labeling of a protein via its surface-exposed lysine residues using EDC/Sulfo-NHS chemistry to activate the carboxylic acid of this compound.
Materials:
-
This compound
-
Protein of interest (in a suitable amine-free buffer, e.g., PBS pH 7.4)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-Hydroxysulfosuccinimide)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., dialysis, size-exclusion chromatography, or spin filtration columns)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.
-
Prepare fresh 10 mg/mL stock solutions of EDC and Sulfo-NHS in reaction buffer or water immediately before use.
-
Prepare a solution of the protein at a concentration of 1-10 mg/mL in PBS.
-
-
Activation of Carboxylic Acid:
-
In a microcentrifuge tube, combine a 10- to 50-fold molar excess of this compound with a 1.2-fold molar excess (relative to the linker) of both EDC and Sulfo-NHS.
-
Incubate the activation mixture for 15-30 minutes at room temperature to generate the Sulfo-NHS ester.
-
-
Conjugation to Protein:
-
Add the activated this compound mixture directly to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing. The optimal reaction time may need to be determined empirically.
-
-
Quenching the Reaction:
-
Add the quenching buffer to a final concentration of 50-100 mM to quench any unreacted Sulfo-NHS esters.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted linker and byproducts by purifying the tetrazine-labeled protein. Suitable methods include:
-
Dialysis against PBS (e.g., using a 10 kDa MWCO cassette).
-
Size-exclusion chromatography (SEC).
-
Desalting or buffer exchange spin columns.
-
-
-
Characterization and Storage:
-
Determine the final concentration of the labeled protein (e.g., via BCA or Bradford assay).
-
Characterize the degree of labeling using mass spectrometry (MALDI-TOF or ESI-MS).
-
Store the purified tetrazine-protein conjugate at -20°C or -80°C.
-
Protocol 2: IEDDA Click Reaction with a TCO-Functionalized Molecule
This protocol describes the reaction between the newly synthesized tetrazine-protein conjugate and a TCO-functionalized molecule (e.g., a fluorescent dye, a drug, or a biotin tag).
Materials:
-
Purified Tetrazine-Protein Conjugate (from Protocol 1)
-
TCO-functionalized molecule of interest
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Reagent Preparation:
-
Dissolve the TCO-functionalized molecule in a compatible solvent (e.g., DMSO or water) to create a concentrated stock solution.
-
Dilute the tetrazine-protein conjugate to a working concentration (e.g., 1 mg/mL) in PBS.
-
-
Click Reaction:
-
Add the TCO-functionalized molecule to the tetrazine-protein conjugate solution. A 3- to 10-fold molar excess of the TCO-molecule over the protein is recommended to ensure complete reaction.
-
Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing. For live-cell labeling, incubation can be performed at 37°C. The reaction is often complete in under 1 hour.
-
-
Purification (Optional):
-
If necessary, remove the excess TCO-reagent from the final conjugate using an appropriate method such as dialysis or a desalting spin column, especially if the small molecule is cytotoxic or could interfere with downstream applications.
-
-
Analysis:
-
Confirm the successful conjugation using analytical techniques such as:
-
SDS-PAGE: A successful conjugation may result in a mobility shift. If a fluorescent TCO-dye was used, the gel can be imaged for fluorescence.
-
Mass Spectrometry: To confirm the mass of the final conjugate.
-
UV-Vis Spectroscopy: To quantify the incorporation of a dye or other chromophoric molecule.
-
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. Inverse electron-demand Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 4. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Application of the Inverse-Electron-Demand Diels-Alder Reaction for Metabolic Glycoengineering - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Conjugating Me-Tet-PEG9-COOH to Primary Amine-Containing Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to a molecule, is a widely utilized strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. This process can enhance solubility, increase in vivo stability, reduce immunogenicity, and prolong circulation half-life. Me-Tet-PEG9-COOH is a heterobifunctional linker that combines a methyltetrazine (Me-Tet) moiety for bioorthogonal click chemistry, a nine-unit PEG spacer to enhance solubility and provide spatial separation, and a terminal carboxylic acid (-COOH) for covalent linkage to primary amines.
This document provides detailed protocols for the conjugation of this compound to primary amine-containing proteins, such as antibodies or other therapeutic proteins. The primary amines are typically found on the N-terminus of the polypeptide chain and the side chain of lysine residues. The conjugation is achieved through a two-step process involving the activation of the carboxylic acid group using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a semi-stable NHS ester, which then readily reacts with primary amines on the protein to form a stable amide bond.
Principle of the Reaction
The conjugation of this compound to a primary amine-containing protein is a two-step process:
-
Activation of Carboxylic Acid: The carboxyl group of this compound is activated by EDC in the presence of NHS (or its water-soluble analog, Sulfo-NHS). EDC facilitates the formation of a highly reactive O-acylisourea intermediate. This intermediate can then react with NHS to form a more stable amine-reactive NHS ester, which is less susceptible to hydrolysis than the O-acylisourea intermediate.[1][2]
-
Conjugation to Primary Amine: The NHS ester of Me-Tet-PEG9 reacts with the unprotonated primary amino groups (-NH2) on the protein, typically the ε-amino group of lysine residues and the N-terminal α-amino group.[3][] This nucleophilic acyl substitution reaction results in the formation of a stable amide bond, covalently linking the Me-Tet-PEG9 moiety to the protein, and releases NHS as a byproduct.[3]
Data Presentation
The efficiency of the conjugation reaction is dependent on several factors, including pH, temperature, and the molar ratio of reactants. The following table summarizes the key reaction parameters.
| Parameter | Recommended Range | Notes |
| Activation pH | 4.5 - 6.0 | Optimal for EDC/NHS activation of the carboxyl group. |
| Conjugation pH | 7.2 - 8.5 | Balances amine reactivity and NHS ester hydrolysis. The optimal pH is often cited as 8.3-8.5. |
| Temperature | 4°C to Room Temperature (25°C) | Lower temperatures can be used for sensitive proteins, but may require longer reaction times. |
| Reaction Time (Activation) | 15 - 30 minutes | Sufficient time for the formation of the NHS ester. |
| Reaction Time (Conjugation) | 0.5 - 4 hours (or overnight at 4°C) | The reaction is typically rapid, but longer times can ensure higher conjugation efficiency. |
| Molar Excess of this compound | 10- to 20-fold | The optimal ratio should be determined empirically for each protein. |
| Quenching Agent | 10-100 mM Hydroxylamine, Tris, or Glycine | Added to terminate the reaction by hydrolyzing or reacting with any remaining NHS esters. |
Experimental Protocols
Materials and Reagents
-
This compound
-
Primary amine-containing protein
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (4-morpholinoethanesulfonic acid), pH 4.5-6.0
-
Conjugation Buffer: 0.1 M Phosphate buffer, 0.15 M NaCl, pH 7.2-8.5 (PBS) or 0.1 M Borate buffer, pH 8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine, pH 8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting columns (e.g., Sephadex G-25)
-
Chromatography system for purification (e.g., Size Exclusion, Ion Exchange, or Hydrophobic Interaction Chromatography)
Protocol 1: Two-Step Conjugation of this compound to a Protein
This protocol involves the pre-activation of this compound before its addition to the protein solution. This method is preferred to minimize the exposure of the protein to EDC, which can cause protein cross-linking.
Step 1: Preparation of Reagents
-
Equilibrate all reagents to room temperature before use.
-
Prepare the Activation Buffer (0.1 M MES, pH 6.0) and Conjugation Buffer (0.1 M PBS, pH 7.5). Degas both buffers.
-
Prepare a stock solution of the primary amine-containing protein in the Conjugation Buffer at a known concentration (e.g., 1-10 mg/mL). If the protein buffer contains primary amines (e.g., Tris), exchange it with the Conjugation Buffer using a desalting column or dialysis.
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Immediately before use, prepare a 100 mM stock solution of EDC and a 100 mM stock solution of NHS in the Activation Buffer.
Step 2: Activation of this compound
-
In a microcentrifuge tube, combine the this compound stock solution with the EDC and NHS stock solutions. A typical molar ratio is 1:1.5:1.5 (Carboxylic Acid:EDC:NHS).
-
Incubate the reaction mixture for 15-30 minutes at room temperature.
Step 3: Conjugation to the Protein
-
Add the activated Me-Tet-PEG9-NHS ester solution to the protein solution. The final volume of the organic solvent should not exceed 10% of the total reaction volume to avoid protein denaturation. A 10- to 20-fold molar excess of the activated PEG reagent over the protein is recommended as a starting point.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
Step 4: Quenching the Reaction
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature to stop the reaction.
Step 5: Purification of the Conjugate
-
Remove excess, unreacted this compound and byproducts using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
For a higher degree of purity, further purification can be performed using chromatography techniques such as Size Exclusion Chromatography (SEC), Ion-Exchange Chromatography (IEX), or Hydrophobic Interaction Chromatography (HIC). The choice of method will depend on the properties of the protein and the PEGylated conjugate.
Protocol 2: One-Pot Conjugation of this compound to a Protein
This protocol is simpler but may result in some protein-protein cross-linking if the protein also contains accessible carboxyl groups.
Step 1: Preparation of Reagents
-
Follow Step 1 of Protocol 1.
Step 2: Conjugation Reaction
-
To the protein solution in Conjugation Buffer (pH 7.2-8.5), add the this compound stock solution to achieve the desired molar excess.
-
Add the EDC and NHS stock solutions to the protein-PEG mixture. A common starting point is a 2- to 5-fold molar excess of EDC/NHS over the this compound.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
Step 3: Quenching the Reaction
-
Follow Step 4 of Protocol 1.
Step 4: Purification of the Conjugate
-
Follow Step 5 of Protocol 1.
Characterization of the Conjugate
After purification, the Me-Tet-PEGylated protein should be characterized to determine the degree of labeling and confirm its integrity.
-
Degree of Labeling (DOL): This can be determined using UV-Vis spectroscopy by measuring the absorbance of the protein (e.g., at 280 nm) and the tetrazine moiety (typically around 520 nm), although the latter has a low extinction coefficient. More accurate determination can be achieved using mass spectrometry.
-
Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS can be used to determine the molecular weight of the conjugate, which allows for the calculation of the number of PEG chains attached per protein molecule.
-
HPLC Analysis: Reversed-phase (RP-HPLC) or size-exclusion (SEC-HPLC) can be used to assess the purity of the conjugate and separate different PEGylated species.
Visualizations
Caption: Workflow for the two-step conjugation of this compound to a protein.
Caption: Chemical signaling pathway for the EDC/NHS mediated conjugation.
References
Application Notes and Protocols for the Creation of an Antibody-Drug Conjugate (ADC) using Me-Tet-PEG9-COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a revolutionary class of biotherapeutics that combine the high specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic drug. The linker, which connects the antibody to the payload, is a critical component that dictates the stability, efficacy, and safety of the ADC. This document provides a detailed experimental workflow for the creation of an ADC using Me-Tet-PEG9-COOH, a state-of-the-art linker that utilizes bioorthogonal click chemistry.
This compound is a heterobifunctional linker composed of a methyltetrazine (Me-Tet) moiety, a nine-unit polyethylene glycol (PEG9) spacer, and a carboxylic acid (COOH) group. The tetrazine group participates in an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a trans-cyclooctene (TCO) functional group, a bioorthogonal reaction known for its high speed and specificity in biological systems.[1][2][3] The hydrophilic PEG9 spacer enhances the solubility and stability of the resulting ADC, potentially improving its pharmacokinetic properties.[4][5] The terminal carboxylic acid allows for the attachment of a cytotoxic payload.
This workflow will cover the modification of the antibody with a TCO-NHS ester, the preparation of the Me-Tet-PEG9-Drug payload, the conjugation of the two components, and the subsequent characterization and in vitro evaluation of the final ADC.
Experimental Workflow Overview
The creation of an ADC using this compound is a multi-step process that begins with the separate functionalization of the antibody and the cytotoxic drug, followed by their conjugation via a click reaction.
Part 1: Antibody Modification with TCO-NHS Ester
This initial step introduces the trans-cyclooctene (TCO) moiety onto the antibody, preparing it for the subsequent click reaction with the tetrazine-functionalized payload. The TCO-NHS ester reacts with primary amines, primarily on lysine residues of the antibody, to form stable amide bonds.
Protocol: Antibody-TCO Conjugation
-
Antibody Preparation:
-
Start with a purified monoclonal antibody in a buffer free of primary amines (e.g., PBS, pH 7.4). If the buffer contains primary amines like Tris, perform a buffer exchange into PBS.
-
Adjust the antibody concentration to 2-10 mg/mL.
-
-
TCO-NHS Ester Preparation:
-
Immediately before use, prepare a 10 mM stock solution of TCO-NHS ester in anhydrous dimethyl sulfoxide (DMSO).
-
-
Conjugation Reaction:
-
Add the TCO-NHS ester stock solution to the antibody solution. The molar excess of the TCO-NHS ester will influence the number of TCO groups attached to the antibody. A starting point is a 10- to 20-fold molar excess.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
-
Purification:
-
Remove unreacted TCO-NHS ester and byproducts using a desalting column (e.g., Sephadex G-25) or dialysis against PBS.
-
Quantitative Data Summary: Antibody Modification
| Parameter | Recommended Value | Notes |
| Antibody Concentration | 2-10 mg/mL | Higher concentrations can improve reaction efficiency. |
| TCO-NHS Ester Stock | 10 mM in anhydrous DMSO | Prepare fresh to avoid hydrolysis. |
| Molar Excess of TCO-NHS | 10-20 fold | This can be optimized to achieve the desired degree of labeling. |
| Reaction Time | 1-2 hours | |
| Reaction Temperature | Room Temperature | |
| Reaction Buffer | PBS, pH 7.4 | Must be free of primary amines. |
Part 2: Preparation of Me-Tet-PEG9-Payload
In this step, the this compound linker is conjugated to the cytotoxic payload. This typically involves activating the carboxylic acid group of the linker to form an active ester (e.g., an NHS ester), which then reacts with an amine group on the payload.
Protocol: Linker-Payload Conjugation
-
Linker Activation:
-
Dissolve this compound in an anhydrous organic solvent (e.g., DMSO or DMF).
-
Add a carbodiimide (e.g., EDC) and N-hydroxysuccinimide (NHS) or sulfo-NHS to the linker solution to form the NHS ester. A 1.2-fold molar excess of EDC and a 1.5-fold molar excess of NHS over the linker is a common starting point.
-
Incubate for 1 hour at room temperature to activate the linker.
-
-
Payload Conjugation:
-
Dissolve the cytotoxic payload (containing a primary or secondary amine) in a compatible anhydrous solvent.
-
Add the activated linker solution to the payload solution. A slight molar excess of the payload may be used.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Purify the Me-Tet-PEG9-Payload conjugate using reverse-phase HPLC (RP-HPLC) to remove unreacted starting materials and byproducts.
-
Confirm the identity and purity of the product by LC-MS and NMR.
-
Part 3: ADC Conjugation via iEDDA Click Reaction
This is the final conjugation step where the TCO-modified antibody is reacted with the Me-Tet-PEG9-Payload. The iEDDA reaction is highly efficient and proceeds rapidly under physiological conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of a novel antibody–tetrazine conjugate for bioorthogonal pretargeting - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 5. furthlab.xyz [furthlab.xyz]
Application Notes and Protocols: DMSO as a Solvent for Me-Tet-PEG9-COOH Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Dimethyl Sulfoxide (DMSO) as a solvent in reactions involving Me-Tet-PEG9-COOH. This heterobifunctional linker is a valuable tool in bioconjugation, particularly for the development of Antibody-Drug Conjugates (ADCs) and targeted imaging agents.
Introduction
This compound is a linker molecule composed of a methyltetrazine (Me-Tet) moiety, a nine-unit polyethylene glycol (PEG9) spacer, and a terminal carboxylic acid (COOH). The tetrazine group facilitates a highly specific and rapid bioorthogonal reaction with trans-cyclooctene (TCO) functionalized molecules, a reaction known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. The hydrophilic PEG9 spacer enhances solubility and reduces non-specific binding, while the carboxylic acid allows for conjugation to primary amines on biomolecules, such as lysine residues on antibodies, through the formation of a stable amide bond.
DMSO is a highly polar aprotic solvent that is widely used in bioconjugation reactions due to its excellent ability to dissolve a broad range of organic molecules, including many PEGylated compounds. Its miscibility with water allows for a smooth transition from a non-aqueous reaction environment for the linker activation to an aqueous environment for bioconjugation.
Key Applications
-
Antibody-Drug Conjugates (ADCs): this compound is used to attach a cytotoxic drug to an antibody, creating a targeted therapeutic that specifically delivers the payload to cancer cells.
-
Pre-targeted Imaging and Therapy: This strategy involves a two-step in vivo approach. First, a tetrazine-modified antibody is administered and allowed to accumulate at the target site. Subsequently, a TCO-modified imaging or therapeutic agent is introduced, which rapidly reacts with the antibody-bound tetrazine.
Data Presentation
Table 1: Recommended Reaction Conditions for Activation of this compound in DMSO
| Parameter | Recommended Range | Notes |
| Solvent | Anhydrous DMSO | Essential to prevent hydrolysis of the activated ester. |
| Activating Agents | EDC and NHS (or Sulfo-NHS) | Common carbodiimide chemistry for activating carboxylic acids. |
| Molar Ratio (this compound:EDC:NHS) | 1: (1.5-5): (1.5-5) | An excess of activating agents ensures efficient conversion to the NHS ester. |
| Reaction Temperature | Room Temperature (20-25°C) | Sufficient for the activation reaction. |
| Reaction Time | 15 - 60 minutes | The activated NHS ester should be used immediately. |
Table 2: Recommended Reaction Conditions for Antibody Conjugation
| Parameter | Recommended Range | Notes |
| Conjugation Buffer | Phosphate-Buffered Saline (PBS), pH 7.2-8.0 | The reaction with primary amines is most efficient at a slightly alkaline pH. Avoid amine-containing buffers like Tris. |
| DMSO Concentration in final reaction mixture | < 10% (v/v) | High concentrations of organic solvents can denature antibodies. |
| Molar Ratio (Antibody:Activated Me-Tet-PEG9-NHS ester) | 1:5 to 1:20 | The optimal ratio depends on the number of available amines on the antibody and the desired Degree of Labeling (DOL). This often requires empirical optimization. |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | The reaction can be performed on ice to slow down the hydrolysis of the NHS-ester. |
| Reaction Time | 1 - 4 hours | Longer reaction times may be necessary for less reactive amines. |
Experimental Protocols
Protocol 1: Activation of this compound with EDC/NHS in DMSO
This protocol describes the activation of the carboxylic acid group of this compound to form an amine-reactive N-hydroxysuccinimide (NHS) ester.
Materials:
-
This compound
-
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction vials
-
Argon or Nitrogen gas (optional)
Procedure:
-
Reagent Preparation:
-
Equilibrate this compound, EDC, and NHS to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mg/mL).
-
Immediately before use, prepare fresh stock solutions of EDC and NHS in anhydrous DMSO (e.g., 10 mg/mL).
-
-
Activation Reaction:
-
In a reaction vial, add the desired amount of the this compound stock solution.
-
Add the EDC stock solution to the reaction mixture to achieve a 2-5 fold molar excess over this compound.
-
Immediately add the NHS stock solution to the reaction mixture to achieve a 2-5 fold molar excess over this compound.
-
Gently vortex the reaction mixture and incubate at room temperature for 30 minutes.
-
The activated Me-Tet-PEG9-NHS ester is now ready for immediate use in the conjugation reaction.
-
Protocol 2: Conjugation of Activated Me-Tet-PEG9-NHS Ester to an Antibody
This protocol outlines the procedure for conjugating the activated Me-Tet-PEG9-NHS ester to primary amines (lysine residues) on an antibody.
Materials:
-
Antibody solution (in an amine-free buffer like PBS, pH 7.4)
-
Freshly prepared activated Me-Tet-PEG9-NHS ester in DMSO
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)
-
Purification column (e.g., size-exclusion chromatography/desalting column)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizing proteins (e.g., BSA), it must be purified. Exchange the antibody into an amine-free buffer (e.g., PBS, pH 7.4) using a desalting column or dialysis.
-
Adjust the antibody concentration to a range of 1-10 mg/mL.
-
-
Conjugation Reaction:
-
Add the freshly prepared activated Me-Tet-PEG9-NHS ester solution in DMSO to the antibody solution. The volume of the DMSO solution should not exceed 10% of the total reaction volume.
-
The molar ratio of the linker to the antibody should be optimized for each specific application, with a common starting point being a 5-20 fold molar excess of the linker.
-
Incubate the reaction mixture for 2 hours at room temperature with gentle stirring or rocking.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50 mM.
-
Incubate for 15 minutes at room temperature to quench any unreacted NHS-ester.
-
-
Purification of the Conjugate:
-
Remove excess, unreacted linker and quenching reagents using a size-exclusion chromatography column (e.g., a desalting column) equilibrated with PBS.
-
-
Characterization of the Conjugate:
-
Determine the concentration of the purified antibody conjugate using a protein assay (e.g., BCA or absorbance at 280 nm).
-
The Degree of Labeling (DOL), which is the average number of linker molecules per antibody, can be determined using methods such as UV-Vis spectroscopy (if the linker has a distinct absorbance) or mass spectrometry.[1]
-
Analyze the conjugate by SDS-PAGE to confirm conjugation and assess purity. A shift in the molecular weight of the antibody will be observed upon successful conjugation.
-
For a definitive characterization of the conjugate and to determine the distribution of different species, mass spectrometry (e.g., LC-MS) is recommended.[2][3]
-
Mandatory Visualization
Caption: Workflow for the activation of this compound and conjugation to an antibody.
Caption: Workflow for in vivo pre-targeted therapy or imaging.
References
Application Notes and Protocols for In Vivo Protein Imaging using Me-Tet-PEG9-COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the labeling of proteins with Me-Tet-PEG9-COOH for in vivo imaging applications. The core of this methodology lies in the bioorthogonal reaction between a tetrazine (in this case, methyl-tetrazine) and a strained trans-cyclooctene (TCO). This inverse-electron-demand Diels-Alder (iEDDA) cycloaddition is characterized by its exceptionally fast reaction kinetics and high specificity, allowing for efficient labeling in complex biological environments, including living organisms.[1][2]
The this compound reagent is a heterobifunctional linker. The methyltetrazine moiety serves as the bioorthogonal handle for the "click chemistry" reaction with a TCO-modified molecule. The terminal carboxylic acid (COOH) allows for covalent attachment to primary amines (e.g., lysine residues) on the surface of a protein of interest via standard EDC/NHS chemistry. The polyethylene glycol (PEG9) spacer enhances solubility, reduces aggregation, and can improve the pharmacokinetic properties of the resulting protein conjugate.[3][4]
A primary application of this technology is in pre-targeted in vivo imaging. In this strategy, a TCO-modified targeting molecule (e.g., an antibody) is first administered and allowed to accumulate at the target site and clear from non-target tissues. Subsequently, a tetrazine-labeled imaging agent (such as a fluorescent dye or a PET tracer conjugated to this compound) is administered. The rapid and specific iEDDA reaction at the target site leads to a high signal-to-background ratio, enabling high-contrast imaging.[5]
Data Presentation
The following tables summarize key quantitative data related to the performance of tetrazine-based protein labeling and pre-targeted imaging. The data is compiled from various studies using similar tetrazine-PEG linkers and TCO-modified proteins.
| Parameter | Value / Observation | Notes | Reference(s) |
| Reaction Kinetics (k₂) | 1 - 1x10⁶ M⁻¹s⁻¹ | Highly dependent on the specific tetrazine and TCO pairing. | |
| Drug-to-Antibody Ratio (DAR) | Typically 2 to 8 (average ~3.5-4.0) | The number of linker molecules conjugated per antibody. | |
| Labeling Efficiency | >95% | With optimized conditions, near-quantitative labeling can be achieved. | |
| Conjugate Stability | TCO-ADC deactivation half-life of ~5.5 days observed in vivo. | The dihydropyridazine linkage formed is generally stable under physiological conditions. |
| Parameter | Value / Observation | Imaging Modality | Reference(s) |
| Tumor-to-Muscle Ratio | 27.0 ± 7.4 at 24h post-injection | PET | |
| Tumor-to-Background Ratio | 7:1 | PET | |
| Tumoral Activity Concentration | Up to 6.4 %ID/g at 4h post-injection | PET |
Experimental Protocols
Protocol 1: Protein Labeling with this compound
This protocol describes the conjugation of this compound to primary amines (lysine residues) on a protein (e.g., an antibody) using a two-step EDC/Sulfo-NHS coupling reaction.
Materials:
-
Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS)
-
This compound
-
EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, pH 5.0-6.0
-
Coupling Buffer: 1X PBS, pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Anhydrous DMSO
Procedure:
1. Reagent Preparation: a. Prepare the protein solution at a concentration of 2-10 mg/mL in Coupling Buffer. Ensure the buffer is free of primary amines (e.g., Tris). b. In a separate microfuge tube, dissolve this compound in anhydrous DMSO to a concentration of 10 mM. c. Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer at a concentration of 10 mg/mL.
2. Activation of this compound: a. In a new microfuge tube, combine this compound, EDC, and Sulfo-NHS at a molar ratio of 1:2:2 in Activation Buffer. A 10- to 20-fold molar excess of the linker over the protein is a good starting point. b. Incubate the activation reaction for 15-30 minutes at room temperature.
3. Conjugation to the Protein: a. Add the freshly activated this compound solution to the protein solution. b. Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
4. Quenching and Purification: a. Quench the reaction by adding the Quenching Solution to a final concentration of 50-100 mM to consume any unreacted NHS-ester. Incubate for 15-30 minutes at room temperature. b. Remove excess linker and byproducts by buffer exchange into PBS using a desalting column appropriate for the protein's molecular weight. c. The resulting tetrazine-modified protein is ready for the next step or for storage at 4°C (short-term) or -80°C (long-term).
5. Characterization (Optional but Recommended): a. Determine the degree of labeling (DOL) by measuring the UV-Vis absorbance of the protein (at 280 nm) and the tetrazine (typically around 520 nm). b. Confirm the conjugation and assess the heterogeneity of the product by mass spectrometry (e.g., MALDI-TOF or LC-ESI-MS).
Protocol 2: Pre-targeted In Vivo Imaging
This protocol outlines a general workflow for pre-targeted in vivo imaging using a TCO-modified antibody and a tetrazine-labeled imaging probe.
Materials:
-
TCO-modified antibody specific to the target of interest.
-
Tetrazine-labeled imaging probe (e.g., a fluorescent dye or PET tracer conjugated to a tetrazine).
-
Animal model with the target of interest (e.g., tumor-bearing mouse).
-
Appropriate imaging system (e.g., fluorescence imager or PET scanner).
Procedure:
1. Administration of TCO-modified Antibody: a. Administer the TCO-modified antibody to the animal model via an appropriate route (e.g., intravenous injection). The dosage will depend on the specific antibody and animal model. b. Allow a sufficient accumulation and clearance time for the antibody to localize to the target tissue and for the unbound antibody to be cleared from circulation. This time can range from 24 to 72 hours.
2. Administration of Tetrazine-labeled Imaging Probe: a. After the optimal antibody accumulation and clearance period, administer the tetrazine-labeled imaging probe.
3. In Vivo Imaging: a. At various time points after the administration of the tetrazine probe (e.g., 1, 4, 12, 24 hours), perform in vivo imaging using the appropriate imaging modality. b. Acquire images to assess the signal intensity at the target site and the biodistribution of the imaging probe.
4. Ex Vivo Analysis (Optional): a. After the final imaging time point, euthanize the animal and excise the target tissue and other organs of interest. b. Measure the signal in the excised tissues to quantify the biodistribution and confirm the imaging results.
Visualizations
Protein Labeling Workflow
Pre-targeted In Vivo Imaging Workflow
Bioorthogonal Reaction
References
Application Notes and Protocols for Me-Tet-PEG9-COOH in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Me-Tet-PEG9-COOH is a heterobifunctional linker that has emerged as a critical tool in the development of advanced targeted drug delivery systems, particularly in the construction of antibody-drug conjugates (ADCs) and for pre-targeted drug delivery strategies. This linker is composed of three key functional components: a methyltetrazine (Me-Tet) group, a nine-unit polyethylene glycol (PEG9) spacer, and a terminal carboxylic acid (COOH). This unique combination of features enables the precise and stable conjugation of therapeutic payloads to targeting moieties, such as monoclonal antibodies, paving the way for highly specific and potent drug delivery platforms.[1]
The methyltetrazine group participates in an exceptionally fast and bioorthogonal inverse electron demand Diels-Alder (iEDDA) cycloaddition reaction with a trans-cyclooctene (TCO) group.[1][2] This "click chemistry" reaction is highly specific and proceeds rapidly under physiological conditions without interfering with biological processes.[2][3] The PEG9 spacer enhances the hydrophilicity of the resulting conjugate, which can improve solubility, reduce aggregation, and potentially prolong circulation half-life. The carboxylic acid provides a versatile handle for conjugation to primary amines, such as those on lysine residues of antibodies, through the formation of a stable amide bond.
These application notes provide an overview of the utility of this compound, along with detailed protocols for its application in the development of targeted drug delivery systems.
Principle of Action: Pre-targeted Drug Delivery
One of the most powerful applications of this compound is in pre-targeted drug delivery. This two-step approach is designed to overcome some of the limitations of traditional ADC therapy.
-
Pre-targeting Step: A monoclonal antibody (mAb), modified with a trans-cyclooctene (TCO) group, is administered to the patient. The TCO-mAb circulates and accumulates at the target site (e.g., a tumor). A sufficient waiting period allows for the clearance of unbound TCO-mAb from systemic circulation, thereby minimizing off-target effects.
-
Payload Administration: A small molecule drug, conjugated to this compound, is then administered. This tetrazine-modified payload circulates rapidly throughout the body.
-
In Vivo Click Reaction: Upon encountering the TCO-modified antibody at the target site, the methyltetrazine group of the linker undergoes a rapid and irreversible iEDDA reaction with the TCO group. This "clicks" the drug securely to the antibody, concentrating the therapeutic agent at the desired location.
This strategy enhances the therapeutic window by separating the slow antibody localization phase from the rapid delivery of the potent drug, thereby reducing systemic toxicity.
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with the use of tetrazine-TCO ligation in targeted drug delivery.
| Parameter | Value | Reference |
| Second-Order Reaction Rate Constant (k) | ||
| Tetrazine with TCO | 1 - 1 x 10^6 M⁻¹s⁻¹ | |
| 3,6-dipyridyl-s-tetrazine with d-TCO | 366,000 M⁻¹s⁻¹ in water at 25°C | |
| Stability | ||
| PEGylated ADCs | Increased stability and reduced aggregation compared to non-PEGylated counterparts. | |
| Tetrazine-TCO ligation product | Stable dihydropyridazine bond. | |
| In Vivo Performance (Pre-targeted Imaging) | ||
| Tumor-to-Muscle Ratio (Pre-targeted vs. Direct) | Comparable ratios achieved with significantly lower absorbed doses in the pre-targeted approach. |
Experimental Protocols
Protocol 1: Conjugation of this compound to an Antibody
This protocol describes the conjugation of the carboxylic acid group of this compound to primary amines (e.g., lysine residues) on a monoclonal antibody (mAb) using carbodiimide chemistry.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Anhydrous Dimethylsulfoxide (DMSO)
Procedure:
-
Antibody Preparation:
-
If necessary, exchange the antibody into the Activation Buffer to a final concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).
-
-
Activation of this compound:
-
Immediately before use, prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.
-
In a separate microfuge tube, add a 10-20 fold molar excess of this compound to the required volume of Activation Buffer.
-
Add a 1.5-fold molar excess of EDC and a 2-fold molar excess of Sulfo-NHS relative to the this compound.
-
Incubate for 15-30 minutes at room temperature to generate the Sulfo-NHS ester.
-
-
Conjugation to Antibody:
-
Add the activated Me-Tet-PEG9-Sulfo-NHS ester solution to the antibody solution.
-
Incubate for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching and Purification:
-
Quench the reaction by adding the Quenching Solution to a final concentration of 50-100 mM to consume any unreacted Sulfo-NHS ester. Incubate for 15-30 minutes.
-
Remove excess linker and byproducts by buffer exchange into PBS using a desalting column appropriate for the antibody's molecular weight.
-
The resulting tetrazine-modified antibody is ready for conjugation to a TCO-payload or for storage at 4°C (short-term) or -80°C (long-term).
-
References
Application Notes and Protocols for Monitoring Me-Tet-PEG9-COOH Conjugation Efficiency
Audience: Researchers, scientists, and drug development professionals.
Introduction: The development of Antibody-Drug Conjugates (ADCs) as targeted therapies relies on the precise and stable linkage of a cytotoxic payload to a monoclonal antibody (mAb). The Me-Tet-PEG9-COOH linker is a heterobifunctional molecule designed for this purpose, enabling a two-stage conjugation strategy. It incorporates a methyltetrazine (Me-Tet) group for bioorthogonal click chemistry, a nine-unit polyethylene glycol (PEG9) spacer to enhance solubility and reduce aggregation, and a terminal carboxylic acid (-COOH) for initial conjugation to the antibody.[1][2]
Monitoring the efficiency of each conjugation step is critical to ensure the production of a homogenous ADC with a defined drug-to-antibody ratio (DAR), which directly impacts both safety and efficacy.[3] These application notes provide detailed protocols for conjugating the this compound linker to an antibody and for the subsequent monitoring of conjugation efficiency using various analytical techniques.
Part 1: Conjugation of this compound to an Antibody
This process involves the activation of the linker's carboxylic acid group to form a reactive ester, which then couples with primary amines (e.g., lysine residues) on the antibody.
Experimental Workflow: Antibody-Linker Conjugation
The overall process involves activating the linker, conjugating it to the antibody, and purifying the resulting intermediate.
Caption: Workflow for conjugating this compound to an antibody.
Protocol 1: Antibody-Linker Conjugation
This protocol details the covalent attachment of the this compound linker to primary amines on an antibody using carbodiimide chemistry.
Materials:
-
Monoclonal Antibody (mAb) in an amine-free buffer (e.g., PBS)
-
This compound
-
EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, pH 5.0-6.0[1]
-
Coupling Buffer: 1X PBS, pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0[1]
-
Spin Desalting Columns or Size Exclusion Chromatography (SEC) system
Procedure:
-
Antibody Preparation: Prepare the antibody at a concentration of 2-10 mg/mL in Coupling Buffer. Ensure the buffer is free from primary amines like Tris.
-
Linker Activation:
-
In a separate tube, dissolve this compound, EDC, and Sulfo-NHS in Activation Buffer. A molar excess of EDC and Sulfo-NHS over the linker is typically used.
-
For example, use a 1.2 to 2-fold molar excess of EDC and NHS/Sulfo-NHS relative to the this compound linker.
-
Incubate the activation mixture for 15-30 minutes at room temperature.
-
-
Conjugation Reaction:
-
Add the activated linker solution to the antibody solution. The molar ratio of linker to antibody can be varied (e.g., 5- to 20-fold excess) to control the degree of labeling.
-
Incubate the reaction for 2 hours at room temperature with gentle mixing.
-
-
Quenching and Purification:
-
Stop the reaction by adding Quenching Solution to a final concentration of 50-100 mM to consume any unreacted NHS-ester. Incubate for 15-30 minutes.
-
Remove excess, unreacted linker and byproducts by buffer exchange into PBS using a desalting column or SEC. The resulting tetrazine-modified antibody is now ready for analysis and subsequent ligation.
-
Part 2: Monitoring Antibody-Linker Conjugation Efficiency
Determining the average number of linkers conjugated per antibody, known as the Linker-to-Antibody Ratio (LAR), is essential. Several analytical methods can be employed.
Protocol 2: Methods for Determining LAR
A. UV-Vis Spectroscopy This is a rapid method to estimate the LAR by measuring the absorbance of the protein and the tetrazine chromophore.
Methodology:
-
Measure the absorbance of the purified Tetrazine-mAb conjugate at 280 nm (for protein) and at the λmax of the tetrazine (typically ~520 nm).
-
Calculate the protein concentration using the Beer-Lambert law, correcting for the tetrazine's contribution at 280 nm.
-
Calculate the concentration of the conjugated tetrazine using its known molar extinction coefficient at ~520 nm.
-
The LAR is the molar ratio of tetrazine to antibody.
B. Mass Spectrometry (MS) MS provides a precise measurement of the mass increase upon conjugation, allowing for direct calculation of the LAR.
Methodology:
-
Acquire the mass spectrum of the unconjugated (native) antibody using MALDI-TOF or ESI-MS.
-
Acquire the mass spectrum of the purified Tetrazine-mAb conjugate.
-
The mass difference between the conjugated and native antibody peaks corresponds to the total mass of the attached linkers.
-
Divide the total mass added by the molecular weight of a single this compound linker to determine the average LAR. The spectrum will often show a distribution of species (e.g., LAR 1, 2, 3, etc.).
C. High-Performance Liquid Chromatography (HPLC) Chromatographic methods can separate antibody species based on the number of conjugated linkers.
Methodology:
-
Hydrophobic Interaction Chromatography (HIC): Each conjugated linker can increase the protein's hydrophobicity. HIC-HPLC can resolve species with different LARs, allowing for the quantification of each species' relative abundance.
-
Reversed-Phase HPLC (RP-HPLC): This technique can also be used, often after fragmenting the antibody (e.g., light and heavy chains), to analyze conjugation.
-
The LAR is calculated as the weighted average from the peak areas of the different conjugated species.
Data Presentation: Comparison of Analytical Methods
| Method | Principle | Advantages | Disadvantages |
| UV-Vis Spectroscopy | Measures absorbance of protein (280 nm) and tetrazine (~520 nm) to determine molar ratio. | Rapid, accessible, non-destructive. | Less precise; requires accurate extinction coefficients; assumes no interference from other chromophores. |
| Mass Spectrometry (MS) | Measures the mass shift between the native and conjugated antibody to count attached linkers. | Highly accurate and precise; provides distribution of species. | Requires specialized equipment; can be affected by sample heterogeneity (e.g., glycosylation). |
| HPLC (HIC/RP-HPLC) | Separates antibody species based on hydrophobicity changes caused by linker conjugation. | Provides quantitative distribution of LAR species; high resolution. | Method development can be complex; requires specific column chemistry and instrumentation. |
Part 3: Bioorthogonal Ligation and Final ADC Characterization
Once the LAR is confirmed, the tetrazine-modified antibody can be reacted with a payload containing a strained alkene, such as trans-cyclooctene (TCO), via an inverse-electron-demand Diels-Alder (iEDDA) reaction.
Protocol 3: iEDDA "Click" Reaction
-
Reaction Setup: Dissolve the TCO-modified payload in a compatible solvent (e.g., DMSO).
-
Ligation: Add a slight molar excess of the TCO-payload (e.g., 1.5 equivalents per tetrazine) to the purified Tetrazine-mAb in PBS.
-
Incubation: Allow the reaction to proceed at room temperature. The reaction is typically very fast, with rates up to 2000 M⁻¹s⁻¹. Progress can be monitored by the disappearance of the tetrazine's pink color or its absorbance at ~520 nm.
-
Purification: Purify the final ADC using SEC to remove any unreacted payload.
Monitoring Final Drug-to-Antibody Ratio (DAR)
The same principles used for LAR determination are applied to measure the final DAR. HIC-HPLC and Mass Spectrometry are the most common and powerful methods for this characterization.
Data Presentation: Expected HIC-HPLC Profile for an ADC
| Peak Elution Order | Species | Description |
| 1 (Earliest) | Unconjugated mAb (DAR 0) | The most hydrophilic species, elutes first. |
| 2 | ADC with DAR 2 | Increased hydrophobicity from 2 drug-linker molecules. |
| 3 | ADC with DAR 4 | Further increased hydrophobicity. |
| 4 | ADC with DAR 6 | Continues the trend of later elution with more drugs. |
| 5 (Latest) | ADC with DAR 8 | The most hydrophobic species, elutes last. |
Note: The exact number of peaks and their resolution depend on the specific antibody, linker, drug, and conjugation sites.
Logical Diagram: Selecting an Analytical Method
This diagram outlines the decision process for choosing a monitoring technique based on the experimental goal.
Caption: Decision tree for selecting an analytical method.
References
Troubleshooting & Optimization
Troubleshooting low yield in Me-Tet-PEG9-COOH conjugation reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with low yields in Me-Tet-PEG9-COOH conjugation reactions.
Troubleshooting Guide
Low conjugation yield can arise from various factors throughout the experimental workflow. This guide provides a systematic approach to identify and resolve potential issues.
Problem: Low or No Conjugate Formation
Initial Checks:
-
Reagent Integrity: Confirm the quality and proper storage of this compound, EDC, and NHS.[1] EDC and NHS are moisture-sensitive and should be stored in a desiccator.
-
Buffer Composition: Ensure the reaction buffer is free of primary amines (e.g., Tris, glycine) and carboxyl groups, which can compete with the desired reaction.[1] Recommended buffers include MES for the activation step and phosphate-buffered saline (PBS) for the conjugation step.[1][2]
Troubleshooting Workflow:
Caption: A stepwise workflow for troubleshooting low conjugation yield.
Troubleshooting Table:
| Observation | Potential Cause | Recommended Solution |
| No product peak, only starting materials observed in analysis (e.g., HPLC, SDS-PAGE). | Failed Carboxylic Acid Activation: Inactive EDC/NHS due to moisture exposure. Suboptimal pH for activation (ideal is pH 4.5-6.0). | Use fresh, anhydrous EDC and NHS. Prepare stock solutions immediately before use.[3] Ensure the activation buffer (e.g., MES) is within the optimal pH range. |
| Hydrolysis of Activated NHS Ester: The activated this compound is unstable in aqueous solutions and should be used immediately. | Perform the conjugation step immediately after the 15-30 minute activation period. | |
| Low product yield with a significant amount of unreacted biomolecule. | Suboptimal Conjugation pH: The reaction of the NHS ester with primary amines is pH-dependent. The optimal range is typically pH 7.2-8.5. | Adjust the pH of your biomolecule solution to be within the 7.2-8.5 range just before adding the activated linker. |
| Insufficient Molar Ratio of Linker: An inadequate amount of the this compound linker will result in incomplete conjugation. | Increase the molar excess of the activated linker to the biomolecule. A common starting point is a 5-20 fold molar excess. | |
| Poor Solubility: The this compound or the biomolecule may have limited solubility in the reaction buffer, leading to precipitation. | Add a small amount of a water-miscible organic co-solvent like DMSO or DMF (up to 10-20%) to the reaction buffer. | |
| Multiple product peaks or smearing on a gel/chromatogram. | Tetrazine Instability: Electron-withdrawing groups can make the tetrazine ring susceptible to degradation in aqueous buffers over extended periods. | Minimize reaction times and consider performing the reaction at a lower temperature (e.g., 4°C) for prolonged incubations. |
| Biomolecule Aggregation: The conjugation process may induce aggregation of the biomolecule. | Analyze the sample using size-exclusion chromatography (SEC) to detect aggregates. Optimize buffer conditions (e.g., ionic strength, pH) to minimize aggregation. | |
| Good initial yield, but low recovery after purification. | Product Loss During Purification: The conjugate may be lost during dialysis or chromatographic purification. | For small-scale reactions, consider using desalting columns instead of dialysis to minimize sample loss. Optimize the purification method (e.g., gradient, column type) to ensure good separation and recovery. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the two main steps of the conjugation reaction?
A1: The conjugation process involves two key pH-dependent steps:
-
Activation of the Carboxylic Acid: The reaction of this compound with EDC and NHS is most efficient in a slightly acidic buffer, typically at a pH of 4.5-6.0 . MES buffer is a common choice for this step.
-
Conjugation to the Amine: The subsequent reaction of the activated NHS-ester with a primary amine on the biomolecule is most efficient at a pH of 7.2-8.5 . PBS is a suitable buffer for this step.
Q2: How can I assess the quality of my this compound reagent?
A2: While a direct functional assay is complex, you can indirectly assess its quality by running a small-scale control reaction with a simple amine-containing molecule (e.g., lysine) and analyzing the product formation by LC-MS. Additionally, ensure the reagent has been stored correctly, desiccated and at the recommended temperature (-20°C is common for such reagents) to prevent degradation.
Q3: What are the recommended molar ratios of reagents for the conjugation?
A3: The optimal molar ratios can vary depending on the biomolecule and desired degree of labeling, but a good starting point is:
| Reactants | Recommended Molar Ratio |
| EDC : this compound | 2-5 fold excess |
| NHS : this compound | 2-5 fold excess |
| Activated Linker : Biomolecule | 5-20 fold excess |
These ratios should be optimized for each specific application.
Q4: My this compound is not dissolving well in my aqueous buffer. What can I do?
A4: It is recommended to first dissolve the this compound in a water-miscible organic solvent such as DMSO or DMF to create a stock solution. This stock solution can then be added to your aqueous reaction buffer. The final concentration of the organic solvent should ideally be kept below 20% to avoid denaturation of most proteins.
Q5: What are some potential side reactions to be aware of?
A5: Besides the hydrolysis of the activated NHS ester, a potential side reaction is the aromatization of the dihydropyridazine product formed after the iEDDA reaction, which can occur via oxidation. Additionally, some tetrazines can degrade in aqueous environments, especially with prolonged incubation at 37°C.
Experimental Protocols
Protocol 1: Activation of this compound
This protocol describes the activation of the terminal carboxylic acid of this compound to an amine-reactive NHS ester.
Workflow for Carboxylic Acid Activation:
Caption: Workflow for the activation of this compound.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous, amine-free DMSO or DMF
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
Procedure:
-
Equilibrate this compound, EDC, and NHS to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMSO.
-
Immediately before use, prepare stock solutions of EDC and NHS (e.g., 10 mg/mL) in either anhydrous DMSO or the Activation Buffer.
-
In a reaction tube, add the desired amount of the this compound stock solution.
-
Add the EDC stock solution to achieve a final molar ratio of 2-5 fold excess over the linker.
-
Immediately add the NHS stock solution to achieve a final molar ratio of 2-5 fold excess over the linker.
-
Vortex the mixture gently and incubate at room temperature for 15-30 minutes. The activated linker is now ready for immediate use in the conjugation reaction.
Protocol 2: Conjugation of Activated Linker to a Protein
This protocol describes the conjugation of the activated Me-Tet-PEG9-NHS ester to a protein containing primary amines.
Materials:
-
Activated Me-Tet-PEG9-NHS ester (from Protocol 1)
-
Protein solution (1-10 mg/mL) in an amine-free buffer
-
Conjugation Buffer: 0.1 M Phosphate buffer, 0.15 M NaCl, pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
Procedure:
-
Ensure the protein solution is in the Conjugation Buffer at the desired concentration. The buffer must be free of primary amines.
-
Add the freshly prepared activated Me-Tet-PEG9-NHS ester solution to the protein solution. A 5-20 fold molar excess of the linker over the protein is a common starting point.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rocking.
-
Quench the reaction by adding the Quenching Solution to a final concentration of 50-100 mM to consume any unreacted NHS-ester. Incubate for 30 minutes at room temperature.
-
Purify the resulting conjugate from excess linker and reaction byproducts using an appropriate method such as Size Exclusion Chromatography (SEC) with a desalting column.
Protocol 3: Analysis of Conjugation by HPLC
High-Performance Liquid Chromatography (HPLC) is a powerful tool for analyzing the purity of the final conjugate.
Recommended HPLC Methods for Analysis:
| HPLC Method | Principle of Separation | Primary Application |
| Size-Exclusion (SEC-HPLC) | Hydrodynamic radius (size) | Separating the larger conjugate from the smaller unreacted linker and byproducts. Assessing aggregation. |
| Reversed-Phase (RP-HPLC) | Hydrophobicity | High-resolution separation of unreacted protein from the more hydrophobic PEGylated conjugate. Can resolve positional isomers. |
| Ion-Exchange (IEX-HPLC) | Net surface charge | Separating species based on charge differences. PEGylation can shield charges, allowing for separation. |
Example SEC-HPLC Method:
-
Column: Suitable for protein separation (e.g., Zenix SEC-150, 7.8 x 300 mm).
-
Mobile Phase: 150 mM Sodium Phosphate Buffer, pH 7.0.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm (for protein) and ~520 nm (for tetrazine, if concentration is sufficient).
-
Sample Preparation: Dilute the reaction mixture in the mobile phase.
-
Analysis: Compare the chromatograms of the starting protein, the reaction mixture, and the purified conjugate. Successful conjugation will result in a new peak with a shorter retention time than the unconjugated protein, indicating an increase in size.
References
Technical Support Center: Optimizing Me-Tet-PEG9-COOH Coupling to Antibodies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the coupling of Me-Tet-PEG9-COOH to antibodies.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for coupling this compound to antibodies?
A1: The optimal pH for coupling N-hydroxysuccinimide (NHS) esters like this compound to primary amines on antibodies is in the physiological to slightly alkaline range, typically between pH 7.2 and 8.5.[1][2] A commonly recommended range is pH 8.3-8.5.[3] At lower pH values, the primary amine groups on the antibody (e.g., on lysine residues) are protonated, which prevents the reaction from occurring efficiently.[3][4]
Q2: Which buffers are recommended for the conjugation reaction?
A2: It is crucial to use a buffer that does not contain primary amines, as these will compete with the antibody for reaction with the NHS ester. Recommended buffers include phosphate-buffered saline (PBS), borate buffer, and carbonate/bicarbonate buffer. 50mM sodium phosphate buffer is a good choice.
Q3: What is the primary competing reaction, and how is it affected by pH?
A3: The primary competing reaction is the hydrolysis of the NHS ester, which renders it inactive. The rate of this hydrolysis reaction increases significantly with increasing pH. Therefore, while a higher pH favors the deprotonation of amines for the coupling reaction, it also accelerates the inactivation of the this compound. A balance must be struck to achieve optimal coupling efficiency.
Q4: How should I prepare and handle the this compound reagent?
A4: this compound, like other NHS esters, is moisture-sensitive. It should be dissolved in a dry, anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. Aqueous solutions of NHS esters should be used immediately after preparation.
Q5: What are typical reaction times and temperatures for the conjugation?
A5: The reaction is typically carried out for 0.5 to 4 hours at room temperature or at 4°C. Incubation at room temperature for 60 minutes is a common starting point.
Q6: How can I quench the reaction once it is complete?
A6: To stop the conjugation reaction, you can add a buffer containing primary amines, such as Tris or glycine. This will react with and consume any remaining active this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low conjugation efficiency | Suboptimal pH: The pH of the reaction buffer may be too low, leading to protonated amines on the antibody. | Ensure the reaction buffer is within the optimal pH range of 7.2-8.5. Consider increasing the pH to 8.3-8.5 for better results. |
| Hydrolysis of this compound: The reagent may have been inactivated by moisture or prolonged exposure to high pH. | Prepare fresh solutions of this compound in anhydrous DMSO or DMF immediately before use. Avoid prolonged reaction times at high pH. | |
| Presence of primary amines in the buffer: Buffers like Tris or glycine will compete with the antibody for the coupling reaction. | Use a non-amine-containing buffer such as PBS, borate, or carbonate buffer. | |
| Antibody aggregation | Inappropriate buffer conditions: The pH or ionic strength of the buffer may be causing the antibody to aggregate. | Ensure the chosen buffer is suitable for maintaining the stability of your specific antibody. |
| High degree of labeling: Excessive conjugation of PEG molecules to the antibody can sometimes lead to aggregation. | Optimize the molar ratio of this compound to the antibody to achieve the desired degree of labeling without causing aggregation. | |
| Inconsistent results | Variability in reagent preparation: Inconsistent concentrations or handling of the this compound can lead to variable results. | Standardize the protocol for preparing and adding the this compound solution. |
| Impure antibody: The presence of other proteins or small molecules with primary amines can interfere with the reaction. | Ensure the antibody is of high purity (>90-95%) and has been buffer-exchanged to remove any interfering substances. |
Quantitative Data Summary
The following table summarizes key quantitative parameters for the coupling of NHS esters to antibodies.
| Parameter | Recommended Range/Value | Notes |
| Reaction pH | 7.2 - 8.5 | Optimal balance between amine reactivity and NHS ester stability. A pH of 8.3-8.5 is often cited as optimal. |
| Reaction Temperature | 4°C to Room Temperature | Lower temperatures can help to minimize hydrolysis of the NHS ester. |
| Reaction Time | 0.5 - 4 hours | Should be optimized for the specific antibody and desired degree of labeling. |
| NHS Ester Half-life in Aqueous Solution | ~4-5 hours at pH 7.0 (0°C) | Decreases to ~10 minutes at pH 8.6 (4°C). |
Experimental Protocol: Coupling this compound to an Antibody
This protocol provides a general procedure for the conjugation reaction. Optimization may be required for specific antibodies and applications.
1. Materials:
-
Antibody in a suitable amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5 or 50 mM Sodium Phosphate, pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 7.4 or 1 M Glycine, pH 7.4
-
Purification column (e.g., size-exclusion chromatography)
2. Antibody Preparation:
-
Ensure the antibody is at a suitable concentration (e.g., >0.5 mg/mL).
-
If necessary, perform a buffer exchange to transfer the antibody into the desired Reaction Buffer.
3. This compound Preparation:
-
Allow the this compound vial to come to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).
4. Conjugation Reaction:
-
Add the desired molar excess of the this compound stock solution to the antibody solution while gently mixing.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.
5. Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 10-15 minutes at room temperature.
6. Purification:
-
Remove excess, unreacted this compound and byproducts by purifying the antibody conjugate using a suitable method such as size-exclusion chromatography.
Visualizing the Workflow
Caption: Workflow for this compound coupling to antibodies.
References
Impact of buffer composition on tetrazine-TCO click chemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues researchers, scientists, and drug development professionals may encounter when performing tetrazine-TCO (trans-cyclooctene) click chemistry, with a focus on the impact of buffer composition.
Frequently Asked Questions (FAQs)
Q1: What is the recommended buffer for tetrazine-TCO ligation?
A2: The tetrazine-TCO ligation is robust and proceeds efficiently in a variety of aqueous buffers.[1] Phosphate-buffered saline (PBS) at a pH of 7.4 is the most commonly used and recommended buffer for the reaction.[1][2] Other suitable buffers include Dulbecco's Phosphate-Buffered Saline (DPBS) and HEPES.[3][4]
Q2: What is the optimal pH range for the tetrazine-TCO reaction?
A2: The reaction is generally efficient over a pH range of 6 to 9. However, the stability of both the tetrazine and TCO molecules can be pH-dependent. For "click-to-release" applications, a lower pH may increase the rate of the release step following the initial click reaction.
Q3: Are there any buffer components that should be avoided?
A3: Yes. If you are labeling a biomolecule (e.g., a protein) with a tetrazine or TCO moiety using an N-hydroxysuccinimide (NHS) ester, it is crucial to use an amine-free buffer. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with the primary amines on your biomolecule for reaction with the NHS ester, leading to low labeling efficiency. In such cases, a sodium phosphate buffer is a good alternative.
Q4: Can organic co-solvents be used in the reaction buffer?
A4: Yes, if your tetrazine or TCO derivative has poor aqueous solubility, a small percentage of an organic co-solvent like DMSO or DMF can be included in the buffer. However, it is important to verify the compatibility of the co-solvent with your biological system, as it may impact protein stability or cell viability.
Q5: How does buffer composition affect the stability of tetrazine and TCO?
A5: The stability of both reactants can be influenced by the buffer conditions.
-
Tetrazines : Stability is dependent on the substituents on the tetrazine ring. Electron-withdrawing groups can make the tetrazine more reactive but also more susceptible to degradation in aqueous media. Tetrazines are generally more stable at neutral pH, with degradation observed under more acidic or basic conditions.
-
TCO : TCOs can be prone to isomerization to their unreactive cis-cyclooctene form, a process that can be catalyzed by thiols. This isomerization can be pH-dependent. Some highly strained TCOs are also sensitive to long-term storage in solution.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Conjugation Yield | Degradation of Reactants | Tetrazines and TCOs can degrade in aqueous buffers over time. Prepare fresh solutions of your reactants before each experiment. Assess the stability of your specific tetrazine and TCO in your chosen buffer by monitoring their concentrations over time (e.g., by UV-Vis for tetrazine). |
| Suboptimal Buffer pH | While the reaction is robust across a range of pH, the stability of your biomolecules may be compromised at extreme pHs. Ensure your buffer pH is within the optimal range for your biomolecules (typically pH 6.5-8.0). | |
| Presence of Competing Reagents | If using NHS esters for labeling, ensure your buffer is free of primary amines (e.g., Tris, glycine). High concentrations of thiols (e.g., DTT, β-mercaptoethanol) can promote TCO isomerization. If possible, perform labeling and conjugation steps in the absence of these reagents. | |
| Incorrect Stoichiometry | An incorrect molar ratio of tetrazine to TCO can result in an incomplete reaction. It is often beneficial to use a slight excess (1.1 to 2-fold) of one of the components to drive the reaction to completion. | |
| Slow Reaction Rate | Low Reactant Concentration | The reaction rate is dependent on the concentration of both the tetrazine and TCO. If the reaction is too slow, increase the concentration of one or both reactants. |
| Low Reactivity of Tetrazine/TCO Pair | The kinetics of the reaction are highly dependent on the specific structures of the tetrazine and TCO used. Tetrazines with electron-withdrawing groups and highly strained TCOs generally exhibit faster kinetics. Refer to the kinetic data tables below to select a more reactive pair if needed. | |
| Steric Hindrance | If the tetrazine and TCO moieties are attached to bulky molecules, steric hindrance may slow the reaction. Consider using reagents with longer, flexible linkers (e.g., PEG spacers) to improve accessibility. | |
| Precipitation of Reactants or Product | Poor Solubility | Some tetrazine and TCO derivatives can be hydrophobic. To improve solubility, use reagents functionalized with hydrophilic linkers (e.g., PEGs). Alternatively, a small amount of a compatible organic co-solvent (e.g., 1-5% DMSO) can be added to the buffer. |
| Protein Aggregation | The conjugation of hydrophobic click handles to a protein can sometimes induce aggregation. Perform the reaction at a lower protein concentration (e.g., 1-5 mg/mL) and consider using reagents with hydrophilic spacers. |
Quantitative Data on Reaction Kinetics
The second-order rate constant (k₂) is a measure of the reaction speed. The following tables summarize reported k₂ values for various tetrazine-TCO pairs, primarily in phosphate-buffered saline (PBS). Note that direct comparative studies of k₂ in different buffers (e.g., PBS vs. Tris vs. HEPES at the same pH) are not extensively available in the literature, underscoring the common use of PBS.
Table 1: Second-Order Rate Constants (k₂) of Tetrazine-TCO Reactions in Aqueous Buffer
| Tetrazine Derivative | TCO Derivative | Buffer | Temperature (°C) | k₂ (M⁻¹s⁻¹) | Reference(s) |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene | Methanol/Water (9:1) | 25 | ~2000 | |
| Methyl-substituted tetrazines | TCO derivatives | Aqueous Media | N/A | ~1000 | |
| Hydrogen-substituted tetrazines | TCO derivatives | Aqueous Media | N/A | up to 30,000 | |
| Various tetrazine scaffolds | TCO-PEG₄ | DPBS | 37 | 1100 - 73,000 | |
| 5-(6-methyl-1,2,4,5-tetrazin-3-yl)pentan-1-amine | TCO-OH | PBS, pH 7.4 | 37 | 210 |
Table 2: Stability of Tetrazine Derivatives in PBS (pH 7.4) at 37°C
| Tetrazine Substituent Type | Stability after 10-14 hours | General Trend | Reference(s) |
| Electron-donating (e.g., alkyl) | High (>90% remaining) | More stable, but slower reaction kinetics. | |
| Hydrogen-substituted | Moderate (~70% remaining) | Good balance of stability and fast kinetics. | |
| Electron-withdrawing (e.g., pyridyl) | Low (<40% remaining) | Less stable, but faster reaction kinetics. |
Experimental Protocols
Protocol 1: General Procedure for Tetrazine-TCO Conjugation
This protocol provides a general workflow for conjugating a tetrazine-modified molecule to a TCO-modified molecule.
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Buffer Preparation : Prepare your desired reaction buffer (e.g., PBS, pH 7.4). Ensure the buffer is degassed if your molecules are oxygen-sensitive.
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Reactant Preparation : Dissolve your TCO- and tetrazine-functionalized molecules in the reaction buffer to their desired final concentrations. If using stock solutions in an organic solvent like DMSO, ensure the final concentration of the organic solvent is low (typically <5%) to avoid negative impacts on biomolecule stability.
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Reaction Initiation : Mix the TCO- and tetrazine-containing solutions. A common approach is to use a slight molar excess (e.g., 1.5-fold) of the tetrazine component.
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Incubation : Incubate the reaction mixture at room temperature for 30-60 minutes. For less reactive pairs or lower concentrations, the incubation time can be extended or the temperature can be increased to 37°C.
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Monitoring (Optional) : The reaction progress can be monitored by the disappearance of the tetrazine's characteristic color and its absorbance peak (typically around 520-540 nm) using a UV-Vis spectrophotometer.
-
Purification : Once the reaction is complete, the final conjugate can be purified from excess reagents using standard techniques such as size-exclusion chromatography (SEC) or dialysis.
Protocol 2: Determining the Impact of Buffer Composition on Reaction Kinetics
This protocol allows you to determine the optimal buffer for your specific tetrazine-TCO pair.
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Buffer Preparation : Prepare a set of different buffers (e.g., PBS, Tris-HCl, HEPES) at the same pH and concentration (e.g., 50 mM, pH 7.5).
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Reactant Stock Solutions : Prepare concentrated stock solutions of your tetrazine and TCO derivatives in an appropriate solvent (e.g., DMSO).
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Kinetic Measurement Setup : This experiment is best performed using a stopped-flow spectrophotometer to measure rapid kinetics.
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Set the spectrophotometer to the desired temperature (e.g., 25°C or 37°C).
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Dilute the tetrazine and TCO stock solutions into the first buffer to be tested. The TCO should be in at least 10-fold molar excess to ensure pseudo-first-order kinetics.
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Load the tetrazine and TCO solutions into the separate syringes of the stopped-flow instrument.
-
-
Data Acquisition :
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Rapidly mix the two solutions and monitor the decrease in absorbance of the tetrazine over time at its λmax.
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Fit the resulting absorbance decay curve to a single exponential function to determine the observed rate constant (kobs).
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Calculation of Second-Order Rate Constant (k₂) :
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Calculate k₂ using the equation: k₂ = kobs / [TCO]
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Repeat for Different Buffers : Repeat steps 3-5 for each of the different buffers you wish to test.
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Data Comparison : Compare the k₂ values obtained in each buffer to determine which provides the fastest reaction kinetics for your system.
Visualizations
Caption: General experimental workflow for tetrazine-TCO conjugation.
Caption: Troubleshooting logic for low conjugation yield in tetrazine-TCO reactions.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
Avoiding side reactions with Me-Tet-PEG9-COOH bioconjugation
Welcome to the technical support center for Me-Tet-PEG9-COOH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, ensuring the successful execution of your bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a heterobifunctional linker used in bioconjugation, particularly for the development of Antibody-Drug Conjugates (ADCs).[1] It contains three key components:
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Methyl-Tetrazine (Me-Tet): An exceptionally stable tetrazine moiety that reacts with trans-cyclooctene (TCO) modified molecules via a bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) "click chemistry" reaction.[1][2]
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PEG9: A polyethylene glycol spacer with nine ethylene glycol units. This hydrophilic spacer enhances water solubility, reduces aggregation, and can minimize steric hindrance during conjugation.[][4]
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Carboxylic Acid (COOH): A terminal carboxyl group that can be activated to react with primary amines (e.g., lysine residues on antibodies) to form a stable amide bond.
Q2: What is the two-step process for using this compound in bioconjugation?
The use of this compound typically involves a two-step process:
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Activation of the Carboxylic Acid: The terminal carboxylic acid is activated, commonly by converting it into an N-hydroxysuccinimide (NHS) ester using carbodiimide chemistry with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS.
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Conjugation to the Biomolecule: The activated Me-Tet-PEG9-NHS ester is then reacted with a biomolecule containing primary amines (e.g., an antibody) to form a stable amide linkage. The resulting tetrazine-modified biomolecule is then ready for the subsequent "click" reaction with a TCO-functionalized molecule.
Q3: What are the advantages of using a methyl-tetrazine over other tetrazine derivatives?
Methyl-substituted tetrazines offer an excellent balance between stability and reactivity. While some other tetrazines may have faster reaction kinetics, they often exhibit lower stability in aqueous solutions. Methyl-tetrazines provide enhanced stability, which is crucial for multi-step experiments or in vivo applications, while still maintaining rapid reaction rates suitable for most bioorthogonal labeling needs.
Q4: How does the PEG9 linker contribute to the bioconjugation process?
The polyethylene glycol (PEG) spacer offers several benefits:
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Increased Hydrophilicity: PEG linkers improve the water solubility of the entire conjugate, which is particularly important when working with hydrophobic drug molecules in ADCs.
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Reduced Aggregation: By increasing the hydrophilicity, PEG linkers help to prevent the aggregation of biomolecules during and after conjugation.
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Reduced Immunogenicity: The PEG moiety can help to shield the conjugate from the immune system.
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Flexible Spacer: The PEG chain acts as a flexible spacer, which can improve the accessibility of the reactive groups and reduce steric hindrance.
Troubleshooting Guide
This guide addresses common issues that may arise during bioconjugation with this compound.
Issue 1: Low Yield in the Amine Conjugation Step (Activation and Coupling)
Possible Causes & Solutions
| Possible Cause | Recommended Solution(s) |
| Hydrolysis of Activated this compound (NHS Ester) | The NHS ester is susceptible to hydrolysis, especially at higher pH. Prepare the activated linker immediately before use and work quickly. Perform the conjugation reaction at a pH between 7.2 and 8.0 for optimal amine reactivity and NHS ester stability. |
| Presence of Competing Amines in Buffer | Ensure that all buffers used for the conjugation are free of primary amines (e.g., Tris, glycine). If necessary, perform a buffer exchange of your biomolecule into an amine-free buffer like PBS before the reaction. |
| Suboptimal Molar Ratio of Reactants | For the activation step, use a slight molar excess of EDC and NHS over this compound (e.g., 1.2-1.5 equivalents). For the conjugation to the biomolecule, a 10- to 20-fold molar excess of the activated linker is often recommended for protein concentrations of 1-10 mg/mL. |
| Inactivation of EDC | EDC is moisture-sensitive. Ensure it is stored desiccated and brought to room temperature before opening to prevent condensation. Use high-quality, anhydrous solvents for preparing stock solutions. |
| Side Reactions during EDC/NHS Activation | The primary side reaction is the formation of an N-acylurea byproduct, which is unreactive towards amines. Using NHS or Sulfo-NHS helps to suppress this by converting the unstable O-acylisourea intermediate into a more stable NHS ester. Performing the activation at a slightly acidic pH (4.5-6.0) can improve the efficiency of the EDC/NHS reaction before raising the pH for amine coupling. |
Issue 2: Low Yield in the Tetrazine-TCO Ligation ("Click" Reaction)
Possible Causes & Solutions
| Possible Cause | Recommended Solution(s) |
| Degradation of the Tetrazine Moiety | Although methyl-tetrazine is relatively stable, prolonged exposure to harsh conditions (e.g., very high pH or strong reducing agents) can lead to degradation. It's recommended to perform the ligation in a pH range of 6-9. |
| Degradation of the TCO Moiety | Some TCO derivatives can be unstable under certain conditions. Ensure the TCO-functionalized molecule has been stored properly and is not degraded. |
| Suboptimal Stoichiometry | While a 1:1 stoichiometry is theoretically sufficient, using a slight excess (e.g., 1.1 to 2.0 equivalents) of one of the components can help drive the reaction to completion. |
| Steric Hindrance | The PEG9 spacer in this compound helps to mitigate steric hindrance. However, if both the tetrazine-labeled biomolecule and the TCO-labeled molecule are very large, steric effects can still slow down the reaction. |
Issue 3: Aggregation of the Final Conjugate
Possible Causes & Solutions
| Possible Cause | Recommended Solution(s) |
| Hydrophobicity of the Conjugated Molecule | If the TCO-labeled molecule is very hydrophobic, it can lead to aggregation even with the presence of the PEG9 linker. The hydrophilic nature of PEG linkers is known to reduce the aggregation of ADCs. |
| High Drug-to-Antibody Ratio (DAR) in ADCs | A high number of conjugated molecules per antibody can increase the propensity for aggregation. The use of hydrophilic PEG linkers can enable a higher DAR without causing aggregation. |
| Impurities in PEG Linker | Commercially available PEG can sometimes contain impurities like peroxides and formaldehydes which can lead to protein degradation and aggregation. Using high-purity this compound is recommended. |
Data Presentation
Table 1: Recommended pH Conditions for this compound Bioconjugation
| Reaction Step | Recommended pH Range | Rationale |
| EDC/NHS Activation of COOH | 4.5 - 6.0 | Most efficient activation of the carboxylic acid by EDC and NHS. |
| Amine Coupling (NHS Ester Reaction) | 7.2 - 8.0 | Optimal for reaction with primary amines while minimizing hydrolysis of the NHS ester. |
| Tetrazine-TCO Ligation | 6.0 - 9.0 | The iEDDA reaction is efficient across a broad pH range. |
Table 2: Half-life of NHS Ester Hydrolysis at Different pH Values
| pH | Temperature | Approximate Half-life |
| 7.0 | 0°C | 4-5 hours |
| 8.6 | 4°C | 10 minutes |
| Data adapted from publicly available information on NHS ester stability. |
Experimental Protocols
Protocol 1: Two-Step Activation and Conjugation of this compound to a Protein
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Protein Preparation:
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Buffer exchange the protein into an amine-free buffer (e.g., 0.1 M MES, 0.15 M NaCl, pH 6.0) to a concentration of 1-10 mg/mL.
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Activation of this compound:
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Immediately before use, prepare stock solutions of this compound, EDC, and NHS in an anhydrous organic solvent like DMSO or DMF.
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In a separate reaction vial, combine this compound (1 equivalent), EDC (1.5 equivalents), and NHS (1.2 equivalents) in the activation buffer.
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Incubate for 15-30 minutes at room temperature to form the Me-Tet-PEG9-NHS ester.
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Conjugation to Protein:
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Adjust the pH of the protein solution to 7.2-7.5 using a suitable amine-free buffer (e.g., PBS).
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Add the activated Me-Tet-PEG9-NHS ester solution to the protein solution. A 10- to 20-fold molar excess of the linker is a good starting point.
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Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
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Purification:
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Remove excess, unreacted linker and byproducts using a desalting column, dialysis, or size-exclusion chromatography.
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Protocol 2: Tetrazine-TCO Ligation
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Reactant Preparation:
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Prepare the tetrazine-modified protein and the TCO-functionalized molecule in a suitable reaction buffer (e.g., PBS, pH 7.4).
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Ligation Reaction:
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Mix the two components. A slight molar excess (1.1-2.0 fold) of one reactant can be used to ensure complete conjugation of the other.
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Incubate at room temperature for 30-60 minutes. The reaction is typically very fast.
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Analysis:
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The progress of the reaction can be monitored by the disappearance of the tetrazine's characteristic absorbance at approximately 520-540 nm.
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The final conjugate can be purified by size-exclusion chromatography if necessary.
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Visualizations
Caption: Workflow for bioconjugation using this compound.
Caption: Troubleshooting logic for low yield in bioconjugation.
References
Me-Tet-PEG9-COOH stability issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of Me-Tet-PEG9-COOH in aqueous solutions. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A: this compound is a bifunctional linker molecule. It contains a methyl-tetrazine group for bioorthogonal chemistry, specifically for the inverse electron-demand Diels-Alder (iEDDA) reaction with trans-cyclooctene (TCO) dienophiles[1][2]. The molecule also includes a nine-unit polyethylene glycol (PEG) spacer to enhance solubility and provide flexibility, and a terminal carboxylic acid (-COOH) group for conjugation to other molecules, such as amines[3][]. It is commonly used in the development of Antibody-Drug Conjugates (ADCs) and other targeted bioconjugates[1].
Q2: What are the main factors that affect the stability of this compound in aqueous solutions?
A: The stability of the tetrazine ring is the most critical factor. Key influences include:
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pH: Tetrazines are most stable in neutral to mildly acidic conditions (pH 6.0-7.5). They are susceptible to degradation in basic conditions.
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Temperature: Stability decreases at elevated temperatures. For long-term storage, -20°C is recommended.
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Light: Tetrazine derivatives can be sensitive to light and should be stored in the dark to prevent photodegradation.
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Nucleophiles: The presence of strong nucleophiles can lead to the degradation of the electron-deficient tetrazine ring.
Q3: How does the methyl group on the tetrazine ring affect its stability?
A: The methyl group (-CH3) is an electron-donating group. Electron-donating groups increase the electron density of the tetrazine ring, which generally enhances its stability against hydrolytic decomposition compared to tetrazines with electron-withdrawing substituents. While this enhanced stability is beneficial, it can sometimes result in slower reaction kinetics compared to more electron-deficient tetrazines.
Q4: What are the recommended storage conditions for this compound?
A: For long-term stability, the compound should be stored as a solid at -20°C, desiccated, and protected from light. Stock solutions are typically prepared in an anhydrous organic solvent like DMSO and can be stored at -20°C. It is advisable to equilibrate the vial to room temperature before opening to prevent moisture condensation.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Solution |
| Loss of Reactivity / Low Yield in iEDDA Reaction | Degradation of the tetrazine ring in the reaction buffer. | Ensure your aqueous reaction buffer is within the optimal pH range of 6.0-7.5. Avoid high pH buffers. If the reaction is slow, perform it at a lower temperature (e.g., 4°C) for a longer duration. Prepare solutions fresh before the experiment. |
| Stock solution has degraded over time. | Prepare a fresh stock solution from solid material. When preparing stock solutions in solvents like DMSO, ensure the solvent is anhydrous, and store the solution in small aliquots under an inert gas (argon or nitrogen) at -20°C to minimize freeze-thaw cycles and exposure to air and moisture. | |
| Precipitation of the Compound in Aqueous Buffer | The solubility limit has been exceeded. | Although the PEG9 chain enhances water solubility, high concentrations may still precipitate. Determine the solubility limit by preparing serial dilutions and observing them visually. For reactions requiring higher concentrations, consider adding a small percentage of a water-miscible organic co-solvent like DMSO. |
| Inconsistent Experimental Results | Variability in the age and storage of PEG-containing solutions. | Aging of PEG solutions can lead to changes in pH and the formation of impurities. Use freshly prepared buffers and high-quality reagents. If using pre-made PEG-containing solutions, ensure they have been stored properly (refrigerated or frozen, protected from light). |
| Appearance of Unexpected Peaks in HPLC or LC-MS Analysis | Hydrolytic degradation of the tetrazine ring. | This indicates compound instability under the current experimental or storage conditions. Confirm the identity of degradation products if possible. Use the stability assessment protocols below to determine the compound's half-life under your specific conditions and adjust your experimental window accordingly. |
Quantitative Data on Tetrazine Stability
Specific half-life data for this compound is not widely published. However, the stability of the tetrazine core is primarily influenced by its substituents. The following table summarizes general trends observed for different types of tetrazines in aqueous media.
| Tetrazine Substituent Type | General Effect on Stability | Effect on Reaction Kinetics (with TCO) | Reference |
| Electron-Donating (e.g., -CH3) | Highest Stability | Slower | |
| Neutral (e.g., -H) | Moderate Stability | Moderate | |
| Electron-Withdrawing (e.g., -pyridyl) | Lower Stability | Faster |
A study on various aryl-methyl-tetrazines in a complex biological medium at 37°C showed that a methyl-phenyl-tetrazine was highly stable, with over 95% remaining intact after 12 hours, highlighting the robustness of the methyl-tetrazine core.
Experimental Protocols
Protocol 1: Stability Assessment by UV-Vis Spectrophotometry
This method monitors the degradation of the tetrazine moiety by measuring the decrease in its characteristic absorbance in the visible spectrum.
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Preparation of Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of this compound in an anhydrous organic solvent such as DMSO.
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Preparation of Test Solutions: Dilute the stock solution into the desired aqueous buffers (e.g., PBS at pH 6.0, 7.4, and 8.5) to a final concentration with a clearly measurable absorbance (e.g., 100 µM).
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Incubation: Incubate the test solutions at the desired temperature (e.g., 4°C, 25°C, or 37°C), protected from light.
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UV-Vis Measurement: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), measure the absorbance of each solution at the λmax of the tetrazine, which is typically between 520-540 nm.
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Data Analysis: Plot the absorbance at λmax against time. A decrease in absorbance indicates degradation. The percentage of remaining tetrazine can be calculated relative to the initial (time zero) absorbance. The data can be fitted to a first-order decay model to determine the half-life (t½).
Protocol 2: Stability Assessment by HPLC
This is a more accurate method that allows for the separation and quantification of the parent compound from its degradation products.
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Preparation of Solutions: Prepare stock and test solutions as described in Protocol 1, using a concentration suitable for HPLC analysis (e.g., 1 mM).
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Incubation: Incubate the solutions at the desired conditions, protected from light.
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Sample Collection: At designated time points, withdraw an aliquot of the test solution. If degradation is suspected to be rapid, immediately quench the reaction by flash-freezing the sample in liquid nitrogen and storing it at -80°C until analysis.
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HPLC Analysis:
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Column: Use a suitable reverse-phase column (e.g., C18).
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Mobile Phase: A typical mobile phase would be a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
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Detection: Monitor the absorbance at the λmax of the tetrazine (520-540 nm) and at a lower wavelength (e.g., 254 nm) to observe a wider range of potential degradation products.
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Data Analysis: Integrate the peak area of the parent this compound peak at each time point. Normalize the peak area at each subsequent time point to the area at time zero to determine the percentage of the compound remaining. Plot this percentage against time to calculate the degradation rate and half-life.
Visualizations
Caption: Potential hydrolytic degradation pathway for the tetrazine moiety.
Caption: Experimental workflow for assessing aqueous stability.
Caption: Key factors influencing the stability of this compound.
References
Strategies to improve the solubility of Me-Tet-PEG9-COOH conjugates
Welcome to the technical support center for Me-Tet-PEG9-COOH and its conjugates. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a primary focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general solubility properties?
A1: this compound is a linker compound used in bioconjugation, particularly for creating Antibody-Drug Conjugates (ADCs).[1] It features a methyl-tetrazine (Me-Tet) group for bioorthogonal click chemistry, a nine-unit polyethylene glycol (PEG9) spacer, and a terminal carboxylic acid (COOH) for conjugation.[1][2] The PEG9 chain significantly enhances the hydrophilicity and aqueous solubility of the molecule it is attached to.[3][4] However, the overall solubility of the final conjugate can be influenced by the properties of the conjugated molecule (e.g., a hydrophobic drug).
Q2: In which solvents can I dissolve this compound?
A2: For creating stock solutions, water-miscible organic solvents are highly recommended. The PEG component itself is soluble in a variety of solvents. Commonly used solvents are summarized in the table below.
| Solvent | Suitability | Notes |
| Dimethyl Sulfoxide (DMSO) | Highly Recommended | Common solvent for preparing concentrated stock solutions of organic molecules. |
| Dimethylformamide (DMF) | Highly Recommended | Another common organic solvent for dissolving linkers and preparing stock solutions. |
| Water (Aqueous Buffers) | Good (pH-dependent) | The carboxylic acid group's ionization is pH-dependent, affecting solubility. Solubility is generally higher at neutral to basic pH. |
| Ethanol | Good | PEG is soluble in ethanol. |
| Dichloromethane (DCM) | Good | PEG is soluble in DCM. |
Q3: How should I store this compound and its solutions?
A3: Proper storage is critical to maintain the compound's integrity. PEGs and their derivatives are sensitive to light and oxidation.
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Solid Compound: Store desiccated at -20°C under an inert atmosphere (like argon or nitrogen) and protected from light.
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Stock Solutions (in DMSO/DMF): Store at -20°C. To avoid moisture condensation, allow the vial to equilibrate to room temperature before opening. For sensitive derivatives, backfilling the container with an inert gas after use is recommended.
Troubleshooting Guide: Solubility Issues
This guide addresses common problems related to the solubility of this compound conjugates.
Problem 1: My this compound conjugate has precipitated out of aqueous buffer.
This is a frequent issue, especially when the conjugated molecule is hydrophobic. The overall properties of the conjugate dictate its solubility.
Workflow for Troubleshooting Precipitation
References
Technical Support Center: TCO Ligation with Me-Tet-PEG9-COOH
Welcome to the technical support center for TCO ligation reactions involving Me-Tet-PEG9-COOH. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges during their bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the underlying chemistry of the TCO and this compound reaction?
A1: The reaction between a trans-cyclooctene (TCO) group and a methyltetrazine (Me-Tet) group is a bioorthogonal reaction known as an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[1][2][3] This "click chemistry" reaction is exceptionally fast and highly specific, proceeding rapidly under physiological conditions without the need for a catalyst.[3][4] The process involves the formation of a stable dihydropyridazine bond, releasing nitrogen gas as the only byproduct. The methyl group on the tetrazine enhances its stability.
Q2: Why is a PEG spacer, like the PEG9 in this compound, used in this linker?
A2: The polyethylene glycol (PEG) spacer serves multiple important functions in bioconjugation. The PEG9 spacer in this compound enhances the aqueous solubility of the molecule, which is crucial when working with biomolecules in buffered solutions. It also provides a flexible connection that minimizes steric hindrance, allowing the reactive TCO and tetrazine moieties to access each other more easily, especially when attached to large biomolecules like antibodies. This can improve the pharmacokinetic properties of the final conjugate in drug development applications.
Q3: My TCO ligation with this compound is showing low or no product formation. What are the potential causes?
A3: Incomplete ligation can stem from several factors:
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Degradation of Reactants : The tetrazine ring can be susceptible to degradation, especially at high pH. TCO groups can isomerize to their unreactive cis-cyclooctene form in the presence of thiols or certain metals, or degrade under UV light.
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Suboptimal Reaction Conditions : The reaction is sensitive to pH, with an optimal range typically between 6 and 9. Incorrect stoichiometry, with a non-optimal molar ratio of TCO to tetrazine, can also lead to incomplete reactions.
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Hydrolysis of Activated Esters : If you are first conjugating the this compound to a protein via its carboxylic acid group (using EDC/NHS chemistry), the activated NHS ester is highly susceptible to hydrolysis in aqueous buffers.
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Steric Hindrance : Despite the PEG spacer, the reactive sites on large biomolecules may be inaccessible, hindering the reaction.
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Inaccurate Quantification of Reactants : Errors in determining the concentration of your TCO and tetrazine stock solutions can lead to incorrect stoichiometry in the final reaction.
Q4: How can I monitor the progress of my TCO-tetrazine ligation reaction?
A4: The progress of the reaction can be monitored spectroscopically. The tetrazine molecule has a characteristic absorbance peak between 510 and 550 nm. As the ligation reaction proceeds, this peak will disappear. This allows for real-time tracking of the conjugation. For a more detailed analysis of the final product, techniques such as HPLC, mass spectrometry, and SDS-PAGE are commonly used.
Troubleshooting Guide for Incomplete Ligation
This guide provides a systematic approach to diagnosing and resolving issues with incomplete TCO ligation.
Diagram: Troubleshooting Workflow
References
Technical Support Center: Optimizing Drug-to-Antibody Ratio (DAR) with Me-Tet-PEG9-COOH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the drug-to-antibody ratio (DAR) when using Me-Tet-PEG9-COOH in the development of antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in ADC development?
A1: this compound is a heterobifunctional linker that incorporates three key features: a methyltetrazine (Me-Tet) group, a nine-unit polyethylene glycol (PEG9) spacer, and a carboxylic acid (COOH) terminus.[1] In ADC development, it facilitates a highly efficient and site-specific conjugation method known as bioorthogonal click chemistry.[2] The tetrazine group rapidly and specifically reacts with a trans-cyclooctene (TCO)-modified molecule in a reaction called an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[1] The PEG9 spacer enhances the solubility of the ADC, reduces aggregation, and can improve its pharmacokinetic properties.[3][4] The carboxylic acid group allows for the attachment of the linker to a drug molecule.
Q2: What is the Drug-to-Antibody Ratio (DAR) and why is it a critical quality attribute for ADCs?
A2: The Drug-to-Antibody Ratio (DAR) is the average number of drug molecules conjugated to a single antibody. It is a critical quality attribute (CQA) because it directly influences the ADC's therapeutic window, efficacy, and safety profile. An optimal DAR ensures a balance between delivering a potent dose of the cytotoxic drug to target cancer cells and minimizing off-target toxicity. A low DAR may result in reduced potency, while a high DAR can lead to issues such as aggregation, increased hydrophobicity, and faster clearance from circulation, potentially increasing toxicity.
Q3: What are the advantages of using a PEG linker like this compound in ADC development?
A3: Polyethylene glycol (PEG) linkers offer several advantages in ADC development. Their hydrophilic nature helps to counteract the hydrophobicity of many cytotoxic payloads, which can otherwise lead to aggregation, especially at higher DARs. This improved solubility and stability can lead to a more homogenous ADC product. Furthermore, PEG linkers can "shield" the payload, potentially reducing immunogenicity and improving the pharmacokinetic profile of the ADC by prolonging its circulation time. The defined length of a discrete PEG linker like PEG9 contributes to the production of more uniform ADCs.
Q4: What is "click chemistry" and why is it beneficial for ADC conjugation with this compound?
A4: "Click chemistry" refers to a class of reactions that are rapid, efficient, and highly specific, occurring under mild, biocompatible conditions. The reaction between the tetrazine group on this compound and a trans-cyclooctene (TCO) group is a prime example of a bioorthogonal click chemistry reaction. This method is highly advantageous for ADC synthesis because the high specificity of the reaction minimizes side reactions with other functional groups on the antibody or drug, leading to a more precisely defined and homogenous ADC product. The fast reaction kinetics also allow for efficient conjugation at low concentrations.
Troubleshooting Guides
Issue 1: Low Average DAR
A consistently low DAR can significantly compromise the potency of your ADC. The following guide provides potential causes and troubleshooting steps to achieve a higher DAR.
| Potential Cause | Troubleshooting Steps | Rationale |
| Inefficient TCO Modification of Antibody | - Verify the reactivity of your TCO-NHS ester before use.- Optimize the molar ratio of TCO-NHS ester to the antibody during the modification step.- Ensure the antibody buffer is free of primary amines (e.g., Tris) that compete with the reaction. Use a buffer such as PBS. | Incomplete modification of the antibody with the TCO group will result in fewer available sites for the this compound-drug to react with. |
| Suboptimal Reaction Conditions for Tetrazine-TCO Ligation | - Increase the molar excess of the this compound-drug conjugate relative to the TCO-modified antibody.- Extend the reaction time or gently increase the reaction temperature (e.g., from 4°C to room temperature).- Ensure the reaction buffer is at a neutral pH (around 7.4). | Driving the reaction equilibrium towards product formation can increase the final DAR. |
| Steric Hindrance | - If the TCO group is introduced at a sterically hindered site on the antibody, consider alternative modification strategies.- The PEG9 spacer in this compound helps to mitigate some steric hindrance. | The accessibility of the TCO group is crucial for an efficient reaction with the tetrazine linker. |
| Instability of this compound-Drug Conjugate | - Confirm the stability of your drug-linker conjugate under the reaction conditions.- Use fresh, high-quality reagents. | Degradation of the linker or drug before conjugation will lead to a lower DAR. |
Issue 2: High Average DAR and/or Aggregation
While a higher DAR can increase potency, it often leads to aggregation due to the increased hydrophobicity of the ADC.
| Potential Cause | Troubleshooting Steps | Rationale |
| Excessive Molar Ratio of Linker-Drug | - Decrease the molar ratio of the this compound-drug conjugate to the TCO-modified antibody. | This is the most direct way to control the extent of conjugation and reduce the average DAR. |
| Hydrophobic Nature of the Payload | - The PEG9 component of the linker is designed to increase hydrophilicity. If aggregation persists, consider a linker with a longer PEG chain (e.g., PEG12, PEG24). | Longer PEG chains can better shield the hydrophobic payload and prevent intermolecular interactions that lead to aggregation. |
| Suboptimal Buffer Conditions | - Screen different buffer formulations (e.g., varying pH, ionic strength, and excipients like arginine or polysorbate) during conjugation and for the final formulation. | The right buffer can help to stabilize the ADC and prevent aggregation. |
| Inefficient Purification | - Optimize purification methods such as Hydrophobic Interaction Chromatography (HIC) or Size Exclusion Chromatography (SEC) to remove high-DAR species and aggregates. | Effective purification is essential for obtaining a homogenous ADC with the desired DAR and low aggregation levels. |
Experimental Protocols
Protocol 1: General Procedure for ADC Synthesis using this compound
This protocol outlines a two-step process for creating an ADC using this compound.
Step 1: Modification of Antibody with a TCO-NHS Ester
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Antibody Preparation: Prepare the antibody in an amine-free buffer (e.g., PBS, pH 7.4).
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TCO-NHS Ester Preparation: Dissolve the TCO-NHS ester in a dry, water-miscible organic solvent like DMSO to a stock concentration of 10-20 mM immediately before use.
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Conjugation: Add a calculated molar excess of the TCO-NHS ester solution to the antibody solution. The optimal molar ratio should be determined empirically but a starting point of 5-20 fold molar excess is common.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Purification: Remove excess, unreacted TCO-NHS ester by buffer exchange using a desalting column or dialysis against the desired reaction buffer for the next step.
Step 2: Conjugation of TCO-Antibody with Me-Tet-PEG9-Drug
-
Me-Tet-PEG9-Drug Preparation: Prepare a stock solution of the this compound that has been pre-conjugated to the cytotoxic payload in a suitable solvent (e.g., DMSO).
-
Click Reaction: Add a molar excess of the Me-Tet-PEG9-Drug solution to the TCO-modified antibody. A 1.5 to 5-fold molar excess over the antibody is a typical starting range.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature. The reaction can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.
-
Purification: Purify the resulting ADC using SEC to remove unreacted drug-linker and other small molecules. HIC can be used to separate different DAR species if desired.
-
Characterization: Characterize the purified ADC for DAR, purity, and aggregation.
Protocol 2: DAR Analysis by Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful technique for determining the DAR distribution of an ADC under non-denaturing conditions.
-
Materials and Reagents:
-
HPLC system with a UV detector.
-
HIC column (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 2 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0, with 10-20% isopropanol).
-
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.
-
HPLC Method:
-
Equilibrate the column with 100% Mobile Phase A.
-
Inject the ADC sample.
-
Run a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a suitable time (e.g., 30-60 minutes) to elute the ADC species.
-
Monitor the absorbance at 280 nm.
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram. Each peak corresponds to a different DAR species (DAR0, DAR1, DAR2, etc.), with higher DAR species having longer retention times due to increased hydrophobicity.
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ(% Peak Area of each species * DAR of that species) / 100
-
Protocol 3: DAR Analysis by Reversed-Phase HPLC (RP-HPLC) of Reduced ADC
RP-HPLC of the reduced ADC is another common method for DAR determination, particularly for cysteine-linked ADCs, but can also be adapted for others.
-
Materials and Reagents:
-
HPLC system with a UV detector.
-
RP-HPLC column (e.g., C4 wide-pore).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).
-
-
Sample Preparation (Reduction):
-
Dilute the ADC to ~1 mg/mL.
-
Add the reducing agent (e.g., DTT to a final concentration of 10 mM).
-
Incubate at 37°C for 30 minutes to reduce the interchain disulfide bonds, separating the heavy and light chains.
-
-
HPLC Method:
-
Set the column temperature (e.g., 70-80°C) to improve peak shape.
-
Equilibrate the column with the starting gradient conditions.
-
Inject the reduced sample.
-
Run a gradient of increasing Mobile Phase B to elute the light and heavy chains.
-
Monitor the absorbance at 280 nm.
-
-
Data Analysis:
-
Integrate the peaks corresponding to the unconjugated and drug-conjugated light and heavy chains.
-
Calculate the DAR for the light chain (DAR_LC) and heavy chain (DAR_HC) based on the relative peak areas.
-
The total average DAR is the sum of DAR_LC and DAR_HC.
-
Visualizations
Caption: Workflow for ADC synthesis using this compound.
Caption: Troubleshooting logic for common DAR-related issues.
References
Technical Support Center: Post-Conjugation Purification
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of excess Me-Tet-PEG9-COOH following a conjugation reaction. Proper purification is critical for the accuracy of downstream applications and the overall success of your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove excess this compound after conjugation?
Excess, unconjugated this compound can interfere with downstream applications by competing for binding sites, causing inaccurate quantification, and potentially leading to non-specific signaling or toxicity in cellular assays. Its removal is essential to ensure the purity and integrity of the final conjugated biomolecule.
Q2: What are the common methods for removing unconjugated this compound?
The most effective methods for removing small, unconjugated PEG linkers like this compound from a larger biomolecule conjugate are based on differences in size and physicochemical properties.[1] These include:
-
Size Exclusion Chromatography (SEC) / Desalting: A rapid and effective method for separating molecules based on their size.[1][][]
-
Dialysis / Ultrafiltration: These techniques separate molecules based on their ability to pass through a semi-permeable membrane with a specific molecular weight cutoff (MWCO).[1]
-
Tangential Flow Filtration (TFF): An efficient method for concentrating and purifying biomolecules, particularly for larger sample volumes.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This method separates molecules based on their hydrophobicity and is particularly useful for purifying peptides and smaller biomolecules.
Q3: How do I choose the best purification method for my experiment?
The optimal purification method depends on several factors, including the size of your target biomolecule, the required purity, sample volume, and available equipment. The following decision-making workflow can guide your selection.
References
Challenges in scaling up Me-Tet-PEG9-COOH conjugation reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Me-Tet-PEG9-COOH conjugation reactions, with a focus on challenges encountered during scale-up.
Troubleshooting Guide
This guide addresses common issues encountered during this compound conjugation reactions, particularly when scaling up from laboratory to pre-clinical or manufacturing scales.
Issue 1: Low Conjugation Efficiency or Incomplete Reaction
Question: We are observing low yields of our conjugated product, and analysis shows a significant amount of unreacted starting material. This issue became more pronounced when we moved from a 10 mg to a 1 g scale reaction. What are the potential causes and solutions?
Answer:
Low conjugation efficiency at a larger scale is a common challenge and can be attributed to several factors that are less impactful at the lab scale.
Potential Causes and Recommended Actions:
| Potential Cause | Recommended Action |
| Inadequate Mixing | At larger volumes, achieving homogeneous mixing is critical. Insufficient mixing can lead to localized areas of low reagent concentration, slowing down the reaction. Action: Transition from simple magnetic stirring to overhead mechanical stirring. Ensure the impeller design and stirring speed are optimized for the vessel geometry to create a vortex and ensure rapid distribution of reagents. Computational Fluid Dynamics (CFD) can be used to model and optimize mixing in large-scale reactors.[1] |
| Suboptimal Reagent Addition | Adding the activated this compound too quickly or in a single portion can lead to high local concentrations, causing aggregation or side reactions. Action: Implement a controlled addition strategy, such as using a syringe pump for slow, continuous addition of the activated linker to the reaction mixture under vigorous stirring. |
| Incorrect Stoichiometry | While molar ratios are calculated, errors in weighing or concentration determination of starting materials can have a larger absolute impact at scale. Action: Re-verify the concentration of your amine-containing molecule (e.g., antibody, peptide) and the mass of the this compound. Consider performing a small-scale trial with the same batches of reagents to confirm stoichiometry before proceeding with the large-scale reaction. A common starting point is a 2- to 10-fold molar excess of EDC and NHS over the this compound.[2] |
| Hydrolysis of Activated Ester | The NHS-ester intermediate is susceptible to hydrolysis, which competes with the desired amine reaction. This is exacerbated by prolonged reaction times or non-optimal pH. Action: Ensure the reaction buffer is free of primary amines (e.g., Tris, glycine) and maintain the pH in the optimal range for amine coupling (pH 7.2-8.5).[3][4] Minimize the time between activation and addition to the amine-containing molecule. |
| Process Hold Times | Delays between the activation step and the conjugation step can lead to significant hydrolysis of the NHS-ester. Action: Validate your process hold times. Determine the stability of the activated this compound in your reaction buffer and ensure that the conjugation step is initiated well within this stability window.[5] |
Issue 2: Product Aggregation During or After Conjugation
Question: We are observing significant precipitation and aggregation of our protein-PEG conjugate during the reaction and subsequent purification at the 500 mg scale. How can we mitigate this?
Answer:
Aggregation is a frequent hurdle in bioconjugation, especially at higher concentrations and larger scales. The conjugation process itself can alter the protein's surface properties, leading to reduced solubility.
Potential Causes and Recommended Actions:
| Potential Cause | Recommended Action |
| High Protein Concentration | Increased intermolecular interactions at high concentrations can promote aggregation. Action: While concentrating the product is often a goal, you may need to perform the conjugation at a more dilute concentration and then concentrate the final product. Determine the optimal protein concentration range in small-scale experiments first. |
| Loss of Stabilizing Charge | The activation of carboxyl groups with EDC neutralizes their negative charge. If these charges are critical for protein solubility, their removal can lead to aggregation. Action: Use Sulfo-NHS in place of NHS. The sulfonate group on Sulfo-NHS adds a negative charge, which can help maintain the solubility of the activated intermediate and the final conjugate. |
| Local High Concentrations of Reagents | "Hot spots" of high reagent concentration due to poor mixing can induce aggregation. Action: As with low efficiency, ensure vigorous and efficient mixing. Use controlled, slow addition of reagents. |
| Buffer Conditions | The pH and ionic strength of the buffer can significantly impact protein solubility. Action: Optimize the buffer composition. This may include adjusting the pH, ionic strength, or including excipients like arginine or polysorbate, which are known to reduce aggregation. |
| Heat Transfer Issues | Exothermic reactions, although minor in this case, can create localized heating if not dissipated efficiently at scale, potentially denaturing the protein. Action: Ensure your reaction vessel has adequate heat transfer capabilities. For very large scales, a jacketed reactor with temperature control is recommended. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the two main steps of the this compound conjugation reaction?
A1: The EDC/NHS coupling reaction involves two steps with different optimal pH ranges:
-
Activation Step: The activation of the carboxyl group on this compound with EDC and NHS is most efficient in a slightly acidic buffer, typically at a pH of 4.5-6.0 . MES buffer is commonly used for this step.
-
Conjugation Step: The reaction of the activated NHS-ester with the primary amine on your target molecule is most efficient at a pH of 7.2-8.5 . Phosphate-buffered saline (PBS) or borate buffers are suitable for this step. It is critical to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with your target molecule for the activated linker.
Q2: How do we quench the reaction once it is complete?
A2: To stop the reaction and consume any unreacted NHS-esters, you can add a quenching reagent that contains a primary amine. Common quenching agents include:
-
Tris buffer
-
Glycine
-
Hydroxylamine
-
Ethanolamine
Add the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes.
Q3: What are the recommended storage and handling conditions for this compound?
A3: Like most PEG reagents, this compound is sensitive to moisture and should be handled accordingly.
-
Storage: Upon receipt, store desiccated at -20°C.
-
Handling: Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation. For easier handling, especially for a low-melting solid, it is recommended to make a stock solution in an anhydrous solvent such as DMF or DMSO. Store the stock solution at -20°C under an inert gas like argon or nitrogen.
Q4: What purification methods are suitable for large-scale this compound conjugates?
A4: At a large scale, purification methods must be efficient and scalable.
-
Tangential Flow Filtration (TFF): This is the most common method for purifying and concentrating bioconjugates at scale. TFF can efficiently remove unreacted PEG linker, EDC/NHS byproducts, and allows for buffer exchange (diafiltration) in a single process.
-
Chromatography: Techniques like size exclusion chromatography (SEC) or ion-exchange chromatography (IEX) can be used for higher resolution purification, but may be more complex and costly to scale up.
-
PEG Precipitation: Polyethylene glycol (PEG) itself can be used to precipitate proteins. This method can be a cost-effective, chromatography-free alternative for initial purification or removal of certain impurities.
Data Presentation
Table 1: Impact of Scale on Key Process Parameters and Outcomes
The following table summarizes typical changes observed in key parameters and outcomes when scaling up a protein-PEG conjugation reaction. The data is representative and compiled from general observations in the field, as direct comparative studies are often process-specific.
| Parameter | Small Scale (10 mg) | Large Scale (1 g) | Key Considerations for Scale-Up |
| Reaction Time | 2-4 hours | 4-8 hours | Slower reagent addition and less efficient mixing can prolong reaction times. |
| Final Yield | ~70-80% | ~50-65% | Increased potential for side reactions, hydrolysis, and losses during purification. |
| Product Purity | >95% | ~90-95% | More complex impurity profile due to longer reaction times and potential for aggregation. |
| Aggregation Level | <1% | 2-5% | Higher concentrations and potential for localized "hot spots" increase aggregation risk. |
| Purification Method | Size Exclusion Chromatography (SEC) | Tangential Flow Filtration (TFF) | TFF is more scalable and efficient for large volumes. |
Experimental Protocols
Protocol 1: Large-Scale (1 gram) Conjugation of this compound to an Antibody
This protocol describes a two-step process for conjugating 1 gram of a monoclonal antibody (mAb) with this compound.
Materials:
-
Monoclonal Antibody (mAb): 1 g in 100 mL PBS, pH 7.4
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Jacketed Reaction Vessel with Overhead Stirrer
-
Syringe Pump
-
Tangential Flow Filtration (TFF) System
Procedure:
-
Antibody Preparation:
-
Ensure the initial antibody solution is in an amine-free buffer (e.g., PBS). If not, perform a buffer exchange into the Conjugation Buffer using a TFF system.
-
Place the 100 mL antibody solution (10 mg/mL) in the jacketed reaction vessel and start stirring at a moderate speed (e.g., 200-300 RPM). Set the vessel temperature to 20°C.
-
-
Activation of this compound:
-
In a separate container, dissolve this compound (e.g., 10-fold molar excess over mAb) in Activation Buffer.
-
Add Sulfo-NHS (e.g., 25-fold molar excess over mAb) and EDC (e.g., 25-fold molar excess over mAb) to the linker solution.
-
Stir for 15 minutes at room temperature to activate the carboxyl group.
-
-
Conjugation Reaction:
-
Using a syringe pump, add the activated this compound solution to the stirring antibody solution over 30 minutes.
-
Allow the reaction to proceed for 4 hours at 20°C with continuous stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50 mM.
-
Stir for an additional 30 minutes to quench any unreacted NHS-esters.
-
-
Purification by Tangential Flow Filtration (TFF):
-
Set up the TFF system with an appropriate molecular weight cutoff (MWCO) membrane (e.g., 30 kDa).
-
Concentrate the reaction mixture to approximately half the initial volume.
-
Perform diafiltration with 5-10 diavolumes of PBS, pH 7.4 to remove unreacted reagents and byproducts.
-
Concentrate the purified conjugate to the desired final concentration.
-
-
Analysis and Storage:
-
Determine the final concentration, purity (by SEC-HPLC), and degree of conjugation.
-
Sterile filter the final product and store at 2-8°C or frozen at -80°C for long-term storage.
-
Visualizations
Diagram 1: General Workflow for Scaling Up Conjugation
Caption: A phased approach to scaling up this compound conjugation reactions.
Diagram 2: Troubleshooting Logic for Low Conjugation Yield
Caption: A decision tree for troubleshooting low yield in scaled-up reactions.
References
- 1. Challenges and new frontiers in analytical characterization of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repligen.com [repligen.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biopharminternational.com [biopharminternational.com]
Validation & Comparative
Me-Tet-PEG9-COOH in Focus: A Comparative Guide to PEG Linkers for Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the judicious selection of a linker is paramount in the design of efficacious and safe Antibody-Drug Conjugates (ADCs). Among the diverse linker technologies, polyethylene glycol (PEG) linkers have become integral for optimizing the physicochemical and pharmacological properties of ADCs. This guide provides a detailed comparison of Me-Tet-PEG9-COOH, a bioorthogonal PEG linker, with other PEG-based linkers, supported by a synthesis of available experimental data and detailed methodologies for key evaluative assays.
This compound is a heterobifunctional linker that incorporates a methyltetrazine (Me-Tet) moiety, a nine-unit PEG spacer (PEG9), and a carboxylic acid (-COOH) group.[1][2] The tetrazine group facilitates a highly rapid and specific bioorthogonal "click chemistry" reaction—the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition—with a trans-cyclooctene (TCO) partner.[3][4] This technology offers precise control over the conjugation site and stoichiometry. The PEG9 spacer enhances hydrophilicity, which can mitigate aggregation, a common issue with hydrophobic payloads, and improve the pharmacokinetic profile of the resulting ADC.[5]
Performance Comparison of PEG Linkers
The choice of a PEG linker profoundly impacts the Drug-to-Antibody Ratio (DAR), stability, hydrophilicity, and in vivo performance of an ADC. The optimal linker is often a carefully struck balance between these parameters to achieve the desired therapeutic window.
Impact of PEG Linker Length and Composition
The length of the PEG chain is a critical determinant of an ADC's behavior. While longer PEG chains generally enhance hydrophilicity and prolong plasma half-life, they can sometimes lead to a decrease in in vitro potency. The architecture of the PEG linker, whether linear or branched, also plays a role, with branched linkers offering the potential for higher DARs without compromising solubility.
| Linker Type | Key Feature | Impact on ADC Properties | Representative Experimental Data |
| This compound | Tetrazine-PEG linker for bioorthogonal conjugation. | Advantages: High reaction specificity and kinetics, enabling precise DAR control. The PEG9 moiety enhances solubility and stability. Considerations: Requires pre-modification of the antibody or payload with a TCO group. | In a pre-targeting study, a PEG11-containing tetrazine probe demonstrated a significantly longer blood clearance half-life compared to a non-PEGylated probe (t1/2 > 13 h vs. 5.4 min). |
| Short-Chain Linear PEG Linkers (e.g., PEG4, PEG8) | Minimalist hydrophilic spacer. | Advantages: Can improve solubility without a significant increase in the hydrodynamic radius. May retain higher in vitro potency compared to longer PEG chains. Considerations: May provide less shielding of the payload and have a less pronounced effect on pharmacokinetics. | A study on a PEGylated glucuronide-MMAE linker found that a PEG8 side chain was the minimum length to achieve optimal slower clearance. |
| Long-Chain Linear PEG Linkers (e.g., PEG12, PEG24) | Extended hydrophilic spacer. | Advantages: Maximizes hydrophilicity, reduces aggregation, and significantly prolongs circulation half-life. Considerations: May lead to a decrease in in vitro cytotoxicity. | An ADC with a methyl-PEG24 moiety demonstrated maximum hydrophilicity, biophysical stability, and tumor suppression, along with a prolonged half-life. |
| Branched or Pendant PEG Linkers | Multi-arm PEG structures. | Advantages: Enables higher DARs by attaching multiple payloads while maintaining solubility. Can provide superior pharmacokinetic profiles for highly loaded conjugates. Considerations: More complex synthesis. | Amide-coupled ADCs with two pendant 12-unit PEG chains were the best performing conjugates compared to those with a conventional linear 24-unit PEG oligomer. |
| Non-PEGylated Linkers (e.g., SMCC, Val-Cit) | Lacks a PEG spacer. | Advantages: Simpler structure. May have high in vitro potency. Considerations: Increased risk of aggregation with hydrophobic payloads, leading to rapid clearance. Lower DARs are often necessary. | ADCs with non-PEGylated drug-linkers have been shown to have lower plasma and tumor exposures compared to their PEGylated counterparts. |
Experimental Protocols
Reproducible and standardized experimental protocols are crucial for the comparative evaluation of different ADC linkers.
In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and the rate of premature drug deconjugation in plasma.
Methodology:
-
Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in human or mouse plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 72, 168 hours).
-
Analyze the samples to quantify the amount of intact ADC. This can be achieved through methods such as ELISA or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
The stability is reported as the percentage of intact ADC remaining over time.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the potency of the ADC in killing target cancer cells.
Methodology:
-
Seed target cancer cells in a 96-well plate and incubate overnight.
-
Treat the cells with serial dilutions of the ADC and relevant controls (e.g., unconjugated antibody, free payload).
-
Incubate the plate for a period determined by the payload's mechanism of action (typically 72-96 hours for tubulin inhibitors).
-
Add MTT reagent to each well and incubate for 1-4 hours.
-
Add a solubilizing agent (e.g., 10% SDS-HCl solution) and incubate overnight.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the ADC required to inhibit cell growth by 50%.
In Vivo Efficacy Study in Xenograft Model
Objective: To evaluate the anti-tumor activity of the ADC in a living organism.
Methodology:
-
Implant human tumor cells subcutaneously into immunodeficient mice (e.g., BALB/c nude mice).
-
When tumors reach a specified volume (e.g., ~200 mm³), randomize the mice into treatment groups.
-
Administer the ADC, vehicle control, and other relevant controls intravenously at specified doses and schedules.
-
Monitor tumor volume and body weight regularly.
-
The study endpoint is typically when tumors in the control group reach a predetermined size or at a set time point.
-
Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
Visualizing Workflows and Pathways
Diagrams generated using Graphviz provide clear visual representations of complex processes in ADC development and function.
References
A Head-to-Head Comparison of Me-Tet-PEG9-COOH and DBCO-PEG-COOH for Bioconjugation
In the rapidly evolving field of bioconjugation, the choice of linker is critical to the success of applications ranging from antibody-drug conjugates (ADCs) to advanced bioimaging probes. Among the premier choices for bioorthogonal ligation are methyl-tetrazine (Me-Tet) and dibenzocyclooctyne (DBCO) functionalized polyethylene glycol (PEG) linkers. This guide provides a detailed comparison of Me-Tet-PEG9-COOH and DBCO-PEG-COOH, offering researchers the data and protocols needed to make an informed decision for their specific bioconjugation needs.
Introduction to the Chemistries
This compound is a heterobifunctional linker that incorporates a methyl-tetrazine moiety, a PEG9 spacer, and a carboxylic acid.[1][2] The tetrazine group participates in an inverse-electron-demand Diels-Alder (iEDDA) reaction with a strained alkene, most commonly a trans-cyclooctene (TCO).[1][2] This reaction is known for its exceptionally fast kinetics.[3]
DBCO-PEG-COOH is also a heterobifunctional linker, featuring a dibenzocyclooctyne (DBCO) group, a PEG spacer, and a terminal carboxylic acid. The DBCO group reacts with an azide-functionalized molecule via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry.
Both linkers possess a terminal carboxylic acid (-COOH) group, which can be activated to form a stable amide bond with primary amines on biomolecules, such as the lysine residues on proteins. The PEG spacer enhances solubility and reduces potential immunogenicity of the resulting conjugate.
Comparative Performance Data
The choice between Me-Tet and DBCO linkers often comes down to a trade-off between reaction speed and the stability of the reactants. The following table summarizes key performance metrics for the iEDDA (Tetrazine-TCO) and SPAAC (DBCO-Azide) reactions.
| Feature | Me-Tet-TCO Ligation (iEDDA) | DBCO-Azide Ligation (SPAAC) | References |
| Reaction Type | Inverse-electron-demand Diels-Alder | Strain-Promoted Alkyne-Azide Cycloaddition | |
| Reaction Partner | Trans-cyclooctene (TCO) | Azide | |
| Second-Order Rate Constant (k) | Up to 30,000 M⁻¹s⁻¹ | ~1 M⁻¹s⁻¹ | |
| Reaction Speed | Extremely fast, often complete in minutes | Moderate, typically requires hours | |
| Stability of Linker | Tetrazines can be sensitive to reducing agents. | DBCO can exhibit instability over long-term storage. | |
| Stability of Conjugate | Highly stable dihydropyridazine bond | Highly stable triazole linkage | |
| Bioorthogonality | Excellent | Excellent | |
| Byproducts | Nitrogen gas (N₂) | None |
Reaction Mechanisms and Workflows
The fundamental difference between these two linkers lies in their bioorthogonal reaction chemistry.
This compound: Inverse-Electron-Demand Diels-Alder (iEDDA)
The reaction between a tetrazine and a trans-cyclooctene is a [4+2] cycloaddition followed by a retro-Diels-Alder reaction that releases nitrogen gas, forming a stable covalent bond.
Caption: Workflow for bioconjugation using this compound.
DBCO-PEG-COOH: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction where the ring strain of the DBCO molecule drives the cycloaddition with an azide, forming a stable triazole ring.
Caption: Workflow for bioconjugation using DBCO-PEG-COOH.
Experimental Protocols
The following are generalized protocols for the two-step bioconjugation process involving initial modification of a protein with the PEG linker followed by the bioorthogonal reaction.
Step 1: Protein Modification with this compound or DBCO-PEG-COOH
This initial step is identical for both linkers, involving the activation of the carboxylic acid and its reaction with primary amines on the protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound or DBCO-PEG-COOH
-
Anhydrous Dimethylsulfoxide (DMSO)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns or dialysis equipment
Procedure:
-
Prepare Reagents: Equilibrate all reagents to room temperature. Prepare a 10 mM stock solution of the PEG linker in anhydrous DMSO. Prepare fresh 100 mg/mL stock solutions of EDC and Sulfo-NHS in Activation Buffer.
-
Activate PEG Linker: In a microcentrifuge tube, combine the PEG linker stock solution with the appropriate volume of Activation Buffer. Add a 1.2-fold molar excess of EDC and Sulfo-NHS. Incubate for 15-30 minutes at room temperature.
-
Conjugate to Protein: Immediately add the activated PEG linker solution to the protein solution. A 5 to 20-fold molar excess of the linker to the protein is a good starting point.
-
Incubate: Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench Reaction: Add Quenching Buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature to quench any unreacted linker.
-
Purify: Remove excess, unreacted linker and byproducts by dialysis against PBS or using a desalting column.
Step 2A: Bioorthogonal Ligation with Tetrazine-Modified Protein
Materials:
-
Purified Tetrazine-modified protein
-
TCO-functionalized molecule
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Add the TCO-functionalized molecule to the purified Tetrazine-modified protein. A 1.5 to 3-fold molar excess of the TCO-molecule is recommended.
-
The reaction is typically very fast. Incubate for 30-60 minutes at room temperature.
-
The final conjugate can be purified from excess reagents using size-exclusion chromatography (SEC) if necessary.
Step 2B: Bioorthogonal Ligation with DBCO-Modified Protein
Materials:
-
Purified DBCO-modified protein
-
Azide-functionalized molecule
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Add the azide-functionalized molecule to the purified DBCO-modified protein. A 1.5 to 3-fold molar excess of the azide-containing molecule is recommended.
-
Incubate the reaction mixture for 2-12 hours at room temperature or 4°C. Reaction times can be extended up to 24 hours to improve efficiency.
-
The final conjugate can be purified from excess reagents using dialysis, desalting columns, or SEC.
Conclusion: Which Linker to Choose?
The selection between this compound and DBCO-PEG-COOH depends on the specific requirements of the experiment.
Choose this compound when:
-
Speed is critical: The iEDDA reaction is one of the fastest bioorthogonal reactions available, making it ideal for applications requiring rapid conjugation, such as in vivo imaging with short-lived isotopes.
-
Low reactant concentrations are necessary: The high rate constant allows the reaction to proceed efficiently even at low concentrations.
Choose DBCO-PEG-COOH when:
-
Reactant stability is a primary concern: While both linkers can show instability under certain conditions, azides are generally very stable in biological systems.
-
A well-established, versatile chemistry is preferred: SPAAC is a widely used and well-characterized copper-free click chemistry reaction with a vast library of available azide- and DBCO-modified molecules.
Both this compound and DBCO-PEG-COOH are powerful tools in the bioconjugation toolbox. By understanding their respective strengths and weaknesses, researchers can select the optimal linker to advance their scientific goals.
References
Me-Tet-PEG9-COOH vs. SMCC Linkers: A Comparative Guide for Advanced Bioconjugation
In the landscape of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs), the choice of a chemical linker is a critical determinant of the final conjugate's efficacy, stability, and therapeutic index. This guide provides a detailed comparison between Me-Tet-PEG9-COOH, a modern hydrophilic linker utilizing bioorthogonal chemistry, and the conventional hydrophobic crosslinker, Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC). This comparison is intended for researchers, scientists, and drug development professionals to facilitate an informed selection of linkers for their specific applications.
Executive Summary
This compound offers significant advantages over SMCC in terms of hydrophilicity, potential for higher drug-to-antibody ratios (DAR), improved pharmacokinetics, and lower immunogenicity. The tetrazine-TCO ligation chemistry of this compound provides a highly specific and rapid bioorthogonal conjugation method. In contrast, SMCC, a non-cleavable and hydrophobic linker, is well-established and known for its high stability, but its hydrophobicity can lead to challenges such as aggregation and limited DAR.
Comparative Data: this compound vs. SMCC
| Feature | This compound (PEGylated Linker) | SMCC (Hydrophobic Linker) |
| Hydrophilicity | High | Low |
| Solubility of Conjugate | Increased, especially with hydrophobic payloads.[1][2][3][4][5] | Can lead to aggregation, particularly with hydrophobic drugs. |
| Achievable DAR | Higher DARs are possible without significant aggregation. | Limited DAR to prevent aggregation. |
| In Vivo Half-Life | Can be significantly extended. | Generally shorter half-life compared to PEGylated counterparts. |
| Plasma Stability | High (Tetrazine-TCO bond is stable) | High (non-cleavable thioether bond). |
| Off-Target Toxicity | Can be reduced due to improved pharmacokinetics. | Potential for off-target toxicity associated with hydrophobicity. |
| Immunogenicity | Generally low. | The linker itself can be immunogenic. |
| Conjugation Chemistry | Inverse electron demand Diels-Alder (iEDDA) "click" chemistry. | NHS ester reaction with amines and maleimide reaction with thiols. |
| Reaction Specificity | Highly specific and bioorthogonal. | Maleimide can have off-target reactions with other nucleophiles. |
In-Depth Performance Comparison
Pharmacokinetics and In Vivo Efficacy
Experimental data consistently demonstrates the positive impact of PEGylation on the pharmacokinetic profile of bioconjugates. In a study comparing a miniaturized ADC with a 10kDa PEG linker to one with an SMCC linker, the PEGylated conjugate showed an 11.2-fold extension in half-life. This improved pharmacokinetic profile often translates to enhanced in vivo efficacy. The maximum tolerated dose (MTD) for the 10kDa PEG-linked conjugate was found to be at least four times higher than that of the SMCC-linked conjugate, indicating a better safety profile.
| Conjugate | Half-Life Extension (vs. SMCC) | In Vitro Cytotoxicity Reduction (vs. SMCC) | Maximum Tolerated Dose (MTD) |
| ZHER2-SMCC-MMAE (HM) | - | - | 5.0 mg/kg |
| ZHER2-PEG4K-MMAE (HP4KM) | 2.5-fold | 4.5-fold | 10.0 mg/kg |
| ZHER2-PEG10K-MMAE (HP10KM) | 11.2-fold | 22-fold | 20.0 mg/kg |
Data adapted from a study on affibody-drug conjugates.
Drug-to-Antibody Ratio (DAR) and Aggregation
A significant advantage of hydrophilic PEGylated linkers like this compound is their ability to mitigate aggregation often associated with hydrophobic drugs and linkers. This allows for the production of ADCs with higher DARs without compromising their physical stability. Hydrophobic linkers like SMCC, when combined with hydrophobic payloads, can lead to ADC aggregation, which can increase clearance and reduce efficacy.
Experimental Protocols
General Protocol for SMCC Conjugation
This protocol involves a two-step reaction. First, the antibody is modified with the SMCC linker, and then the drug is conjugated to the modified antibody.
-
Antibody Modification: React the antibody with a molar excess of SMCC in a suitable buffer (e.g., phosphate buffer, pH 7.2-7.5) for 1-2 hours at room temperature. The NHS ester end of SMCC reacts with primary amines (e.g., lysine residues) on the antibody.
-
Removal of Excess Linker: Purify the maleimide-activated antibody using size-exclusion chromatography (SEC) or dialysis to remove unreacted SMCC.
-
Drug Conjugation: React the maleimide-activated antibody with a thiol-containing drug. The maleimide group of the linker reacts with the thiol group of the drug to form a stable thioether bond. The reaction is typically carried out for 2-4 hours at room temperature or overnight at 4°C.
-
Final Purification: Purify the final ADC using SEC or hydrophobic interaction chromatography (HIC) to remove excess drug and other impurities.
General Protocol for this compound Conjugation (Two-Step Approach)
This protocol involves the separate functionalization of the antibody with a TCO group and the drug with the this compound linker, followed by a click reaction.
-
Antibody Modification with TCO: React the antibody with a TCO-NHS ester in a suitable buffer (e.g., phosphate buffer, pH 7.2-7.5) to introduce the TCO moiety onto lysine residues. Purify the TCO-modified antibody using SEC.
-
Drug Modification with this compound: Activate the carboxylic acid group of this compound using carbodiimide chemistry (e.g., with EDC and NHS). React the activated linker with an amine-containing drug to form a stable amide bond. Purify the tetrazine-modified drug.
-
Bioorthogonal "Click" Reaction: Mix the TCO-modified antibody and the tetrazine-modified drug in a suitable buffer. The inverse electron demand Diels-Alder reaction will proceed rapidly and specifically under physiological conditions. The reaction is often complete within 30-60 minutes at low micromolar concentrations.
-
Final Purification: Purify the resulting ADC using SEC to remove any unreacted components.
Visualizing the Differences
Caption: Comparative experimental workflows for ADC synthesis.
Caption: Impact of linker choice on ADC properties.
Conclusion
The selection between this compound and SMCC linkers is highly dependent on the specific application, the nature of the antibody and payload, and the desired therapeutic outcome. For applications requiring high drug loading, improved solubility of hydrophobic payloads, and an extended pharmacokinetic profile, this compound and other hydrophilic PEGylated linkers present a compelling advantage. The bioorthogonal nature of the tetrazine ligation also offers a highly efficient and specific conjugation strategy.
SMCC remains a relevant and widely used linker due to the high stability of the resulting conjugate. It is particularly useful in applications where a lower DAR is sufficient and when working with less hydrophobic payloads. Ultimately, an empirical evaluation of different linker strategies is often necessary to identify the optimal construct for a given therapeutic or diagnostic purpose.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Site-specific and hydrophilic ADCs through disulfide-bridged linker and branched PEG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. purepeg.com [purepeg.com]
Cleavable vs. Non-Cleavable Linkers for Antibody-Drug Conjugates: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a linker is a critical decision in the design of an antibody-drug conjugate (ADC) that profoundly influences its therapeutic success. The linker, which connects the monoclonal antibody to the cytotoxic payload, dictates the ADC's stability, mechanism of drug release, and overall therapeutic index.[1][2] This guide provides an objective comparison of cleavable and non-cleavable linker technologies, supported by experimental data and detailed methodologies, to inform the rational design of next-generation ADCs.
An ideal ADC linker must remain stable in systemic circulation to prevent premature release of the cytotoxic payload, which can lead to off-target toxicity and reduced efficacy.[1][3] Upon reaching the target tumor, the linker must facilitate the efficient release of the payload to exert its cell-killing effect.[1] Linkers are broadly categorized as either cleavable or non-cleavable, each with distinct mechanisms and characteristics.
Mechanisms of Action
Cleavable Linkers: Environmentally-Sensitive Release
Cleavable linkers are designed to be stable at the physiological pH of blood but are susceptible to cleavage and subsequent payload release by specific triggers present in the tumor microenvironment or within the cancer cell. This targeted release mechanism is a key feature of many ADCs in development.
There are three primary mechanisms for cleavable linkers:
-
Protease-Sensitive Linkers: These linkers, such as the widely used valine-citrulline (vc) dipeptide, are cleaved by proteases like cathepsin B, which are highly expressed in the lysosomes of tumor cells.
-
pH-Sensitive Linkers: Acid-sensitive linkers like hydrazones are engineered to hydrolyze and release their payload in the acidic environment of endosomes (pH 5-6) and lysosomes (pH ~4.8), a hallmark of intracellular trafficking.
-
Glutathione-Sensitive Linkers: These linkers incorporate a disulfide bond that is reduced and cleaved in the presence of high intracellular concentrations of glutathione, a feature of the cytoplasm.
A significant advantage of cleavable linkers, when paired with a membrane-permeable payload, is their ability to induce a "bystander effect." The released, uncharged drug can diffuse out of the target antigen-positive cell and kill adjacent antigen-negative tumor cells, which is particularly advantageous for treating heterogeneous tumors.
Non-Cleavable Linkers: Release via Antibody Degradation
Non-cleavable linkers consist of stable covalent bonds, such as thioethers, that are resistant to enzymatic cleavage. The release of the payload from these ADCs is entirely dependent on the complete proteolytic degradation of the antibody backbone after the ADC is internalized and trafficked to the lysosome.
This process releases the payload with the linker and a single amino acid residue still attached (e.g., Cys-linker-Payload). This charged adduct is typically less permeable to cell membranes, which significantly reduces or eliminates the bystander effect. The primary advantage of non-cleavable linkers is their enhanced stability in plasma, which can lead to a wider therapeutic window and lower off-target toxicity.
Comparative Performance Data
The choice of linker has a significant impact on the stability, efficacy, and toxicity of an ADC.
Plasma Stability
Higher plasma stability is crucial for minimizing premature payload release and associated off-target toxicity. Non-cleavable linkers generally exhibit superior stability in circulation compared to their cleavable counterparts.
| Linker Type | Linker Example | ADC Example | Stability Metric (% Intact ADC or DAR) | Species | Incubation Time | Reference |
| Cleavable | Valine-Citrulline (vc-PABC) | Trastuzumab-vc-MMAE | ~50% DAR retention | Rat | 7 days | |
| Cleavable | GGFG Peptide | Trastuzumab-deruxtecan (T-DXd) | ~50% DAR decrease | Rat | 7 days | |
| Cleavable | Hydrazone | Gemtuzumab ozogamicin | Subject to hydrolysis in plasma | Human | N/A | |
| Non-cleavable | Thioether (SMCC) | Trastuzumab emtansine (T-DM1) | High stability | Human | N/A | |
| Non-cleavable | Amino-PEG6 | Site-specific conjugate | Stable across most sites | Mouse | 4.5 days | |
| Cleavable | Exo-EVC-Exatecan | APL-1082 | Superior DAR retention vs. T-DXd | Rat | 7 days |
Note: Direct comparison across studies can be challenging due to variations in experimental conditions.
In Vitro Cytotoxicity & Bystander Effect
Cleavable linkers that release membrane-permeable payloads can be highly potent and exhibit a strong bystander effect. This is less common with non-cleavable linkers.
| Feature | Cleavable Linker (e.g., Valine-Citrulline) | Non-Cleavable Linker (e.g., Thioether) | Reference |
| Released Payload | Unmodified, potent payload (e.g., MMAE) | Payload-linker-amino acid adduct | |
| Membrane Permeability | High (for uncharged payloads) | Low to negligible (charged adduct) | |
| Bystander Effect | High | Low to negligible | |
| Efficacy in Heterogeneous Tumors | Potentially more effective | Less effective | |
| Example ADC | Adcetris® (Brentuximab vedotin) | Kadcyla® (T-DM1) |
Decision Framework for Linker Selection
The optimal linker strategy is not "one-size-fits-all" and depends on the specific therapeutic context, including the target antigen, tumor characteristics, and payload properties.
-
Cleavable linkers are often preferred for treating large, solid tumors or those with heterogeneous antigen expression where the bystander effect is beneficial.
-
Non-cleavable linkers may be more suitable for hematological cancers or tumors with high, uniform antigen expression, where maximizing safety and minimizing off-target effects are paramount.
Experimental Protocols
Detailed and robust experimental protocols are essential for accurately evaluating and comparing the performance of ADCs with different linkers.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the potency (IC50) of an ADC on antigen-positive and antigen-negative cell lines.
Objective: To measure the dose-dependent cytotoxic effect of an ADC.
Workflow:
Methodology:
-
Cell Seeding: Plate antigen-positive (Ag+) and antigen-negative (Ag-) cells in separate 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, an unconjugated antibody control, and the free payload. Replace the cell culture medium with the medium containing the test articles.
-
Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-120 hours).
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL) to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the half-maximal inhibitory concentration (IC50) value using appropriate software.
Protocol 2: In Vitro Plasma Stability Assay
This assay assesses the stability of the ADC linker in plasma by measuring the amount of intact ADC or released payload over time.
Objective: To determine the rate of premature payload release from an ADC in plasma.
Methodology:
-
Incubation: Incubate the ADC at a specific concentration (e.g., 100 µg/mL) in plasma (human, mouse, rat) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours). Immediately stop the reaction and store samples at -80°C.
-
Sample Preparation & Analysis: Two main methods can be used:
-
Intact ADC Analysis (DAR Measurement): Isolate the ADC from plasma using immunoaffinity capture (e.g., Protein A beads). Analyze the intact ADC using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR) at each time point. A decrease in DAR over time indicates linker cleavage.
-
Free Payload Analysis: Precipitate proteins from the plasma samples using an organic solvent (e.g., acetonitrile). Collect the supernatant containing the free (released) payload. Quantify the free payload using LC-MS/MS.
-
-
Data Analysis: Plot the percentage of intact ADC (or DAR) or the concentration of released payload against time. Calculate the half-life (t1/2) of the ADC in plasma to quantify its stability.
Conclusion
The selection between a cleavable and non-cleavable linker is a critical, context-dependent decision in ADC development. Cleavable linkers offer the potential for a powerful bystander effect, making them suitable for heterogeneous solid tumors, but often at the cost of reduced plasma stability. Conversely, non-cleavable linkers provide enhanced stability and a potentially better safety profile, making them an excellent choice for hematological malignancies or tumors with high, uniform antigen expression. A thorough understanding of their distinct mechanisms and a rigorous, data-driven evaluation using standardized protocols are essential for designing the next generation of safe and effective antibody-drug conjugates.
References
Evaluating the In Vivo Stability of Me-Tet-PEG9-COOH Linkers: A Comparative Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, the selection of a linker is a critical decision in the design of antibody-drug conjugates (ADCs). The stability of the linker directly influences the therapeutic index, impacting both the efficacy and toxicity of the ADC. This guide provides an objective comparison of the in vivo stability of the Me-Tet-PEG9-COOH linker with other commonly used ADC linkers, supported by experimental data and detailed protocols.
The this compound linker utilizes a methyltetrazine moiety for a highly specific and rapid bioorthogonal reaction with a trans-cyclooctene (TCO) group, a reaction known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. This "click chemistry" approach offers precise control over the conjugation process. The inclusion of a nine-unit polyethylene glycol (PEG9) spacer is intended to enhance hydrophilicity and improve the pharmacokinetic properties of the resulting ADC. However, a thorough evaluation of its in vivo stability is paramount for its successful application in drug development.
Comparative In Vivo Stability of ADC Linkers
The stability of an ADC linker in the circulatory system is a key determinant of its performance. Premature cleavage of the linker can lead to off-target toxicity due to the systemic release of the cytotoxic payload, while a linker that is overly stable may not efficiently release the drug at the tumor site. The following table summarizes available quantitative data on the in vivo stability of various linker types, providing a benchmark for evaluating the this compound linker.
| Linker Type | Cleavage Mechanism | Typical Half-life in Human Plasma | Key Advantages | Key Disadvantages |
| Valine-Citrulline (vc) | Protease-sensitive (e.g., Cathepsin B) | ~2-3 days | High stability in circulation, efficient cleavage in the lysosomal compartment of tumor cells. | Efficacy is dependent on the expression levels of specific proteases in the tumor. |
| Hydrazone | pH-sensitive | ~1 day | Cleavage in the acidic environment of endosomes and lysosomes. | Can be unstable at physiological pH, leading to premature drug release.[1] |
| Disulfide | Reduction-sensitive | Variable (hours to days) | Cleavage in the reducing intracellular environment. | Susceptible to exchange reactions with endogenous thiols in the circulation. |
| Silyl Ether | pH-sensitive | >7 days | High stability in plasma with cleavage under acidic conditions.[2] | Relatively new technology with less extensive clinical data. |
| Methyltetrazine-PEG | Bioorthogonal (cleavage upon reaction with TCO) | Data not yet widely available | Highly specific, rapid, and bioorthogonal reaction kinetics. | Stability is dependent on the specific tetrazine structure.[3] |
Note: The in vivo stability of linkers can be influenced by the specific antibody, payload, and conjugation site.
Experimental Protocols for Assessing In Vivo Linker Stability
Accurate and reproducible assessment of in vivo linker stability is crucial for the preclinical development of ADCs. The following are standard experimental protocols used to quantify the stability of ADC linkers in animal models.
Quantification of Intact ADC by Enzyme-Linked Immunosorbent Assay (ELISA)
This method measures the concentration of the ADC that remains fully intact with the drug conjugated to the antibody over time in plasma samples.
Protocol:
-
Animal Dosing: Administer the ADC intravenously to a suitable animal model (e.g., mice or rats).
-
Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 1, 6, 24, 48, 72, and 168 hours) post-injection and process to obtain plasma.[4]
-
Plate Coating: Coat a 96-well microtiter plate with an antigen that is specific to the monoclonal antibody of the ADC.
-
Blocking: Block the plate with a suitable blocking buffer to prevent non-specific binding.
-
Sample Incubation: Add diluted plasma samples to the wells and incubate to allow the intact ADC to bind to the coated antigen.
-
Detection: Use an enzyme-conjugated secondary antibody that specifically recognizes the cytotoxic payload. This ensures that only ADCs with the payload still attached are detected.
-
Substrate Addition: Add a chromogenic or fluorogenic substrate and measure the signal, which is proportional to the concentration of intact ADC.
-
Data Analysis: Quantify the concentration of intact ADC at each time point by comparing the signal to a standard curve. This data is then used to calculate the pharmacokinetic parameters, including the half-life of the intact ADC.
Quantification of Free Payload by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
This method quantifies the amount of cytotoxic drug that has been prematurely released from the ADC into the circulation.
Protocol:
-
Animal Dosing and Sample Collection: Follow the same procedure as for the ELISA-based method.
-
Sample Preparation:
-
Protein Precipitation: Add an organic solvent, such as acetonitrile, to the plasma samples to precipitate proteins, including the ADC and plasma proteins.[4]
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the small-molecule free payload.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant into a liquid chromatography system to separate the free payload from other small molecules.
-
The separated payload is then introduced into a tandem mass spectrometer for sensitive and specific quantification.
-
-
Data Analysis: The concentration of the free payload is determined by comparing its signal to a standard curve. This provides a direct measure of linker cleavage in the circulation. A novel LC-MS/MS method coupled with in-source collision-induced dissociation (CID) has been developed for the sensitive quantification of PEG and PEGylated proteins in tissues, which could be adapted for this compound containing ADCs.
Experimental Workflow and Signaling Pathway Diagrams
To visually represent the processes involved in evaluating the in vivo stability of this compound linkers, the following diagrams have been generated using Graphviz (DOT language).
Caption: Experimental workflow for in vivo stability assessment of ADCs.
Caption: Logical relationship between linker stability and therapeutic outcome.
Conclusion
The in vivo stability of the linker is a cornerstone of successful ADC design. While the this compound linker offers the advantage of precise and rapid bioorthogonal conjugation, a comprehensive evaluation of its in vivo stability is essential. The experimental protocols outlined in this guide provide a robust framework for generating the necessary quantitative data to compare its performance against established linker technologies. Further studies generating specific pharmacokinetic data for ADCs utilizing the this compound linker are needed to fully elucidate its potential and position it within the landscape of ADC development. This will enable researchers to make informed decisions in the rational design of next-generation ADCs with improved therapeutic indices.
References
The Impact of PEG Spacer Length on Antibody-Drug Conjugate Efficacy: A Comparative Analysis
For researchers, scientists, and drug development professionals, the design of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index. Among the various linker technologies, polyethylene glycol (PEG) linkers have garnered significant attention for their ability to modulate the physicochemical and pharmacological properties of ADCs.[1] This guide provides an objective comparison of different PEG linker lengths, supported by experimental data, to aid in the rational design of next-generation ADCs.
The inclusion of a PEG spacer within an ADC's linker architecture addresses several key challenges in ADC development, primarily by mitigating the hydrophobicity of the cytotoxic payload.[2][3] This leads to a cascade of beneficial effects on the conjugate's physicochemical and pharmacological properties. The length of the PEG chain can profoundly influence an ADC's solubility, stability, pharmacokinetics (PK), and ultimately, its anti-tumor efficacy and toxicity profile.[1] Hydrophobic drug payloads can lead to ADC aggregation and rapid clearance from circulation; incorporating hydrophilic PEG linkers can mitigate these issues, enabling higher drug-to-antibody ratios (DARs) without compromising the ADC's properties.[4]
Comparative Analysis of PEG Linker Lengths
The choice of PEG linker length represents a balance between enhancing pharmacokinetics and maintaining potent cytotoxicity. The following tables summarize quantitative data from various studies, comparing key performance metrics across different PEG linker lengths.
Table 1: Effect of PEG Spacer Length on ADC Pharmacokinetics (PK)
A study optimizing a glucuronide-MMAE linker demonstrated a direct relationship between PEG spacer length and the ADC's pharmacokinetic profile. As the PEG chain length increased, the ADC's clearance slowed, and its exposure (AUC) increased, plateauing at a length of 8 PEG units.
| ADC Construct (DAR 8) | PEG Chain Length | Mean Residence Time (hours) | AUC (h*µg/mL) | Clearance (mL/day/kg) |
| Non-binding IgG Control | N/A | 330 | 12,000 | 5.3 |
| ADC with PEG2 Linker | 2 units | 100 | 3,500 | 17 |
| ADC with PEG4 Linker | 4 units | 160 | 5,600 | 11 |
| ADC with PEG8 Linker | 8 units | 280 | 9,800 | 6.1 |
| ADC with PEG12 Linker | 12 units | 280 | 10,000 | 6.0 |
Data from a study on PEGylated glucuronide-MMAE linkers.
Table 2: In Vitro Cytotoxicity and Half-Life
While improving pharmacokinetics, PEGylation can sometimes slightly reduce the immediate in vitro cytotoxicity due to steric hindrance. However, this is often compensated for by the dramatically improved circulation half-life, leading to superior in vivo efficacy. A study on affibody-based drug conjugates illustrates this trade-off.
| Conjugate | PEG Chain Size | Target Cell IC50 (NCI-N87) | In Vivo Half-Life |
| Affibody-MMAE (No PEG) | N/A | ~5 nM (estimated) | Short |
| HP4KM | 4 kDa | 31.9 nM | Extended 2.5-fold |
| HP10KM | 10 kDa | 111.3 nM | Extended 11.2-fold |
Data from a study on affibody-based drug conjugates. Despite a ~22.5-fold reduction in immediate cytotoxicity compared to the non-PEGylated version, the HP10KM conjugate with the 10 kDa PEG chain showed the most ideal tumor therapeutic ability in vivo due to its significantly prolonged half-life.
Table 3: Qualitative Comparison of Different PEG Linker Length Categories
This table provides a summary of the general trends observed with varying PEG linker lengths.
| PEG Linker Length | Key Characteristics |
| Short (e.g., PEG2, PEG4) | Provides a balance between improved stability and maintaining a molecular size that allows for efficient tumor penetration. May be optimal for certain payload-linker architectures to achieve a higher DAR. |
| Intermediate (e.g., PEG8, PEG12) | Often represents a sweet spot for significantly improving PK profiles (slower clearance, increased AUC) without a substantial negative impact on in vitro potency. Can effectively reduce the overall hydrophobicity of ADCs. |
| Long (e.g., PEG24 and larger) | Leads to a larger hydrodynamic radius, which can further reduce renal clearance and prolong circulation time. However, very long chains may impede tumor penetration and could decrease in vitro potency due to steric hindrance. |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for key experiments involved in the comparison of ADCs with different PEG linker lengths.
ADC Synthesis and Characterization
-
Antibody Modification: A monoclonal antibody is partially reduced using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to expose free sulfhydryl groups for conjugation.
-
Drug-Linker Preparation: The PEGylated linker-payload construct is synthesized separately. The PEG linker of a defined length (e.g., PEG4, PEG8, PEG24) is functionalized with a reactive group (e.g., maleimide) for antibody conjugation and another for payload attachment.
-
Conjugation: The drug-linker is added to the reduced antibody at a specific molar ratio and incubated to allow for covalent bond formation.
-
Purification: The resulting ADC is purified from unreacted linker and payload, typically by size exclusion chromatography (SEC).
-
Characterization:
-
Drug-to-Antibody Ratio (DAR): Determined using UV-Vis spectroscopy and/or hydrophobic interaction chromatography (HIC).
-
Purity and Aggregation: Assessed by SEC.
-
Identity and Integrity: Confirmed by mass spectrometry.
-
In Vitro Cytotoxicity Assay
-
Cell Culture: Target cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
ADC Treatment: Serial dilutions of the ADC and control antibody are prepared in culture medium. The medium from the wells is removed and replaced with the ADC or control solutions. Untreated wells serve as a negative control.
-
Incubation: The plates are incubated for a period that allows for ADC internalization and payload-induced cytotoxicity (typically 72-96 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or resazurin.
-
Data Analysis: The absorbance is measured using a plate reader, and the IC50 value (the concentration of ADC that inhibits cell growth by 50%) is calculated.
Pharmacokinetic (PK) Study in Rodents
-
Subjects: Sprague-Dawley rats or other suitable rodent models are used.
-
Administration: ADCs with varying PEG linker lengths are administered intravenously at a defined dose (e.g., 3 mg/kg).
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.) post-injection.
-
Sample Processing: Plasma is isolated from the blood samples.
-
Quantification: The concentration of the ADC in the plasma is quantified using an ELISA that detects the antibody portion of the conjugate.
-
Data Analysis: Pharmacokinetic parameters such as clearance, volume of distribution, and area under the curve (AUC) are calculated using appropriate software.
Visualizing Workflows and Pathways
To better illustrate the principles discussed, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for comparing ADCs with different PEG linker lengths.
Caption: General signaling pathway for ADC internalization and payload release.
Conclusion
The length of the PEG linker is a critical parameter in the design of ADCs, with a significant impact on their therapeutic index. While shorter PEG linkers may be advantageous in specific contexts, longer linkers generally enhance pharmacokinetic properties and can lead to improved in vivo efficacy, particularly for hydrophobic payloads. However, this can be associated with a trade-off in in vitro potency. The optimal PEG linker length is likely specific to the antibody, payload, and target, necessitating empirical evaluation through a systematic workflow as outlined in this guide. By carefully considering the interplay between linker length and ADC performance, researchers can rationally design more effective and safer antibody-drug conjugates.
References
A Researcher's Guide to Bioorthogonal Ligation: Comparing Alternatives to Me-Tet-PEG9-COOH
For researchers in the fields of chemical biology, drug development, and molecular imaging, the selection of a bioorthogonal ligation strategy is a critical decision that profoundly impacts experimental success. The inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a trans-cyclooctene (TCO) has become a cornerstone of this field, prized for its exceptional kinetics and biocompatibility. Me-Tet-PEG9-COOH, a methyl-substituted tetrazine equipped with a PEG linker, is a widely used reagent in this class, valued for its balance of reactivity and stability. However, a range of powerful alternatives exists, each with a unique performance profile.
This guide provides an objective comparison of this compound with its primary alternatives, supported by quantitative experimental data. We will delve into the performance of hydrogen-substituted tetrazines, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reagents, and photo-inducible chemistries, offering a comprehensive resource for making informed decisions in your research endeavors.
Performance Comparison of Bioorthogonal Ligation Chemistries
The choice of a bioorthogonal reaction is often a trade-off between reaction kinetics and the stability of the reagents. The following tables summarize key quantitative data for the IEDDA reaction involving methyl- and hydrogen-substituted tetrazines, as well as for the widely used SPAAC reaction.
Table 1: Comparison of Second-Order Rate Constants for Key Bioorthogonal Reactions
| Reaction Type | Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |
| IEDDA | Methyl-Tetrazine (Me-Tz) + axial-TCO | ~1,000 - 1,033[1] | Enhanced stability with good reaction rates. |
| IEDDA | Hydrogen-Tetrazine (H-Tz) + axial-TCO | Up to 30,000[1] | Extremely fast kinetics, but lower stability. |
| IEDDA | Phenyl-Tetrazine (Ph-Tz) + axial-TCO | ~1,700[1] | Moderate reactivity and stability. |
| IEDDA | Pyridyl-Tetrazine (Py-Tz) + axial-TCO | >10,000[1] | Very fast kinetics, but prone to degradation. |
| SPAAC | Dibenzocyclooctyne (DBCO) + Benzyl Azide | ~0.3 - 2.3[2] | Widely used, fast kinetics for SPAAC. |
| SPAAC | Dibenzoannulated cyclooctyne (DIBO) + Benzyl Azide | ~0.3 - 0.7 | Good kinetics and stability. |
| SPAAC | Bicyclo[6.1.0]nonyne (BCN) + Benzyl Azide | ~0.06 - 0.1 | Slower kinetics, but smaller and more hydrophilic. |
| Photo-induced | Tetrazole + Alkene | Up to 11.0 | Spatiotemporal control via light activation. |
| Oxime Ligation | Aldehyde + Alkoxyamine | ~10⁻³ - 10⁻² | Slower kinetics, reversible under acidic conditions. |
| Staudinger Ligation | Azide + Phosphine | ~10⁻³ | One of the first bioorthogonal reactions, relatively slow. |
Note: Reaction rates can vary depending on the specific derivatives, solvent, and temperature.
Table 2: Stability of Tetrazine Derivatives in Biological Media
The stability of a bioorthogonal reagent in a complex biological environment is crucial for the success of in vitro and in vivo experiments. The following data compares the stability of methyl-substituted and hydrogen-substituted tetrazines in Dulbecco's Modified Eagle Medium (DMEM) containing 10% fetal bovine serum (FBS) at 37°C.
| Tetrazine Derivative | % Remaining after 12h | % Remaining after 48h |
| Methyl-Tetrazine (Me-Tz) | > 92% | ~63% |
| Hydrogen-Tetrazine (H-Tz) | < 50% | < 13% |
| Pyridyl-Tetrazine (Py-Tz) | < 50% | < 13% |
These data clearly illustrate the enhanced stability of methyl-substituted tetrazines like this compound compared to their hydrogen-substituted counterparts, making them more suitable for experiments requiring longer incubation times.
Visualizing the Bioorthogonal Ligation Pathways
The following diagrams illustrate the fundamental reaction mechanisms for the key bioorthogonal ligation strategies discussed in this guide.
Experimental Protocols
Reproducible and comparable data are essential for the rational selection of bioorthogonal reagents. Below are detailed methodologies for key experiments to assess the performance of these alternatives.
Protocol 1: Determination of Second-Order Rate Constants using Stopped-Flow Spectrophotometry
This method is particularly suitable for fast reactions like the IEDDA ligation, where the disappearance of the tetrazine chromophore can be monitored.
Materials:
-
Tetrazine derivative (e.g., this compound)
-
TCO derivative
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Stopped-flow spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the tetrazine derivative (e.g., 1 mM in DMSO).
-
Prepare a stock solution of the TCO derivative (e.g., 20 mM in DMSO).
-
On the day of the experiment, dilute the stock solutions in the reaction buffer to the desired final concentrations. The TCO concentration should be in pseudo-first-order excess (at least 10-fold higher than the tetrazine concentration).
-
-
Stopped-Flow Measurement:
-
Equilibrate the stopped-flow spectrophotometer to the desired temperature (e.g., 25°C or 37°C).
-
Load the tetrazine and TCO solutions into separate syringes of the instrument.
-
Rapidly mix the two solutions and monitor the decrease in the characteristic absorbance of the tetrazine (typically between 510-540 nm) over time.
-
Record the absorbance decay trace.
-
-
Data Analysis:
-
Fit the absorbance decay data to a single exponential decay function to obtain the observed rate constant (k_obs).
-
The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the TCO derivative in excess: k₂ = k_obs / [TCO].
-
Protocol 2: Determination of SPAAC Reaction Kinetics using ¹H NMR Spectroscopy
This method allows for the monitoring of the disappearance of reactants and the appearance of products over time.
Materials:
-
Strained alkyne (e.g., DBCO-acid)
-
Azide (e.g., benzyl azide)
-
Deuterated solvent (e.g., DMSO-d₆)
-
Internal standard of known concentration (e.g., dimethyl sulfone)
-
NMR tubes and spectrometer
Procedure:
-
Sample Preparation: Prepare stock solutions of the strained alkyne, azide, and internal standard in the deuterated solvent. In an NMR tube, combine the stock solutions to achieve the desired initial concentrations (e.g., 5 mM of each reactant).
-
NMR Data Acquisition: Quickly acquire an initial ¹H NMR spectrum (t=0). Acquire subsequent ¹H NMR spectra at regular time intervals.
-
Data Analysis:
-
Integrate the signals corresponding to a disappearing reactant peak and a stable peak from the internal standard in each spectrum.
-
Calculate the concentration of the reactant at each time point relative to the constant concentration of the internal standard.
-
Plot the natural logarithm of the reactant concentration versus time. For a second-order reaction with equal initial concentrations, this plot will be linear.
-
The slope of this line will be the second-order rate constant (k₂) multiplied by the initial concentration, from which k₂ can be determined.
-
Protocol 3: Assessment of Tetrazine Stability in Biological Media
This protocol assesses the stability of tetrazine derivatives in a simulated biological environment.
Materials:
-
Tetrazine derivative
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
HPLC or LC-MS system
Procedure:
-
Sample Preparation: Prepare a stock solution of the tetrazine derivative in DMSO.
-
Incubation: Dilute the tetrazine stock solution into pre-warmed (37°C) cell culture medium to a final concentration of ~10 µM.
-
Time Points: Aliquot the mixture into separate vials for each time point (e.g., 0, 2, 6, 12, 24, 48 hours).
-
Analysis: At each time point, analyze the remaining concentration of the intact tetrazine derivative using HPLC or LC-MS by monitoring the characteristic absorbance of the tetrazine.
-
Data Analysis: Plot the percentage of the remaining tetrazine derivative as a function of time to determine its half-life (t₁/₂).
Protocol 4: Cell Viability Assay (MTT Assay)
This assay is used to assess the potential cytotoxicity of the bioorthogonal reagents.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Bioorthogonal reagent (e.g., this compound, TCO-NHS ester)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the bioorthogonal reagent for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for comparing different bioorthogonal reagents.
Conclusion
The selection of a bioorthogonal ligation strategy requires a careful consideration of the specific experimental demands. While this compound offers an excellent balance of reactivity and stability, making it a robust choice for many applications, alternatives such as the faster but less stable hydrogen-substituted tetrazines may be preferable for rapid labeling at low concentrations. For applications where copper catalysis is not a concern, CuAAC remains a powerful tool with excellent kinetics. SPAAC reagents like DBCO provide a reliable and widely used metal-free alternative, albeit with generally slower kinetics than the fastest IEDDA reactions. Photo-inducible reactions offer an unparalleled level of spatiotemporal control, opening up new avenues for probing dynamic biological processes.
By understanding the quantitative performance metrics and employing the detailed experimental protocols provided in this guide, researchers can confidently select the most appropriate bioorthogonal tool to advance their scientific discoveries.
References
Assessing the Immunogenicity of PEGylated Linkers: A Comparative Guide for Researchers
For researchers and drug development professionals, understanding and mitigating the immunogenicity of drug components is paramount. This guide provides a comparative analysis of the immunogenicity of polyethylene glycol (PEG) linkers, with a focus on short, discrete PEG structures like Me-Tet-PEG9-COOH, relative to traditional PEGylating agents and emerging alternatives. Experimental data and detailed protocols are presented to aid in the rational design and evaluation of next-generation bioconjugates.
The conjugation of polyethylene glycol (PEG) to therapeutic molecules, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties.[1] PEGylation can increase a drug's hydrodynamic size, prolonging its circulation time, and can shield it from proteolytic degradation and the host immune system.[1][2] However, the notion of PEG as an immunologically inert "stealth" polymer has been challenged by a growing body of evidence demonstrating that PEG itself can be immunogenic.[1][3]
The development of anti-PEG antibodies, both pre-existing in a significant portion of the population and induced by treatment with PEGylated therapeutics, can lead to accelerated blood clearance (ABC) of the drug, reduced efficacy, and hypersensitivity reactions. This has significant clinical implications and has spurred research into the factors governing PEG immunogenicity and the development of less immunogenic alternatives.
This guide focuses on the immunogenicity assessment of PEGylated linkers, using this compound as a representative example of a short, discrete PEG linker commonly used in the construction of Antibody-Drug Conjugates (ADCs). While direct immunogenicity data for this compound is not extensively available in public literature, we can infer its likely properties based on the broader understanding of PEG immunogenicity.
The Immunogenicity Profile of PEGylated Linkers
The immune response to PEG is influenced by a variety of factors related to the PEG molecule itself and the conjugate as a whole. Generally, higher molecular weight PEGs (e.g., >20 kDa) are considered more immunogenic than their lower molecular weight counterparts. The structure of the PEG chain (linear vs. branched) and the nature of the conjugated molecule also play a significant role. For instance, PEG conjugated to a highly immunogenic protein is more likely to elicit an anti-PEG antibody response.
Short, discrete PEG linkers like this compound, which consists of nine ethylene glycol units, are hypothesized to be less immunogenic than long, polydisperse PEG chains. This is attributed to their smaller size and potentially limited number of epitopes available for antibody binding. It has been suggested that at least 6-7 ethylene glycol repeating units are required for anti-PEG antibody binding.
Comparative Analysis of Linker Technologies
The drive to mitigate PEG-related immunogenicity has led to the exploration of alternative polymer technologies. Polysarcosine (pSar) and poly(2-oxazoline)s (POx) have emerged as promising alternatives, demonstrating comparable "stealth" properties to PEG with potentially lower immunogenicity.
| Linker Type | Key Characteristics | Reported Immunogenicity | Reference |
| Polydisperse PEG (e.g., 20 kDa) | Long, variable chain length. Standard for extending half-life. | Can induce anti-PEG IgM and IgG, leading to accelerated blood clearance and hypersensitivity. | |
| Short, Discrete PEG (e.g., PEG9) | Precise, short chain length. Used as a solubility-enhancing linker in ADCs. | Hypothesized to be less immunogenic than high MW PEG, but data is limited. | |
| Polysarcosine (pSar) | Polypeptoid, biodegradable, non-toxic. | Demonstrated lower immunogenicity compared to PEG in preclinical models; elicits fewer anti-drug antibodies. | |
| Poly(2-oxazoline)s (POx) | Alternative hydrophilic polymer. | Generally shows reduced immunogenicity compared to PEG, though some studies report complement activation. | |
| Zwitterionic Polymers | Highly hydrophilic with balanced charges. | Shown to be immunologically inert and can reduce protein adsorption. |
Experimental Protocols for Immunogenicity Assessment
A thorough assessment of the immunogenicity of a PEGylated linker involves a multi-faceted approach, primarily centered around the detection of anti-PEG antibodies and the evaluation of complement activation.
Anti-PEG Antibody Detection via ELISA
The Enzyme-Linked Immunosorbent Assay (ELISA) is the most common method for detecting and quantifying anti-PEG antibodies in biological samples.
Protocol: Indirect ELISA for Anti-PEG IgG/IgM
-
Plate Coating: High-binding 96-well microplates are coated with a PEG-conjugate (e.g., mPEG-BSA or a specific PEGylated linker-conjugate) at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., PBS) and incubated overnight at 4°C.
-
Blocking: The plates are washed with a wash buffer (e.g., PBS with 0.05% Tween-20) and then blocked with a blocking buffer (e.g., 1% BSA in PBS or 1% milk) for 1-2 hours at room temperature to prevent non-specific binding.
-
Sample Incubation: Serum or plasma samples are diluted in blocking buffer (e.g., 1:50 or 1:100) and added to the wells. The plates are then incubated for 1-2 hours at room temperature.
-
Detection Antibody Incubation: After another wash step, a horseradish peroxidase (HRP)-conjugated secondary antibody specific for the immunoglobulin isotype of interest (e.g., anti-human IgG-HRP or anti-human IgM-HRP) is added to the wells and incubated for 1 hour at room temperature.
-
Substrate Addition and Signal Detection: The plates are washed again, and a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution is added. The reaction is allowed to proceed in the dark for 15-30 minutes.
-
Stopping the Reaction: The reaction is stopped by the addition of a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: The optical density (OD) is measured at 450 nm using a microplate reader. The results are compared to a positive control (a known anti-PEG antibody) and a negative control (pooled normal serum).
Complement Activation Assays
PEGylated molecules can activate the complement system, a key component of the innate immune system, leading to inflammation and hypersensitivity reactions. The activation of the complement cascade can be assessed by measuring the levels of specific complement activation products.
Protocol: Measurement of Complement Activation Products (e.g., SC5b-9) by ELISA
-
Serum Incubation: Human serum is incubated with the test article (e.g., the PEGylated linker-conjugate) at various concentrations for a defined period (e.g., 30 minutes) at 37°C. A positive control (e.g., Zymosan) and a negative control (saline) are included.
-
Sample Preparation: The reaction is stopped by adding a buffer containing a chelating agent (e.g., EDTA) to prevent further complement activation.
-
ELISA for Complement Products: Commercially available ELISA kits are used to quantify the levels of complement activation products such as SC5b-9 (the soluble terminal complement complex), C3a, or C4d in the treated serum samples.
-
Data Analysis: The levels of complement activation products in the samples treated with the test article are compared to those in the negative control to determine the extent of complement activation.
Visualizing Key Concepts and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the structure of an ADC with a this compound linker, the workflow for an anti-PEG antibody ELISA, the complement activation pathway, and the factors influencing PEG immunogenicity.
Caption: Structure of an Antibody-Drug Conjugate with a this compound linker.
Caption: Experimental workflow for an anti-PEG antibody ELISA.
References
A Comparative Guide to Me-Tet-PEG9-COOH in Antibody-Drug Conjugate Performance Across Cancer Cell Lines
For researchers and drug development professionals at the forefront of oncology, the design of effective antibody-drug conjugates (ADCs) is a paramount challenge. The linker, the molecular bridge between the antibody and the cytotoxic payload, is a critical determinant of an ADC's therapeutic index, influencing its stability, specificity, and overall efficacy. This guide provides an objective comparison of Me-Tet-PEG9-COOH, a modern bioorthogonal linker, against conventional linker technologies, supported by a synthesis of experimental data from the literature.
This compound is an ADC linker that features a methyltetrazine (Me-Tet) group for bioorthogonal "click" chemistry, a nine-unit polyethylene glycol (PEG9) spacer for improved solubility and pharmacokinetics, and a carboxylic acid (-COOH) for payload attachment.[1] Its performance is rooted in the principles of the inverse-electron-demand Diels-Alder (iEDDA) reaction, a rapid and highly specific conjugation method.[1]
Performance Comparison of ADC Linkers
The selection of a linker dictates the stability of the ADC in circulation and the efficiency of payload release within the target cancer cell. The following table summarizes the key characteristics of this compound in comparison to other commonly used ADC linkers.
| Feature | This compound (Bioorthogonal) | Maleimide-Based Linkers (e.g., SMCC) | Hydrazone/Disulfide Linkers (Cleavable) |
| Conjugation Chemistry | Inverse-electron-demand Diels-Alder (iEDDA) with a trans-cyclooctene (TCO) modified antibody.[1] | Michael addition to thiol groups of reduced interchain cysteines on the antibody. | pH-sensitive hydrolysis (hydrazone) or reduction in the intracellular environment (disulfide). |
| Specificity | High: The tetrazine-TCO reaction is highly specific and does not react with native biological functional groups.[2] | Moderate: Can react with other free thiols, and the maleimide ring can undergo hydrolysis. | Dependent on the tumor microenvironment or intracellular conditions. |
| Reaction Conditions | Physiological conditions (aqueous buffer, room temperature) without a catalyst. | Requires reduction of antibody disulfides prior to conjugation. | Stable at physiological pH, cleavable at lower pH or in a reducing environment. |
| Linker Stability | High: The resulting covalent bond is very stable in plasma. | Susceptible to "retro-Michael" reaction, leading to premature drug deconjugation. | Designed to be labile; can lead to premature payload release in circulation. |
| Drug-to-Antibody Ratio (DAR) | Precise control over DAR is achievable. | Can lead to heterogeneous mixtures with varying DARs. | Can also result in heterogeneous ADC populations. |
| PEG Spacer Benefit | The PEG9 spacer enhances hydrophilicity, which can mitigate aggregation of hydrophobic payloads and improve pharmacokinetics.[3] | Often requires co-administration of PEGylating agents or incorporation of PEG into the linker structure to improve properties. | PEGylation is also a common strategy to improve the properties of ADCs with these linkers. |
| Expected In Vitro Potency | High potency is expected due to stable drug linkage and efficient intracellular release upon ADC degradation. The specific cytotoxicity will depend on the payload and the target cell line. | Potency can be high, but premature drug release can lead to off-target toxicity. | Potency is dependent on the efficiency of cleavage within the target cell. |
Experimental Protocols
Detailed methodologies are essential for the synthesis and evaluation of ADCs. The following are representative protocols for the creation and testing of an ADC using this compound.
Protocol 1: Synthesis of a Trastuzumab-TCO and Conjugation with Me-Tet-PEG9-MMAE
Objective: To prepare a HER2-targeted ADC using bioorthogonal chemistry.
Materials:
-
Trastuzumab (anti-HER2 antibody)
-
TCO-NHS ester
-
This compound
-
Monomethyl auristatin E (MMAE)
-
N,N'-Dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-exclusion chromatography (SEC) column
Procedure:
-
Activation of this compound: Dissolve this compound, DCC, and NHS in DMF to activate the carboxylic acid group, forming Me-Tet-PEG9-NHS ester.
-
Payload Conjugation to Linker: React the Me-Tet-PEG9-NHS ester with MMAE in DMF to form the Me-Tet-PEG9-MMAE payload-linker construct. Purify by reverse-phase HPLC.
-
Antibody Modification: React Trastuzumab with a molar excess of TCO-NHS ester in PBS for 1-2 hours at room temperature to introduce the TCO handles onto lysine residues of the antibody.
-
Purification of Trastuzumab-TCO: Remove excess TCO-NHS ester by SEC using a column equilibrated with PBS.
-
Bioorthogonal Conjugation: Mix the purified Trastuzumab-TCO with a molar excess of the Me-Tet-PEG9-MMAE construct. Allow the iEDDA reaction to proceed for 1-2 hours at room temperature.
-
Final ADC Purification: Purify the resulting Trastuzumab-Tet-PEG9-MMAE ADC by SEC to remove unreacted payload-linker.
-
Characterization: Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy and confirm the integrity of the ADC by mass spectrometry.
Protocol 2: In Vitro Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADC in different cancer cell lines.
Materials:
-
HER2-positive cancer cell lines (e.g., SK-BR-3, BT-474)
-
HER2-negative cancer cell line (e.g., MDA-MB-231)
-
Cell culture medium (e.g., RPMI-1640) with 10% fetal bovine serum (FBS)
-
Trastuzumab-Tet-PEG9-MMAE ADC
-
Unconjugated Trastuzumab (control)
-
Free MMAE (control)
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Cell Seeding: Seed the cancer cell lines in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the Trastuzumab-Tet-PEG9-MMAE ADC, unconjugated Trastuzumab, and free MMAE in cell culture medium.
-
Incubation: Remove the existing medium from the cells and add 100 µL of the different drug dilutions. Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The viable cells will convert the MTT into formazan crystals.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability versus the drug concentration and determine the IC50 value using a non-linear regression analysis.
Visualizing the Process: Workflows and Pathways
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
References
A Comparative Guide to Antibody-Drug Conjugates: The Impact of Linker Technology on In Vitro and In Vivo Performance
For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in the design of an Antibody-Drug Conjugate (ADC). This guide provides an objective comparison of ADCs constructed with different linker technologies, supported by experimental data, to inform the rational design of next-generation targeted cancer therapies.
The linker, the chemical bridge between a monoclonal antibody and a potent cytotoxic payload, is a pivotal component that dictates the stability, efficacy, and safety profile of an ADC.[1] The two primary categories of linkers, cleavable and non-cleavable, employ distinct strategies for payload release, each with inherent advantages and disadvantages that influence their performance in both laboratory settings and living organisms.
Executive Summary: Cleavable vs. Non-Cleavable Linkers
Cleavable linkers are designed to be stable in systemic circulation and to release their payload upon encountering specific triggers within the tumor microenvironment or inside cancer cells.[2] Common cleavage mechanisms include enzymatic degradation (e.g., by cathepsins), pH sensitivity (exploiting the acidic environment of endosomes and lysosomes), and reduction in the presence of high intracellular glutathione concentrations.[2][3] A key advantage of cleavable linkers is their ability to induce a "bystander effect," where the released, cell-permeable payload can kill neighboring antigen-negative cancer cells, which is particularly beneficial in treating heterogeneous tumors.[4]
Non-cleavable linkers , in contrast, rely on the complete lysosomal degradation of the antibody component to release the payload. This results in the release of the cytotoxic drug with an attached amino acid residue from the antibody. Generally, non-cleavable linkers offer greater plasma stability, which can lead to a wider therapeutic window and reduced off-target toxicity. However, the released payload is often less membrane-permeable, which can limit the bystander effect.
Data Presentation: A Quantitative Comparison
The following tables summarize quantitative data from various studies, offering a side-by-side comparison of ADCs with different linkers across key performance metrics.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug. Lower IC50 values indicate greater potency.
| ADC Configuration | Cell Line | Target Antigen | Linker Type | Payload | IC50 (pM) | Reference |
| Trastuzumab-vc-MMAE | SK-BR-3 (High HER2) | HER2 | Cleavable (vc) | MMAE | ~13-50 ng/mL | |
| Trastuzumab-MCC-DM1 | SK-BR-3 (High HER2) | HER2 | Non-cleavable | DM1 | ~25-100 ng/mL | |
| Anti-HER2-Sulfatase-cleavable | HER2+ cells | HER2 | Cleavable (sulfatase) | - | 61 and 111 | |
| Anti-HER2-Val-Ala | HER2+ cells | HER2 | Cleavable (peptide) | - | 92 | |
| Anti-HER2-Non-cleavable | HER2+ cells | HER2 | Non-cleavable | - | 609 | |
| Trastuzumab-PEG-VAG-DM1 | SKBR3 (breast) | HER2 | Cleavable (VAG peptide) | DM1 | Significantly lower than non-cleavable | |
| Trastuzumab-PEG-FG-DM1 | SKBR3 (breast) | HER2 | Cleavable (FG peptide) | DM1 | Significantly lower than non-cleavable | |
| Trastuzumab-PEG-Non-cleavable | SKBR3 (breast) | HER2 | Non-cleavable | DM1 | - |
Note: Direct comparison of IC50 values can be influenced by the specific payload used (e.g., MMAE vs. DM1) and the drug-to-antibody ratio (DAR).
In Vivo Efficacy: Tumor Growth Inhibition
In vivo studies in xenograft models provide crucial insights into the anti-tumor activity of ADCs.
| ADC | Tumor Model | Dosing | Outcome | Reference |
| Trastuzumab-vc-MMAE (cleavable) | NCI-N87 human gastric carcinoma | Single intravenous dose | Significant tumor growth inhibition compared to vehicle and trastuzumab alone. | |
| Trastuzumab-MCC-DM1 (non-cleavable) | NCI-N87 human gastric carcinoma | Single intravenous dose | Significant tumor growth inhibition, with performance depending on the specific payload and conjugation site. | |
| Cetuximab-vc-PAB-MMAE (cleavable) | A549 human lung cancer xenografts | - | Significantly inhibited tumor growth compared to control and Cetuximab alone. |
In Vivo Pharmacokinetics
Pharmacokinetic parameters determine the distribution and elimination of ADCs in the body. In general, non-cleavable linkers are associated with longer half-lives and lower plasma clearance compared to cleavable linkers.
| ADC | Linker Type | Key Pharmacokinetic Findings | Reference |
| Ado-trastuzumab emtansine (T-DM1) | Non-cleavable | Higher clearance (0.68 L/day) compared to trastuzumab alone (0.23 L/day). | |
| Various ADCs | Cleavable | Generally shorter elimination half-lives (around 2-3 days) than expected for monoclonal antibodies. | |
| Various ADCs | Non-cleavable | Tend to have longer half-lives and lower plasma clearance. |
Mandatory Visualization
The following diagrams illustrate key concepts and workflows related to ADC linker technology.
General mechanism of action of an Antibody-Drug Conjugate (ADC).
Payload release mechanisms for cleavable and non-cleavable linkers.
Experimental workflow for comparing ADCs with different linkers.
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of experimental results.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the IC50 value of an ADC.
-
Cell Seeding: Seed both antigen-positive (Ag+) and antigen-negative (Ag-) cell lines in 96-well plates at an appropriate density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and the free payload. Replace the cell culture medium with medium containing the different concentrations of the ADC or payload. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period determined by the payload's mechanism of action (e.g., 72-96 hours for tubulin inhibitors).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression model.
In Vitro Bystander Effect Assay (Co-culture Method)
This assay evaluates the ability of an ADC to kill neighboring antigen-negative cells.
-
Cell Labeling: Transfect the antigen-negative (Ag-) cell line with a fluorescent protein (e.g., GFP) for easy identification.
-
Co-culture Seeding: Seed a mixture of Ag+ and fluorescently labeled Ag- cells in 96-well plates. The ratio of Ag+ to Ag- cells can be varied (e.g., 1:1, 1:3).
-
ADC Treatment: Treat the co-cultures with various concentrations of the ADC. The concentration range should be chosen based on the IC50 values obtained from monoculture experiments.
-
Incubation: Incubate the plates for 72-96 hours.
-
Imaging and Analysis: Use a high-content imaging system or a flow cytometer to specifically quantify the viability of the fluorescent Ag- cells.
-
Data Interpretation: A decrease in the viability of Ag- cells in the co-culture compared to a monoculture of Ag- cells treated with the same ADC concentration indicates a bystander effect.
In Vitro Plasma Stability Assay (LC-MS)
This assay measures the stability of the ADC and the premature release of the payload in plasma.
-
Incubation: Incubate the ADC in plasma (e.g., human, mouse) at 37°C for various time points (e.g., 0, 24, 48, 96 hours).
-
Sample Preparation:
-
For Drug-to-Antibody Ratio (DAR) Analysis: At each time point, capture the ADC from the plasma using an affinity method (e.g., protein A beads).
-
For Free Payload Analysis: Precipitate the proteins in the plasma sample using an organic solvent (e.g., acetonitrile) and collect the supernatant containing the free payload.
-
-
LC-MS Analysis:
-
DAR Analysis: Analyze the captured ADC using liquid chromatography-mass spectrometry (LC-MS) to determine the average DAR. A decrease in the average DAR over time indicates linker instability.
-
Free Payload Analysis: Quantify the amount of free payload in the supernatant using LC-MS/MS.
-
-
Data Analysis: Plot the average DAR or the concentration of free payload over time to assess the stability of the ADC.
In Vivo Efficacy Study (Xenograft Model)
This protocol evaluates the anti-tumor activity of an ADC in a living organism.
-
Tumor Implantation: Implant human tumor cells (xenograft) subcutaneously into immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC with cleavable linker, ADC with non-cleavable linker).
-
Dosing: Administer the treatments intravenously at a predetermined dose and schedule.
-
Tumor Measurement: Measure the tumor volume using calipers at regular intervals (e.g., twice or three times a week).
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Endpoint: The study can be terminated when the tumors in the control group reach a predetermined size or after a specified duration. Survival analysis can also be performed.
Conclusion
The selection of a linker is a multifaceted decision that requires a careful balance of competing properties. Cleavable linkers offer the potential for enhanced efficacy through the bystander effect, which is particularly advantageous in heterogeneous tumors. However, this can sometimes come at the cost of reduced plasma stability and a narrower therapeutic window. Non-cleavable linkers generally provide superior stability, leading to improved pharmacokinetics and a better safety profile, though their efficacy may be limited in tumors with varied antigen expression.
Ultimately, the optimal linker choice is context-dependent and should be guided by the specific characteristics of the target antigen, the tumor microenvironment, and the properties of the cytotoxic payload. The experimental protocols and comparative data presented in this guide provide a framework for the systematic evaluation of different linker technologies, facilitating the development of safer and more effective Antibody-Drug Conjugates.
References
A Comparative Guide to the Characterization and Purity Validation of Me-Tet-PEG9-COOH Conjugates
For Researchers, Scientists, and Drug Development Professionals
The precision and reliability of bioconjugation linkers are paramount to the development of effective targeted therapies, such as antibody-drug conjugates (ADCs). Me-Tet-PEG9-COOH is a bifunctional linker that leverages the rapid and highly specific inverse-electron-demand Diels-Alder (iEDDA) reaction between methyl-tetrazine (Me-Tet) and a trans-cyclooctene (TCO) partner.[1][2] The nine-unit polyethylene glycol (PEG) spacer enhances solubility and stability, while the terminal carboxylic acid (COOH) allows for straightforward conjugation to amine-containing biomolecules.[3][4]
Ensuring the purity and structural integrity of this linker is a critical quality attribute that directly impacts the homogeneity, efficacy, and safety of the final bioconjugate.[5] This guide provides an objective comparison of this compound with an alternative bioorthogonal linker, DBCO-PEG9-COOH, and outlines the essential experimental protocols for its characterization and validation. Dibenzocyclooctyne (DBCO) linkers react with azide-containing molecules via strain-promoted alkyne-azide cycloaddition (SPAAC), another catalyst-free click chemistry reaction.
Comparative Purity and alysis
The selection of a bioorthogonal linker depends on the specific needs of the conjugation strategy. Both Tetrazine and DBCO linkers offer high specificity and biocompatibility. The primary distinction lies in their reaction partners (TCO for Tetrazine, Azide for DBCO) and reaction kinetics, with the iEDDA reaction being among the fastest bioorthogonal ligations known.
Below is a table summarizing the typical quality control specifications for this compound and its common alternative, DBCO-PEG9-COOH.
| Parameter | This compound | DBCO-PEG9-COOH | Analytical Method |
| Appearance | Red to dark red solid/oil | White to off-white solid | Visual Inspection |
| Molecular Weight | 697.78 g/mol | 733.8 g/mol | Mass Spectrometry (MS) |
| Purity (Typical) | >95% | >95% | RP-HPLC, LC-MS |
| Reactive Group | Methyl-tetrazine | Dibenzocyclooctyne | ¹H NMR, UV-Vis |
| Reaction Partner | Trans-cyclooctene (TCO) | Azide | N/A |
| Solubility | Soluble in DMSO, DMF, DCM | Soluble in DMSO, DMF, DCM | Solubility Test |
| Storage Conditions | -20°C, protect from light | -20°C, protect from light | Stability Studies |
Experimental Methodologies
Rigorous analytical methods are required to confirm the identity, purity, and stability of the linker before its use in conjugation. Several analytical techniques are employed for the characterization of PEGylated molecules.
Protocol 1: Purity Determination by Reverse-Phase HPLC (RP-HPLC)
This method separates the main compound from potential impurities based on hydrophobicity.
-
System: Agilent 1200 Series or equivalent HPLC system with a DAD detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 254 nm and 310 nm (for Tetrazine).
-
Sample Preparation: Dissolve the compound in a 50:50 mixture of Water/Acetonitrile to a final concentration of 1 mg/mL.
-
Analysis: Purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.
Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy
¹H NMR is used to confirm the chemical structure of the molecule by identifying the chemical environment of hydrogen atoms.
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide (DMSO-d₆).
-
Procedure:
-
Dissolve 5-10 mg of the sample in ~0.7 mL of the deuterated solvent.
-
Acquire the ¹H NMR spectrum.
-
Integrate the peaks and compare the chemical shifts to the expected structure.
-
-
Expected Signals: Characteristic peaks for the methyl group on the tetrazine ring, the protons of the PEG chain (typically a large signal around 3.6 ppm), and protons adjacent to the carboxylic acid group should be clearly identifiable.
Protocol 3: Molecular Weight Verification by LC-MS
Liquid Chromatography-Mass Spectrometry (LC-MS) confirms the identity of the compound by measuring its exact molecular weight.
-
System: An LC system coupled to a Q-TOF or Orbitrap mass spectrometer.
-
LC Method: A rapid LC gradient similar to the HPLC protocol can be used.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used.
-
Analysis: The resulting mass spectrum should show a prominent peak corresponding to the [M+H]⁺ or [M+Na]⁺ adduct of the expected molecular weight. For this compound, the expected [M+H]⁺ is approximately 698.8 g/mol .
Visualization of Quality Control Workflow
The following diagram illustrates a comprehensive workflow for the quality control and validation of a bioconjugate, starting from the initial linker characterization to the final conjugated product analysis.
Caption: Workflow for Bioconjugate Quality Control.
References
A Head-to-Head Comparison: Me-Tet-PEG9-COOH vs. Next-Generation ADC Linker Technologies
For Researchers, Scientists, and Drug Development Professionals
The linker is a critical component of an Antibody-Drug Conjugate (ADC), profoundly influencing its stability, efficacy, and therapeutic window.[1] The evolution of linker technology has moved from simple connectors to sophisticated molecular bridges designed for controlled payload delivery.[2] This guide provides an objective comparison of Me-Tet-PEG9-COOH, a bioorthogonal linker, against other next-generation ADC linker technologies, supported by experimental data and detailed protocols.
This compound is an ADC linker that incorporates a methyltetrazine (Me-Tet) moiety, a nine-unit polyethylene glycol (PEG9) spacer, and a carboxylic acid (COOH) handle.[3] Its key feature is the use of the tetrazine group for an inverse electron demand Diels-Alder (iEDDA) reaction with a trans-cyclooctene (TCO) group, a type of "click chemistry."[3] This bioorthogonal reaction offers exceptionally fast kinetics and high specificity, allowing for efficient conjugation in complex biological environments without the need for catalysts.[4]
This guide benchmarks this compound against two other prominent next-generation linker strategies:
-
Self-Stabilizing Maleimide Linkers: These are an advancement on traditional maleimide linkers, designed to be more stable in plasma and reduce premature drug release.
-
PEGylated Glucuronide Linkers: These cleavable linkers combine the hydrophilicity of PEG with a glucuronide moiety that is selectively cleaved by the lysosomal enzyme β-glucuronidase, which is overexpressed in some tumor microenvironments.
Comparative Performance Data
The following tables summarize key quantitative data for the different linker technologies. It is important to note that direct head-to-head comparisons across different studies can be challenging due to variations in experimental conditions.
Table 1: Conjugation Efficiency and Stability
| Linker Technology | Conjugation Chemistry | Typical Reaction Time | Conjugation Efficiency (DAR) | Plasma Stability (Half-life) | Key Advantages | References |
| This compound | iEDDA (Tetrazine-TCO) | 1-3 hours | High, enables precise DAR control | High (stable in vivo) | Exceptionally fast kinetics, bioorthogonal, catalyst-free, high specificity. | |
| Self-Stabilizing Maleimide | Thiol-Maleimide | 1-4 hours | High, can be site-specific | Improved over traditional maleimides | Established chemistry, high reactivity with thiols. | |
| PEGylated Glucuronide | Enzyme-cleavable | N/A (cleavage) | High, enables high DAR | High (stable in plasma) | Hydrophilic, tumor-specific cleavage, allows for high drug loading. |
Table 2: In Vitro and In Vivo Performance
| Linker Technology | In Vitro Cytotoxicity (IC50) | In Vivo Efficacy (Tumor Model) | Key Advantages | References |
| This compound | Potent (payload-dependent) | Potent therapeutic effect in xenograft models | Effective payload delivery, potential for pre-targeting strategies. | |
| Self-Stabilizing Maleimide | Potent (payload-dependent) | Effective tumor growth inhibition | Improved therapeutic window compared to traditional maleimides. | |
| PEGylated Glucuronide | Highly potent | Increased antitumor activity in xenograft models | Wider therapeutic window, decreased plasma clearance. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADC linker performance.
Protocol 1: ADC Conjugation via iEDDA (this compound)
Objective: To conjugate a TCO-modified payload to a tetrazine-functionalized antibody.
Methodology:
-
Antibody Modification: The antibody is functionalized with a TCO group using an appropriate reagent.
-
Payload Activation: The this compound linker is activated and conjugated to the cytotoxic payload.
-
iEDDA Reaction: The TCO-modified antibody and the tetrazine-activated payload are mixed in a suitable buffer (e.g., PBS).
-
Incubation: The reaction proceeds for 1-3 hours at room temperature.
-
Purification: The resulting ADC is purified using size-exclusion chromatography (SEC) to remove unreacted components.
-
Characterization: The final ADC is characterized to determine the drug-to-antibody ratio (DAR) and confirm its integrity.
Protocol 2: In Vitro Plasma Stability Assay
Objective: To determine the stability of an ADC and the rate of premature payload release in plasma.
Methodology:
-
Incubation: The ADC is incubated in plasma (e.g., human, mouse) at 37°C for various time points (e.g., 0, 24, 48, 96, 168 hours).
-
Sample Collection: Aliquots are taken at each time point and stored at -80°C.
-
Analysis of Intact ADC: The ADC can be isolated from the plasma using immunoaffinity capture (e.g., Protein A beads) and analyzed by LC-MS to determine the average DAR over time. A decrease in DAR indicates linker instability.
-
Analysis of Released Payload: Alternatively, the plasma proteins can be precipitated, and the supernatant analyzed by LC-MS/MS to quantify the amount of free payload.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To evaluate the potency and specificity of the ADC on antigen-positive versus antigen-negative cells.
Methodology:
-
Cell Seeding: Antigen-positive and antigen-negative cells are seeded in 96-well plates and incubated overnight.
-
ADC Treatment: Cells are treated with serial dilutions of the ADC and control antibody.
-
Incubation: The plates are incubated for a period relevant to the payload's mechanism of action (e.g., 72-96 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for 2-4 hours to allow viable cells to form formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated controls, and the IC50 value is determined.
Protocol 4: In Vivo Efficacy Study (Xenograft Model)
Objective: To assess the anti-tumor activity of the ADC in a living organism.
Methodology:
-
Tumor Implantation: Human tumor cells are implanted subcutaneously into immunodeficient mice.
-
Tumor Growth: Tumors are allowed to grow to a specified size.
-
ADC Administration: Mice are treated with the ADC, a vehicle control, and potentially a non-binding control ADC.
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Efficacy Evaluation: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group. At the end of the study, tumors can be excised for further analysis.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General mechanism of action for an antibody-drug conjugate.
Caption: A typical experimental workflow for evaluating ADC performance.
Caption: Logical relationship for comparing key ADC linker technologies.
Conclusion
The choice of linker technology is a critical decision in the design of an ADC, with each type offering distinct advantages. This compound, with its bioorthogonal iEDDA chemistry, provides a powerful tool for creating homogeneous ADCs with high precision and efficiency. Self-stabilizing maleimide linkers offer an optimized version of a well-established conjugation method, leading to improved stability. PEGylated glucuronide linkers are a promising strategy for developing highly potent and soluble ADCs with tumor-specific payload release. The selection of the optimal linker will depend on the specific antibody, payload, and desired therapeutic application. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of next-generation antibody-drug conjugates.
References
Safety Operating Guide
Navigating the Disposal of Me-Tet-PEG9-COOH: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the meticulous management of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides an in-depth, procedural framework for the proper disposal of Me-Tet-PEG9-COOH, a bifunctional linker integral to advancements in bioconjugation and drug delivery systems. While not classified as an acutely hazardous substance, its handling and disposal demand strict adherence to established safety protocols to mitigate risks and comply with regulatory standards.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, the use of appropriate Personal Protective Equipment (PPE) is mandatory. This serves as the first line of defense against potential exposure.
Essential Personal Protective Equipment (PPE):
-
Eye Protection: Safety goggles or a face shield must be worn to prevent contact with eyes.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile gloves, to avoid skin contact. It is good practice to inspect gloves for any perforations before use and to employ proper removal techniques to prevent cross-contamination.
-
Body Protection: A laboratory coat is essential to protect against spills and splashes.
All work involving this compound should be conducted in a well-ventilated area, ideally within a chemical fume hood, to minimize the potential for inhalation of dust or aerosols.
Step-by-Step Disposal Protocol
The cornerstone of proper chemical waste management lies in the segregation and clear labeling of all waste streams. This ensures that waste is handled correctly by your institution's Environmental Health and Safety (EHS) department.
-
Waste Segregation:
-
Solid Waste: All solid materials contaminated with this compound, including pipette tips, weighing paper, and contaminated gloves, should be collected in a designated, leak-proof hazardous waste container.[1]
-
Aqueous Solutions: Liquid waste containing this compound should be collected in a separate, clearly labeled hazardous waste container.
-
Do Not Mix: Avoid mixing this compound waste with other chemical waste streams unless explicitly approved by your institution's EHS guidelines.
-
-
Container Labeling:
-
All waste containers must be clearly labeled with the full chemical name: "this compound" and the appropriate hazard warnings as required by your institution.
-
-
Storage of Waste:
-
Store waste containers in a designated, secure area away from incompatible materials.
-
Keep containers tightly closed to prevent the release of any vapors or dust.
-
-
Final Disposal:
-
Arrange for the pickup and disposal of the chemical waste through your institution's EHS department. All waste must be disposed of in accordance with local, state, and federal regulations.
-
Quantitative Data Summary
| Waste Stream | Composition | Recommended Container | Key Disposal Consideration |
| Solid Waste | This compound powder, contaminated consumables | Labeled, leak-proof container | Dispose of as chemical waste through institutional EHS. |
| Aqueous Waste | Solutions containing dissolved this compound | Labeled, sealed container | Collect separately; do not pour down the drain. |
| Solvent Rinsate | Solvents (e.g., ethanol, acetone) used for cleaning | Labeled, solvent-safe container | Collect as hazardous waste. |
Detailed Experimental Protocols
Spill Cleanup Procedure
In the event of a small spill, immediate and appropriate action is crucial to prevent contamination and exposure.
For a solid spill of this compound powder:
-
Restrict Access: Immediately limit access to the spill area.
-
Wear PPE: Ensure you are wearing the appropriate PPE as outlined above.
-
Contain the Spill: Gently cover the spill with an absorbent, non-combustible material such as vermiculite, sand, or a chemical spill pillow. This helps to prevent the powder from becoming airborne.
-
Collect the Waste: Carefully sweep or scoop the contained material into a designated hazardous waste container. Avoid creating dust.
-
Clean the Area: Wipe the spill area with a damp cloth, and dispose of the cloth as hazardous waste. Subsequently, wash the area with soap and water.
For a liquid spill containing this compound:
-
Restrict Access and Wear PPE: As with a solid spill, restrict access and ensure proper PPE is worn.
-
Absorb the Liquid: Use inert, non-combustible absorbent pads or materials to soak up the spill.
-
Collect Contaminated Material: Place the contaminated absorbent material into a designated hazardous waste container.
-
Clean the Spill Area: Follow the same cleaning and decontamination steps as for a solid spill.
Glassware Decontamination
Proper decontamination of laboratory glassware is essential to prevent cross-contamination of future experiments.
-
Initial Rinse: Rinse the glassware that has been in contact with this compound with a suitable solvent, such as ethanol or acetone, to remove any residual compound.
-
Collect Rinsate: The initial solvent rinsate must be collected as hazardous waste.
-
Subsequent Washing: After the initial solvent rinse, the glassware can typically be washed with soap and water. It is always best to confirm with your local EHS regulations whether the subsequent wash water can be disposed of down the drain.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Me-Tet-PEG9-COOH
This guide provides immediate and essential safety, operational, and disposal information for researchers, scientists, and drug development professionals handling Me-Tet-PEG9-COOH. The following procedures are designed to ensure the safe handling and disposal of this chemical in a laboratory setting.
1. Hazard Identification and Personal Protective Equipment (PPE)
While specific toxicological properties of this compound have not been fully investigated, it is prudent to handle it with care, following standard laboratory safety protocols for PEGylated compounds.[1][2] Polyethylene glycol (PEG) compounds are generally considered to have low toxicity, but it is essential to minimize exposure.[2]
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash goggles compliant with ANSI Z87.1 or European Standard EN166.[3] |
| Hand Protection | Disposable Gloves | Nitrile or neoprene gloves should be worn. Inspect gloves before use and change them immediately upon contact with the chemical.[4] |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect skin and clothing. |
| Respiratory | Ventilation | Work in a well-ventilated area. A fume hood is recommended for procedures that may generate dust or aerosols. |
2. Handling and Storage Procedures
Proper handling and storage are crucial to maintain the integrity of this compound and ensure a safe laboratory environment.
Operational Protocol:
-
Preparation : Before handling, ensure that the work area is clean and uncluttered. Have all necessary equipment and reagents readily available.
-
Weighing and Dispensing : To facilitate handling, especially for viscous or low-melting point PEG reagents, consider preparing a stock solution in a suitable solvent like DMSO or DMF.
-
Dissolving : this compound is soluble in water and many polar organic solvents.
-
Avoiding Contamination : Use clean, dedicated spatulas and glassware. Avoid cross-contamination with other reagents.
-
Spill Management : In case of a spill, absorb the material with an inert substance such as vermiculite, dry sand, or earth, and place it in a designated chemical waste container. Do not flush spills down the sewer.
Storage Plan:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place.
-
For long-term storage, especially for stock solutions, -20°C is recommended.
-
Equilibrate the container to room temperature before opening to prevent moisture condensation.
3. Disposal Plan
Dispose of this compound and its containers in accordance with local, regional, and national hazardous waste regulations.
Disposal Protocol:
-
Waste Collection : Collect waste this compound and any contaminated materials (e.g., gloves, wipes) in a clearly labeled, sealed container for chemical waste.
-
Waste Segregation : Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.
-
Consult Regulations : Chemical waste generators are responsible for correctly classifying and disposing of chemical waste according to all applicable regulations. While some sources suggest that non-toxic PEG can be disposed of as regular solid waste, it is best to consult with your institution's environmental health and safety (EHS) department for specific guidance.
4. Experimental Workflow
The following diagram outlines the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
